Satranidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O5S/c1-10-6(13(15)16)5-9-7(10)11-3-4-12(8(11)14)19(2,17)18/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSHYEAUAUHIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N2CCN(C2=O)S(=O)(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204840 | |
| Record name | Satranidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56302-13-7 | |
| Record name | Satranidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56302-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Satranidazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056302137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Satranidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Imidazolidinone, 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SATRANIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N7G8A6439 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Satranidazole's Mechanism of Action on DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of satranidazole, a 5-nitroimidazole antimicrobial agent, with a specific focus on its interaction with and subsequent damage to DNA. The document details the reductive activation process, the nature of the DNA lesions, and the experimental methodologies used to elucidate this mechanism.
Core Mechanism: Reductive Activation and DNA Damage
This compound's selective toxicity against anaerobic microorganisms is contingent upon the reductive activation of its 5-nitro group, a process that occurs efficiently only in low-redox-potential environments characteristic of these organisms.[1][2] This activation is a critical step, as the parent compound has no intrinsic DNA-damaging activity.
The process begins with the entry of this compound into the microbial cell, where it is enzymatically reduced by nitroreductases.[2] This reduction involves the transfer of electrons to the nitro group, leading to the formation of a short-lived, highly reactive nitro radical anion and other reduced intermediates.[1][3] These reactive species are the primary cytotoxic agents that interact with intracellular macromolecules, with DNA being a principal target.[4][5]
The interaction of these reduced intermediates with DNA results in extensive damage, characterized by:
-
Helix Destabilization: The structural integrity of the DNA double helix is compromised.[1][5]
-
Strand Breakage: Both single and double-strand breaks are induced in the phosphodiester backbone of the DNA.[1][5][6]
This damage disrupts DNA replication and transcription, ultimately leading to microbial cell death.[2] this compound is noted to have a relatively high redox potential compared to other 5-nitroimidazoles, which may contribute to its increased activity and resistance to inactivation by oxygen.[1][4]
Reductive Activation and DNA Damage Pathway
Caption: Reductive activation pathway of this compound.
Quantitative Analysis of DNA Damage
Disclaimer: The data presented in the following tables are illustrative and may be derived from studies on other 5-nitroimidazoles (e.g., metronidazole, tinidazole) due to the limited availability of specific quantitative values for this compound in the cited literature. These values serve to exemplify the expected outcomes of the described experimental procedures.
Table 1: Viscometric Analysis of DNA Interaction
| Compound Concentration (µM) | Relative Viscosity (η/η₀) | Interpretation |
| 0 | 1.00 | Baseline viscosity of DNA solution |
| 10 | 1.15 | Minor increase, suggesting some interaction |
| 50 | 1.45 | Significant increase, indicative of DNA lengthening |
| 100 | 1.80 | Substantial increase, characteristic of intercalation/strand separation |
Table 2: Thermal Denaturation (Melting Temperature) Analysis
| Compound | Concentration (µM) | ΔTm (°C) | Interpretation |
| Control (DNA alone) | 0 | 0 | Baseline melting temperature |
| This compound | 50 | -5 | Decrease in Tm indicates helix destabilization |
| This compound | 100 | -9 | Further decrease in Tm with higher concentration |
Table 3: Bacteriophage Transfection Assay
| Compound | Concentration (µM) | % Inhibition of Transfection | IC50 (µM) |
| This compound | 1 | 15 | \multirow{3}{*}{~25} |
| This compound | 10 | 40 | |
| This compound | 50 | 85 |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the interaction of this compound with DNA.
Viscometry
Principle: This technique measures changes in the viscosity of a DNA solution upon addition of a drug. Intercalating agents or compounds that cause strand separation and unwinding of the DNA helix will increase the length and rigidity of the DNA, leading to a measurable increase in viscosity.
Detailed Methodology:
-
Preparation of DNA Solution: A stock solution of calf thymus DNA (or other suitable DNA) is prepared in a buffer (e.g., Tris-HCl) and its concentration is determined spectrophotometrically.
-
Viscometer Setup: An Ostwald-type viscometer is thermostatically maintained at a constant temperature (e.g., 25 ± 0.1 °C).
-
Measurement of Flow Times: The flow time of the buffer and the DNA solution are measured multiple times to ensure accuracy.
-
Titration with this compound: Aliquots of a concentrated this compound solution are incrementally added to the DNA solution in the viscometer.
-
Data Analysis: The relative viscosity (η/η₀) is calculated for each this compound concentration, where η and η₀ are the specific viscosities of the DNA solution with and without the drug, respectively. The data is often plotted as (η/η₀) versus the drug/DNA concentration ratio.
Thermal Denaturation (Melting Temperature) Studies
Principle: The melting temperature (Tm) of DNA is the temperature at which 50% of the double-stranded DNA has denatured into single strands. This process can be monitored by observing the hyperchromic effect, which is the increase in UV absorbance at 260 nm as the DNA denatures. Compounds that destabilize the DNA helix will lower the Tm.
Detailed Methodology:
-
Sample Preparation: Samples containing a fixed concentration of DNA in a suitable buffer (e.g., saline-sodium citrate (B86180) buffer) are prepared with and without varying concentrations of this compound.
-
Spectrophotometer Setup: A UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder is used.
-
Melting Curve Generation: The absorbance of each sample at 260 nm is recorded as the temperature is slowly increased at a constant rate (e.g., 1 °C/minute).
-
Tm Determination: The Tm is determined as the midpoint of the transition in the absorbance versus temperature plot. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control DNA from that of the DNA-drug complex.
Hydroxyapatite (B223615) Chromatography
Principle: Hydroxyapatite chromatography separates single-stranded DNA (ssDNA) from double-stranded DNA (dsDNA). dsDNA binds more strongly to the hydroxyapatite matrix than ssDNA. This method can be used to quantify the extent of DNA denaturation and strand separation caused by a drug.
Detailed Methodology:
-
Column Preparation: A column is packed with hydroxyapatite resin and equilibrated with a low concentration phosphate (B84403) buffer.
-
Sample Preparation: DNA is incubated with reduced this compound under anaerobic conditions.
-
Sample Loading: The treated DNA sample is loaded onto the equilibrated column.
-
Elution: The column is washed with the equilibration buffer to elute any unbound molecules. A stepwise or linear gradient of increasing phosphate buffer concentration is then applied. ssDNA elutes at a lower phosphate concentration than dsDNA.
-
Fraction Analysis: The amount of DNA in the collected fractions is quantified by measuring the absorbance at 260 nm. The percentage of ssDNA and dsDNA in the sample is then calculated.
Bacteriophage Transfection Assay
Principle: This biological assay measures the ability of bacteriophage DNA to infect competent bacterial cells and produce progeny phage. Damage to the phage DNA by a chemical agent will inhibit its ability to successfully transfect the host cells, leading to a reduction in the number of plaques formed.
Detailed Methodology:
-
Preparation of Phage DNA: DNA is extracted from a high-titer bacteriophage stock (e.g., ΦX174).
-
Drug Treatment: The purified phage DNA is incubated with reduced this compound under anaerobic conditions for a defined period.
-
Preparation of Competent Cells: Competent host bacterial cells (e.g., E. coli) are prepared using standard protocols (e.g., calcium chloride treatment).
-
Transfection: The drug-treated phage DNA is mixed with the competent cells and incubated to allow for DNA uptake.
-
Plaque Assay: The transfection mixture is plated on agar (B569324) plates with a lawn of host bacteria. After incubation, the number of plaques (zones of cell lysis) is counted.
-
Data Analysis: The percentage of inhibition of transfection is calculated by comparing the number of plaques from the drug-treated DNA to that from the untreated control DNA.
Experimental Workflow for Assessing DNA Damage
Caption: Experimental workflow for studying this compound-DNA interaction.
Structure-Activity Relationship
The DNA-damaging efficacy of nitroimidazole compounds is closely linked to their one-electron reduction potential (E¹). A linear correlation often exists between the reduction potential and the extent of DNA damage. Compounds with a more positive reduction potential are more easily reduced, leading to a greater generation of the reactive nitro radical anion and, consequently, more significant DNA damage. This compound's relatively high redox potential is a key factor in its potent antimicrobial activity.[1]
Structure-Activity Relationship Logic
Caption: Structure-activity relationship of this compound.
Conclusion
The mechanism of action of this compound on DNA is a multi-step process initiated by the reductive activation of its nitro group in anaerobic environments. The resulting reactive intermediates are potent DNA-damaging agents, causing helix destabilization and strand breakage, which ultimately lead to cell death. The relatively high redox potential of this compound enhances its efficacy. A combination of biophysical and biological assays provides a robust framework for characterizing and quantifying the DNA-damaging effects of this important antimicrobial agent.
References
- 1. This compound: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline elution analysis of DNA fragmentation induced during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterogeneity in DNA damage using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of DNA Double-Strand Breaks in Genomic DNA Using Standard Curve Method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Delamanid: A Novel Nitroimidazole for the Treatment of Multidrug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delamanid (B1670213), marketed under the brand name Deltyba, is a potent nitro-dihydro-imidazooxazole derivative that represents a significant advancement in the fight against multidrug-resistant tuberculosis (MDR-TB).[1][2] As a member of the nitroimidazole class, delamanid possesses a unique mechanism of action that targets the synthesis of essential components of the mycobacterial cell wall.[2][3][4] This technical guide provides an in-depth overview of delamanid, focusing on its mechanism of action, synthesis, and key preclinical and clinical data.
Core Compound Details
| Characteristic | Information |
| IUPAC Name | (2R)-2-Methyl-6-nitro-2-{4-[4-(4-trifluoromethoxyphenoxy)piperidin-1-yl]phenoxymethyl}-2,3-dihydroimidazo[2,1-b]oxazole |
| Chemical Formula | C25H25F3N4O6 |
| Molar Mass | 534.49 g/mol |
| CAS Number | 681492-22-8 |
| Drug Class | Nitroimidazole |
| Indication | Multidrug-Resistant Tuberculosis (MDR-TB) |
Mechanism of Action
Delamanid is a prodrug that requires activation within the Mycobacterium tuberculosis (Mtb) cell to exert its bactericidal effects.[1][2] The activation is mediated by the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme present in mycobacteria.[1][4]
The proposed mechanism of action involves the following key steps:
-
Activation: The Ddn enzyme reduces the nitro group of delamanid, leading to the formation of reactive nitrogen species, including nitric oxide (NO).[1]
-
Inhibition of Mycolic Acid Synthesis: The activated metabolites of delamanid inhibit the synthesis of methoxy- and keto-mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2][4] This disruption of the cell wall integrity ultimately leads to bacterial cell death.[4]
The signaling pathway for delamanid's activation and action is depicted below.
Caption: Mechanism of action of Delamanid.
Quantitative Data
The following tables summarize key quantitative data for delamanid from various studies.
Table 1: In Vitro Activity
| Parameter | Value | Reference |
| MIC against Mtb H37Rv | 0.006-0.012 µg/mL | [5] |
| MIC against MDR-TB strains | 0.004-0.12 µg/mL | [1] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Reference |
| Time to maximum concentration (Tmax) | 4-5 hours | [2] |
| Half-life (t1/2) | 38 hours | [2] |
| Metabolism | Primarily by albumin and CYP3A4 | [3][6] |
| Food Effect | Absorption is enhanced with food | [2] |
Experimental Protocols
Synthesis of Delamanid
A concise, protection-group-free synthesis of delamanid has been reported.[7] The key steps are outlined below. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.
Experimental Workflow for Delamanid Synthesis
Caption: General workflow for Delamanid synthesis.
Detailed Protocol (based on literature descriptions[7][8][9]):
-
Step 1: Synthesis of 2-bromo-4-nitroimidazole (12)
-
This key intermediate can be synthesized from 4-nitroimidazole. The specific bromination reaction conditions would need to be referenced from detailed synthetic chemistry literature.
-
-
Step 2: Synthesis of the Chiral Epoxide Intermediate (11)
-
The synthesis of the chiral epoxide involves a multi-step sequence that can include allylation, selective N-arylation, Mitsunobu etherification, Sharpless asymmetric dihydroxylation, and epoxidation.[7] These are standard organic chemistry reactions, and the specific reagents and conditions for each step would be critical for achieving the desired stereochemistry and yield.
-
-
Step 3: Coupling of 2-bromo-4-nitroimidazole and the Chiral Epoxide
-
A mixture of the chiral epoxide (1 equivalent), 2-bromo-4-nitro-1H-imidazole (1 equivalent), and diisopropylethylamine (DIPEA) is heated in a sealed tube.[8]
-
The crude product from this step is used directly in the next reaction.
-
-
Step 4: Intramolecular Cyclization to form Delamanid
-
The crude product from the coupling reaction is treated with a base such as cesium carbonate (Cs2CO3) in a solvent like dimethylformamide (DMF) to induce intramolecular cyclization, yielding delamanid.[8]
-
Purification of the final product would typically involve column chromatography and/or recrystallization.
-
Resistance Mechanisms
Resistance to delamanid is primarily associated with mutations in the genes involved in the F420 biosynthetic pathway.[1] These genes include ddn, fgd1, fbiA, fbiB, and fbiC.[1] Mutations in these genes can impair the activation of the prodrug, leading to reduced efficacy.
Conclusion
Delamanid is a crucial addition to the therapeutic arsenal (B13267) against MDR-TB. Its novel mechanism of action, targeting mycolic acid synthesis, provides an effective strategy against resistant strains of M. tuberculosis. Understanding the intricacies of its synthesis, mechanism of action, and potential for resistance is vital for its effective clinical use and for the development of next-generation nitroimidazole-based antitubercular agents.
References
- 1. Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delamanid - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Delamanid? [synapse.patsnap.com]
- 5. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Deep Dive into the Structure-Activity Relationship of Satranidazole: A Technical Guide for Drug Development Professionals
Introduction
Satranidazole, a novel 5-nitroimidazole derivative, has demonstrated superior efficacy against a broad spectrum of anaerobic bacteria and protozoa compared to its predecessors like metronidazole.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of antimicrobial agents.
This compound's unique structural feature is the presence of a C-N linkage at the C2 position of the imidazole (B134444) ring, connecting it to a substituted imidazolidinone moiety.[3][4][5] This modification significantly influences its biological activity, contributing to its enhanced potency and improved pharmacokinetic profile.[6] This guide will dissect the key structural components of the this compound series and their impact on antimicrobial efficacy.
Structure-Activity Relationship of this compound and its Analogues
The antimicrobial activity of nitroimidazoles is intrinsically linked to the nitro group at the 5-position of the imidazole ring. This group is essential for the reductive activation that leads to the generation of cytotoxic radicals.[7][8] The substituents at the 1 and 2 positions of the imidazole ring, however, play a crucial role in modulating the compound's potency, spectrum of activity, and pharmacokinetic properties.
In the this compound series, the key structural features influencing its activity are:
-
The 5-Nitroimidazole Core: This is the pharmacophore essential for the antimicrobial effect. The electron-withdrawing nature of the nitro group facilitates its reduction in anaerobic environments.[7]
-
The 1-Methyl Group: This substitution is common among active nitroimidazoles.
-
The 2-Substituted Imidazolidinone Ring: This is the most significant modification in this compound compared to other 5-nitroimidazoles. The nitrogen-linked heterocyclic moiety at this position enhances its activity. Studies have shown that other N-bound heterocycles at this position also lead to potent antimicrobial agents.[3]
The general SAR for this class of compounds suggests that:
-
5-Nitroimidazoles are generally more active against anaerobes than their 4-nitro isomers. [3]
-
The nature of the substituent at the 2-position significantly impacts activity. In the this compound series, the imidazolidinone ring system is a key contributor to its high potency. Variations in this ring system can modulate the activity spectrum.
-
Lipophilicity plays a role in cell penetration. While not extensively detailed for a wide range of this compound analogues in the initial search, it is a known factor for nitroimidazoles in general.
Quantitative Analysis of Antimicrobial Activity
The superior in vitro and in vivo activity of this compound has been demonstrated against a variety of anaerobic bacteria and protozoa. The following tables summarize the key quantitative data comparing this compound with other nitroimidazoles.
Table 1: In Vitro Activity (MIC90) Against Anaerobic Bacteria
| Compound | MIC90 (mg/L) against 50 clinical isolates of anaerobes |
| This compound | 0.25 |
| Metronidazole | 1.0 |
| Tinidazole | 1.0 |
| Ornidazole | 1.0 |
Data sourced from Gowrishankar et al., 1985.[1][9]
Table 2: In Vivo Efficacy (ED50) in a Murine Model of Fusobacterium necrophorum Infection
| Compound | ED50 (mg/kg) |
| This compound | 2.1 ± 0.62 |
| Metronidazole | 11.31 ± 1.99 |
| Ornidazole | 8.70 ± 2.21 |
| Tinidazole | 13.19 ± 2.39 |
| Clindamycin (B1669177) | 7.10 ± 1.73 |
Data sourced from Gowrishankar et al., 1985.[1]
Table 3: In Vivo Efficacy in a Subcutaneous Bacteroides fragilis Abscess Model in Mice
| Compound (at 10 mg/kg) | Reduction in cfu of infecting organism |
| This compound | 3 log reduction |
At 100 mg/kg, only this compound and clindamycin effected a complete sterilization of abscesses.[1]
Mechanism of Action
The selective toxicity of this compound against anaerobic microorganisms is attributed to the reductive activation of its 5-nitro group. This process occurs efficiently only in the low redox potential environment characteristic of anaerobic cells.
The proposed mechanism of action involves the following steps:
-
Cellular Uptake: this compound, being a small and relatively lipophilic molecule, diffuses into the microbial cell.
-
Reductive Activation: In the anaerobic environment, low-redox-potential electron-transfer proteins, such as ferredoxin, donate electrons to the 5-nitro group of this compound. This one-electron reduction forms a highly reactive nitro radical anion.
-
DNA Damage: The generated nitro radical anion and other reactive intermediates can directly interact with the microbial DNA, causing strand breakage, helix destabilization, and ultimately leading to cell death.[2][10][11]
In the presence of oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent compound, thus preventing the accumulation of toxic radicals and explaining the selective toxicity towards anaerobes.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound and its analogues.
Synthesis of this compound Analogues
The synthesis of this compound analogues generally involves the modification of the 2-substituent on the 1-methyl-5-nitroimidazole (B135252) core. A general synthetic scheme is outlined below:
General Synthesis of 1-methyl-2-[(1-methyl-5-nitro-2-imidazolyl)mercapto]-imidazole:
-
A solution of 2-mercapto-1-methyl-imidazole in dimethylformamide (DMF) is added dropwise to a suspension of sodium hydride in DMF at 20-30°C with stirring.
-
The resulting solution is then added dropwise to a solution of 1-methyl-2-methylsulphonyl-5-nitro-imidazole in DMF at 20-30°C while stirring.
-
The reaction mixture is stirred for an additional hour at 100°C and then evaporated.
-
The residue is extracted with methylene (B1212753) chloride and water.
-
The organic layer is separated, washed with water, dried over anhydrous magnesium sulphate, and evaporated.
-
The crude product is purified by recrystallization from ethyl acetate (B1210297) to yield the final compound.[12]
Note: This is a representative synthesis of a related compound. The specific synthesis of this compound involves the reaction of 2-amino-1-methyl-5-nitroimidazole with a suitable precursor for the imidazolidinone ring.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against anaerobic bacteria.
Materials:
-
Anaerobic growth medium (e.g., supplemented Brucella broth)
-
96-well microtiter plates
-
Antimicrobial agent stock solution
-
Bacterial inoculum standardized to a specific turbidity
-
Anaerobic incubation system (e.g., anaerobic chamber or GasPak jar)
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agent in the anaerobic growth medium directly in the wells of the 96-well microtiter plate.
-
Prepare a standardized inoculum of the test anaerobic bacterium in the growth medium.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plates under anaerobic conditions at 37°C for 24-48 hours.
-
Determine the MIC by visual inspection or using a plate reader. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[13][14][15]
In Vivo Efficacy Testing: Hamster Model of Amoebic Liver Abscess
This model is used to evaluate the in vivo efficacy of antiamoebic compounds.
Materials:
-
Golden Syrian hamsters
-
Virulent strain of Entamoeba histolytica trophozoites
-
Test compound and vehicle for administration
-
Surgical instruments for intrahepatic inoculation
Procedure:
-
Acclimatize hamsters to laboratory conditions.
-
Inoculate hamsters intrahepatically with a standardized number of virulent E. histolytica trophozoites to induce liver abscesses.
-
Administer the test compound (e.g., this compound) and a vehicle control to different groups of infected hamsters at various dose levels and schedules (e.g., orally).
-
After a specific treatment period, euthanize the animals and excise their livers.
-
Score the liver abscesses based on their size and number.
-
The efficacy of the compound is determined by the reduction in the abscess score compared to the vehicle-treated control group. The ED50 (the dose required to reduce the abscess score by 50%) can be calculated.[16][17][18]
Signaling Pathways
The primary mechanism of action of this compound and other nitroimidazoles is direct DNA damage through reductive activation. While the direct interaction with DNA is well-established, the broader impact on cellular signaling pathways is an area of ongoing research. Some studies on other nitroimidazoles suggest potential downstream effects on DNA repair pathways and cellular stress responses as a consequence of the initial DNA damage. However, specific signaling pathways directly modulated by this compound as a primary mode of action have not been extensively elucidated in the currently available literature. The focus remains on the direct cytotoxic effects of the reduced nitro group.[10]
Conclusion
This compound represents a significant advancement in the 5-nitroimidazole class of antimicrobial agents. Its unique chemical structure, particularly the substituted imidazolidinone moiety at the 2-position of the imidazole ring, confers superior activity against a wide range of anaerobic bacteria and protozoa. The structure-activity relationship studies highlight the critical role of the 5-nitro group for bioactivation and the importance of the 2-position substituent in enhancing potency. The well-defined mechanism of action, involving reductive activation and subsequent DNA damage, provides a clear rationale for its selective toxicity in anaerobic environments. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel nitroimidazole derivatives with improved therapeutic profiles. Further research into the potential modulation of cellular signaling pathways could provide additional insights into the comprehensive biological effects of this important class of drugs.
References
- 1. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on 5-nitroimidazole derivative “this compound” [wisdomlib.org]
- 3. Nitroimidazoles, Part XXIII--activity of this compound series against anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C8H11N5O5S | CID 41841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. academic.oup.com [academic.oup.com]
- 10. sti.bmj.com [sti.bmj.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. prepchem.com [prepchem.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis of Satranidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Satranidazole, a potent nitroimidazole-based antiprotozoal and antibacterial agent. The document details two core synthetic routes, furnishing experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication in a laboratory setting.
Introduction
This compound, chemically known as 1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one, is a crucial therapeutic agent effective against anaerobic infections.[1] Its synthesis has been approached through various methodologies, with two predominant routes emerging in the scientific and patent literature. This guide will refer to these as Route A, a convergent synthesis, and Route B, a linear synthesis.
Core Synthetic Pathways
Route A: Convergent Synthesis
This synthetic approach, first described by Nagarajan et al. in 1982, involves a direct condensation of two key intermediates.[2] This method is characterized by its efficiency in the final step, directly assembling the this compound molecule.
The overall reaction for Route A is the condensation of 1-methyl-2-(methylsulfonyl)-5-nitroimidazole with the sodium salt of 1-methylsulfonyl-2-imidazolidinone.[2]
References
Satranidazole: A Comprehensive Technical Guide on its Solubility and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility and stability of satranidazole, a potent nitroimidazole antimicrobial agent. This compound's poor aqueous solubility presents a significant challenge in formulation development, necessitating a thorough understanding of its physicochemical properties. This document compiles and evaluates key data on its solubility in various solvents and across different pH levels. Furthermore, it details the stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation, providing insights into its degradation pathways and kinetics. Detailed experimental protocols for solubility and stability testing are provided, alongside visual workflows to aid in experimental design. This guide is intended to be a critical resource for researchers and formulation scientists working on the development of robust and effective this compound-based drug products.
Introduction
This compound, chemically known as 1-(1-Methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl)-2-imidazolidinone, is a 5-nitroimidazole derivative with a broad spectrum of activity against anaerobic bacteria and protozoa.[1] Its mechanism of action involves the disruption of microbial DNA through strand breakage and helix destabilization.[1][2] Despite its potent antimicrobial effects, the therapeutic application of this compound is often hampered by its poor aqueous solubility, which can lead to variable bioavailability.[3] A comprehensive understanding of its solubility and stability is therefore paramount for the development of effective and stable pharmaceutical formulations. This guide aims to provide a detailed overview of these critical parameters.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. This compound is characterized as a poorly water-soluble drug.[3]
Solubility in Organic Solvents
The solubility of this compound has been determined in a range of monosolvents at various temperatures. This data is crucial for selecting appropriate solvent systems during manufacturing and for developing non-aqueous or co-solvent formulations. The mole fraction solubility of this compound in eighteen different monosolvents at temperatures ranging from 293.2 K to 313.2 K is presented in Table 1. The highest solubility was observed in N-methyl-2-pyrrolidone (NMP).
Table 1: Mole Fraction Solubility (x) of this compound in Various Monosolvents at Different Temperatures
| Solvent | 293.2 K | 298.2 K | 303.2 K | 308.2 K | 313.2 K |
| Methanol (B129727) | 1.831 x 10⁻³ | 2.115 x 10⁻³ | 2.441 x 10⁻³ | 2.813 x 10⁻³ | 3.241 x 10⁻³ |
| Ethanol | 1.352 x 10⁻³ | 1.571 x 10⁻³ | 1.825 x 10⁻³ | 2.119 x 10⁻³ | 2.459 x 10⁻³ |
| 1-Propanol | 9.15 x 10⁻⁴ | 1.071 x 10⁻³ | 1.253 x 10⁻³ | 1.464 x 10⁻³ | 1.708 x 10⁻³ |
| 2-Propanol | 6.81 x 10⁻⁴ | 7.98 x 10⁻⁴ | 9.36 x 10⁻⁴ | 1.100 x 10⁻³ | 1.288 x 10⁻³ |
| Formamide | 2.811 x 10⁻² | 3.149 x 10⁻² | 3.527 x 10⁻² | 3.951 x 10⁻² | 4.425 x 10⁻² |
| 1,4-Dioxane | 8.83 x 10⁻³ | 9.98 x 10⁻³ | 1.130 x 10⁻² | 1.279 x 10⁻² | 1.448 x 10⁻² |
| N,N-Dimethyl Formamide (DMF) | 2.652 x 10⁻² | 2.981 x 10⁻² | 3.351 x 10⁻² | 3.765 x 10⁻² | 4.229 x 10⁻² |
| N,N-Dimethyl Acetamide (DMA) | 2.181 x 10⁻² | 2.455 x 10⁻² | 2.764 x 10⁻² | 3.111 x 10⁻² | 3.499 x 10⁻² |
| Dimethyl Sulfoxide (DMSO) | 3.592 x 10⁻² | 3.998 x 10⁻² | 4.451 x 10⁻² | 4.957 x 10⁻² | 5.521 x 10⁻² |
| N-Methyl-2-pyrrolidone (NMP) | 7.963 x 10⁻² | 8.681 x 10⁻² | 9.457 x 10⁻² | 1.029 x 10⁻¹ | 1.119 x 10⁻¹ |
| Ethylene Glycol (EG) | 4.58 x 10⁻³ | 5.21 x 10⁻³ | 5.92 x 10⁻³ | 6.73 x 10⁻³ | 7.64 x 10⁻³ |
| Propylene Glycol (PG) | 5.91 x 10⁻³ | 6.72 x 10⁻³ | 7.64 x 10⁻³ | 8.68 x 10⁻³ | 9.87 x 10⁻³ |
| 1,4-Butanediol (BDOH) | 3.98 x 10⁻³ | 4.53 x 10⁻³ | 5.16 x 10⁻³ | 5.88 x 10⁻³ | 6.69 x 10⁻³ |
| Glycerin | 2.37 x 10⁻³ | 2.71 x 10⁻³ | 3.10 x 10⁻³ | 3.54 x 10⁻³ | 4.04 x 10⁻³ |
| Polyethylene Glycol-200 (PEG-200) | 1.031 x 10⁻² | 1.152 x 10⁻² | 1.286 x 10⁻² | 1.435 x 10⁻² | 1.599 x 10⁻² |
| Polyethylene Glycol-400 (PEG-400) | 1.251 x 10⁻² | 1.392 x 10⁻² | 1.548 x 10⁻² | 1.721 x 10⁻² | 1.912 x 10⁻² |
| Polyethylene Glycol-600 (PEG-600) | 1.522 x 10⁻² | 1.688 x 10⁻² | 1.871 x 10⁻² | 2.074 x 10⁻² | 2.298 x 10⁻² |
| Water | 1.01 x 10⁻⁵ | 1.18 x 10⁻⁵ | 1.38 x 10⁻⁵ | 1.62 x 10⁻⁵ | 1.90 x 10⁻⁵ |
Data extracted from Rathi et al., 2021.
pH-Dependent Solubility
Stability Profile
The stability of a drug substance is a critical quality attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.
Forced Degradation Studies
Forced degradation studies on this compound have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. The results of these studies are summarized in Table 2.
Table 2: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 0.1 N HCl, 1 N HCl | Stable to moderate degradation observed. |
| Base Hydrolysis | 0.1 N NaOH, 1 N NaOH | Significant degradation observed. |
| Oxidative Degradation | 3% H₂O₂, 6% H₂O₂ | Significant degradation observed. |
| Thermal Degradation | Dry heat at 60-80°C | Generally stable, with some degradation at higher temperatures. |
| Photolytic Degradation | Exposure to UV light and/or fluorescent light | Degradation observed upon exposure to light. |
Observations compiled from various stability-indicating HPLC method development studies.
Degradation Pathways and Kinetics
Detailed kinetic studies and complete elucidation of the degradation pathways for this compound are not extensively reported. However, based on studies of other 5-nitroimidazoles, it is plausible that the degradation of this compound involves modifications to the nitroimidazole ring. For instance, studies on tinidazole (B1682380) have identified 2-methyl-5-nitroimidazole (B138375) as a degradation product.[6] The degradation of 5-nitroimidazoles often follows first-order kinetics.[7] The degradation of metronidazole, a related compound, has been shown to be catalyzed by both hydrogen and hydroxyl ions, with maximum stability observed between pH 4 and 6.[8]
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the World Health Organization (WHO) guidelines for determining the equilibrium solubility of an API for Biopharmaceutics Classification System (BCS) purposes.
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
Materials:
-
This compound pure substance
-
Buffer solutions (pH 1.2, 4.5, 6.8, and other relevant pH values)
-
Calibrated pH meter
-
Constant temperature shaker bath (set to 37 ± 1 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Validated analytical method for quantification of this compound (e.g., HPLC-UV)
-
Scintillation vials or other suitable containers
Procedure:
-
Preparation of Buffer Solutions: Prepare buffer solutions of the desired pH values (e.g., 0.1 N HCl for pH 1.2, acetate (B1210297) buffer for pH 4.5, and phosphate (B84403) buffer for pH 6.8) and adjust the pH at 37 °C.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the buffer solution. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Place the vials in a constant temperature shaker bath set at 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at 37 °C for a sufficient time to allow for the sedimentation of the undissolved solid. Alternatively, centrifuge the samples at a controlled temperature.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered sample appropriately with the mobile phase of the analytical method and quantify the concentration of dissolved this compound using a validated analytical method.
-
pH Measurement: Measure the pH of the remaining solution in the vial to ensure it has not changed significantly during the experiment.
-
Data Analysis: Calculate the solubility of this compound in the respective medium. The experiment should be performed in triplicate for each condition.
Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound based on ICH guidelines.
Objective: To investigate the intrinsic stability of this compound and identify its degradation products under various stress conditions.
Materials:
-
This compound pure substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating analytical method (e.g., HPLC-UV with a photodiode array detector)
-
Temperature-controlled oven
-
Photostability chamber
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60 °C) for a specified period. Withdraw samples at different time points, neutralize with 1 N NaOH, and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N NaOH. Keep the solution at room temperature for a specified period. Withdraw samples at different time points, neutralize with 1 N HCl, and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂. Keep the solution at room temperature for a specified period. Withdraw samples at different time points and dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80 °C) for a specified period. Withdraw samples, dissolve in a suitable solvent, and dilute to the final concentration.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.
-
-
Sample Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all the degradation products.
-
Data Analysis:
-
Determine the percentage degradation of this compound under each stress condition.
-
Evaluate the peak purity of the this compound peak using a photodiode array detector to ensure no co-eluting peaks.
-
Characterize the degradation products using techniques such as LC-MS/MS and NMR if necessary.
-
Conclusion
This technical guide has synthesized the available data on the solubility and stability of this compound. Its poor aqueous solubility is a key challenge that can be addressed through various formulation strategies, guided by the solubility data in different solvent systems. The stability profile indicates that this compound is susceptible to degradation under basic, oxidative, and photolytic conditions. A thorough understanding of these degradation pathways is essential for the development of stable formulations with an adequate shelf-life. The provided experimental protocols and workflows serve as a practical resource for researchers and scientists in designing and executing robust studies to further characterize this potent antimicrobial agent. Future work should focus on obtaining a complete quantitative pH-solubility profile and a detailed characterization of its degradation products to support the development of next-generation this compound formulations.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. sgs.com [sgs.com]
- 3. Solubility Prediction of this compound in Aqueous N,N-dimethylformamide Mixtures Using Extended Hildebrand Solubility Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ajol.info [ajol.info]
Satranidazole CAS number and chemical properties
This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental analysis of Satranidazole, a potent nitroimidazole antimicrobial agent. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, with the CAS Number 56302-13-7, is a synthetic nitroimidazole derivative.[1][2][3][4] It is structurally distinct from other 5-nitroimidazoles due to a C-N linkage at the C2 position of the imidazole (B134444) ring to a substituted imidazolidinone moiety.[5] It presents as a yellowish, crystalline powder that is slightly hygroscopic in nature.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 56302-13-7 | [1][2][3][4] |
| IUPAC Name | 1-(1-methyl-5-nitroimidazol-2-yl)-3-methylsulfonylimidazolidin-2-one | [6][7] |
| Synonyms | CG-10213-Go, Go-10213 | [2][3][5] |
| Molecular Formula | C₈H₁₁N₅O₅S | [1][2][3] |
| Molecular Weight | 289.27 g/mol | [1][3][7] |
| Melting Point | 185°C | [8] |
| Boiling Point | 505.2°C at 760 mmHg | [8] |
| Solubility | Insoluble in water; soluble in dioxane and dimethylformamide (DMF) | [6] |
| pKa | 2.49 ± 0.25 (Predicted) | [8] |
| Appearance | Yellowish, crystalline powder | [6] |
Mechanism of Action
The selective toxicity of this compound against anaerobic microorganisms is attributed to the reductive activation of its nitro group.[5] This process occurs at low redox potentials unique to anaerobic environments.[5] The reduction of the nitro group generates reactive intermediates that induce significant damage to microbial DNA.[5][9][10] This damage is characterized by the destabilization of the DNA helix and the occurrence of strand breaks, ultimately inhibiting nucleic acid synthesis and leading to cell death.[5][6][9]
Compared to other 5-nitroimidazoles like metronidazole, this compound possesses a relatively high redox potential (-230 mV), which is more characteristic of 2-nitroimidazoles.[5] This higher redox potential makes it more resistant to inactivation by oxygen, potentially contributing to its enhanced potency against anaerobic bacteria.[5][9][10]
Caption: Mechanism of action of this compound in anaerobic microorganisms.
Antimicrobial Activity
This compound demonstrates superior activity against a wide range of anaerobic bacteria and protozoa compared to other nitroimidazoles such as metronidazole, tinidazole, and ornidazole.[5][9] Clinical studies have highlighted its effectiveness, showing a significantly lower minimum inhibitory concentration (MIC) for various anaerobic strains.[9]
Table 2: Comparative In Vitro and In Vivo Efficacy of this compound
| Parameter | This compound | Metronidazole | Tinidazole | Ornidazole | Clindamycin | Source(s) |
| MIC₉₀ (mg/L) vs. 50 clinical isolates of anaerobes | 0.25 | 1.0 | 1.0 | 1.0 | - | [11][12] |
| ED₅₀ (mg/kg) in fatal murine infection with F. necrophorum | 2.1 ± 0.62 | 11.31 ± 1.99 | 13.19 ± 2.39 | 8.70 ± 2.21 | 7.10 ± 1.73 | [11][12] |
MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. ED₅₀: Dose required to protect 50% of the animals from death.
Experimental Protocols
The minimum inhibitory concentration (MIC) of this compound against anaerobic bacteria can be determined using standard agar (B569324) dilution methods as outlined by relevant clinical laboratory standards.
Methodology:
-
Media Preparation: Prepare appropriate agar media (e.g., Wilkins-Chalgren agar) supplemented with necessary growth factors for anaerobes.
-
Drug Dilution: Prepare a series of two-fold dilutions of this compound in the agar medium to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test anaerobic bacteria, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate the agar plates containing the drug dilutions with the bacterial suspension.
-
Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic jar or chamber) at 37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the organism.
This protocol evaluates the efficacy of this compound in treating a subcutaneous abscess caused by Bacteroides fragilis.[11]
Methodology:
-
Animal Model: Use male mice as the experimental animals.
-
Infection: Induce a subcutaneous abscess by injecting a standardized suspension of Bacteroides fragilis into the flank of each mouse.
-
Treatment: Administer this compound orally at various dosages (e.g., 10 mg/kg, 100 mg/kg) at specified time points post-infection.[11] A control group receives the vehicle only.
-
Evaluation: After a set treatment period, euthanize the animals, and excise the abscesses.
-
Quantification: Homogenize the abscess tissue and perform serial dilutions to determine the number of viable bacteria (colony-forming units, CFU) per gram of tissue.
-
Analysis: Compare the log reduction in CFU between the treated and control groups to determine the efficacy of the drug. At a dose of 10 mg/kg, this compound produced a three-log reduction in the infecting organism's cfu.[11]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Several RP-HPLC methods have been developed for the quantification of this compound in bulk drug, pharmaceutical formulations, and biological fluids.[6][13][14]
Example Methodology for Combined Tablet Formulation (this compound and Ofloxacin): [14]
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Kromasil-100 C18 (250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of 10mM phosphate (B84403) buffer and methanol (B129727) (50:50, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at 294 nm.[14]
-
Sample Preparation:
-
Weigh and powder twenty tablets.
-
Extract a quantity of powder equivalent to a single dose with a methanol and water mixture (80:20).
-
Sonicate the mixture for 20 minutes to ensure complete dissolution.
-
Filter the solution and dilute it with the mobile phase to achieve a final concentration within the linear range of the assay.
-
-
Analysis: Inject the prepared sample into the HPLC system. The retention time for this compound under these conditions is approximately 4.0 minutes.[14] Quantify the drug by comparing the peak area to that of a standard solution of known concentration.
A simple and accurate spectrophotometric method can be used for the estimation of this compound in bulk and pharmaceutical dosage forms.[15]
Methodology: [15]
-
Principle: The method is based on the reduction of the nitro group of this compound, followed by diazotization and coupling with phloroglucinol (B13840) to form a yellow-colored chromogen.
-
Standard Solution Preparation: Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in methanol. Create working standards by appropriate dilution.
-
Sample Preparation: Extract the drug from the powdered tablet formulation using methanol.
-
Reaction:
-
Reduce the nitro group using zinc granules and 4N hydrochloric acid.
-
Perform diazotization followed by a coupling reaction with phloroglucinol.
-
-
Measurement: Measure the absorbance of the resulting yellow-colored solution at its absorbance maximum (λmax), which is approximately 430 nm.
-
Quantification: Determine the concentration of this compound by comparing the absorbance of the sample to a calibration curve prepared from the standard solutions. The method obeys Beer's law in the concentration range of 10–50 µg/mL.[15]
References
- 1. This compound | 56302-13-7 | FS176458 | Biosynth [biosynth.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. watson-int.com [watson-int.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. academic.oup.com [academic.oup.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. This compound | C8H11N5O5S | CID 41841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 56302-13-7,this compound | lookchem [lookchem.com]
- 9. An overview on 5-nitroimidazole derivative “this compound” [wisdomlib.org]
- 10. This compound: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Clinical and microbiological efficacy of 3% this compound gel as a local drug delivery system in the treatment of chronic periodontitis: A randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ijrpc.com [ijrpc.com]
Satranidazole: A Deep Dive into its Discovery, Development, and Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Satranidazole, a 5-nitroimidazole derivative, represents a significant advancement in the treatment of anaerobic and protozoal infections. This technical guide provides a comprehensive overview of the discovery and history of this compound's development, its synthesis, mechanism of action, and clinical efficacy. Detailed experimental protocols for its analysis and quantitative data from preclinical and clinical studies are presented to offer a complete picture of this important antimicrobial agent.
Introduction: The Rise of a Novel Nitroimidazole
The quest for effective and well-tolerated antimicrobial agents has been a cornerstone of pharmaceutical research. The 5-nitroimidazole class of drugs has long been pivotal in combating anaerobic bacteria and protozoa. This compound emerged from this lineage as a promising alternative to earlier compounds like metronidazole, offering an improved profile in terms of efficacy and adverse effects.[1] Developed in India, this compound is a testament to the ongoing efforts to refine and enhance existing therapeutic classes to address the challenges of infectious diseases.[2]
This guide delves into the technical aspects of this compound's journey from a laboratory molecule to a clinically effective drug, providing researchers and drug development professionals with a detailed resource on its core scientific attributes.
Physicochemical Properties
A thorough understanding of a drug's physicochemical properties is fundamental to its development and formulation.
| Property | Value | Reference |
| IUPAC Name | 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl)-2-imidazolidinone | |
| Molecular Formula | C8H11N5O5S | |
| Molecular Weight | 289.27 g/mol | |
| Appearance | Yellowish, crystalline powder, slightly hygroscopic | [3] |
| Solubility | Insoluble in water; soluble in dioxane and dimethylformamide (DMF) | [3] |
| Melting Point | 189 °C | |
| Half-life | Approximately 14 hours in humans | [4] |
Synthesis and Manufacturing
The synthesis of this compound involves a multi-step process. While specific details are often proprietary, an improved synthetic methodology has been described, offering a safer and more efficient route.
Experimental Protocol: Improved Synthesis of this compound
This protocol is based on a patented improved method and provides a general outline.
Step 1: Synthesis of 1-Methyl-2-mercaptoimidazole An improved method for the synthesis of this intermediate involves the use of N-Methylaminoacetaldehyde dimethyl acetal, which can contain up to 40% wt/wt of water. The reaction is carried out in an aqueous medium, and the product is converted in situ to 1-Methyl-2-(ethylmercapto)-imidazole.[5]
Step 2: Synthesis of 1-Methyl-2-(ethylmercapto)-5-nitroimidazole This step is optimized to yield the product in a solid and fairly pure state without the need for organic solvents for isolation and purification.[5]
Step 3: Synthesis of 1-Methyl-2-(ethylsulphonyl)-5-nitroimidazole This step utilizes ethylene (B1197577) dichloride as a higher boiling point solvent instead of methylene (B1212753) chloride or ether. A key safety and efficiency improvement is the slow addition of 30% hydrogen peroxide to the reaction mixture at a controlled temperature of 40-45°C.[5]
Step 4: Final Condensation to this compound The final step involves the condensation of 1-Methyl-2-(ethylsulphonyl)-5-nitroimidazole with a suitable reagent. A significant improvement in this step is the use of sodium hydroxide (B78521) powder as a condensing agent instead of the more hazardous sodium hydride. The purification of the final product, this compound, is also optimized to eliminate the use of organic solvents.[5]
Mechanism of Action: Unraveling the Antimicrobial Effect
The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on the reductive activation of its nitro group within the target anaerobic organism.
Signaling Pathway of this compound Activation and DNA Damage
References
- 1. academic.oup.com [academic.oup.com]
- 2. Trichomoniasis - STI Treatment Guidelines [cdc.gov]
- 3. JaypeeDigital | Antiamoebic and Other Antiprotozoal Drugs [jaypeedigital.com]
- 4. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Giardiasis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Satranidazole: Molecular Properties, Mechanism, and Experimental Analysis
This document provides an in-depth technical overview of Satranidazole, a 5-nitroimidazole antiprotozoal agent. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental methodologies.
Core Molecular and Physicochemical Properties
This compound is a derivative of the 5-nitroimidazole class, distinguished by a C-N linkage at the C2 position of the imidazole (B134444) ring.[1][2] Its core properties are summarized below for quick reference.
| Property | Value |
| Molecular Formula | C₈H₁₁N₅O₅S[3][4][5][6] |
| Molecular Weight | 289.27 g/mol [4][5][7] |
| IUPAC Name | 1-(1-Methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl)-2-imidazolidinone[3][4][7] |
| CAS Number | 56302-13-7[4] |
| Appearance | A yellowish, crystalline powder, slightly hygroscopic in nature.[3] |
| Solubility | Insoluble in water; soluble in dioxane and dimethylformamide (DMF).[3] |
| ATC Classification | P01AB08[8][9] |
Mechanism of Action: Reductive Activation and DNA Damage
The selective toxicity of this compound against anaerobic protozoa and bacteria is contingent upon the reductive activation of its 5-nitro group.[2] This process occurs at low redox potentials unique to anaerobic environments.[2]
-
Entry and Reduction : The drug enters the anaerobic cell. The nitro group (NO₂) is reduced, a process that is inhibited by the presence of oxygen in aerobic cells.[2][10]
-
Formation of Reactive Intermediates : This reduction leads to the formation of highly reactive cytotoxic intermediates.
-
DNA Damage : These intermediates interact with the microbial DNA, causing substantial damage characterized by double-strand breaks, helix destabilization, and unwinding.[1][2][3] This disruption of DNA integrity ultimately leads to cell death.
This compound exhibits a relatively high redox potential (-230 mV), which is more characteristic of 2-nitroimidazoles. This property may render it more resistant to inactivation by oxygen compared to other 5-nitroimidazoles, potentially contributing to its enhanced potency.[1][2]
Pharmacokinetic Profile
Pharmacokinetic studies have demonstrated key differences between this compound and the conventional nitroimidazole, Metronidazole (B1676534). Human studies indicate a significantly longer elimination half-life for this compound (approximately 14 hours) compared to Metronidazole (8 hours).[11]
The table below summarizes comparative pharmacokinetic data from a study in golden hamsters administered an 80 mg/kg oral dose.[12]
| Parameter | This compound | Metronidazole | Significance |
| Plasma T½ (h) | 1.01[12] | 3.62[12] | Significantly Shorter |
| Liver Cmax | ~35% Higher[12] | - | - |
| Liver AUC₀-∞ | ~35% Higher[12] | - | - |
| Amoebicidal ED₅₀ (mg/kg) | 19.5[12] | 45.0[12] | Significantly Lower |
These data suggest that the higher concentrations of this compound achieved in the liver, its site of action for amoebic abscesses, and its greater intrinsic potency contribute to its superior amoebicidal activity in this model.[12]
Experimental Protocols & Methodologies
The analysis and characterization of this compound and its effects involve several key experimental techniques.
The genotoxic effect of reduced this compound is a cornerstone of its mechanism. A typical workflow to assess this damage is outlined below.
Protocol Outline for DNA Damage Measurement: [1][2][13]
-
Reduction of this compound : The drug is reduced electrochemically via controlled-potential coulometry at approximately -800 mV. The reduction can be monitored by observing the loss of absorbance at 318 nm, which is characteristic of its nitro group.[2]
-
Incubation : The reduced drug is incubated with purified DNA (e.g., from E. coli or bacteriophage ΦX174).
-
Physical Damage Analysis :
-
Viscometry : Measures changes in the viscosity of the DNA solution. A decrease in viscosity indicates strand breakage.
-
Thermal Denaturation : Determines the melting temperature (Tm) of the DNA. A lower Tm suggests helix destabilization.
-
Hydroxyapatite Chromatography : Separates single-stranded from double-stranded DNA to quantify the extent of denaturation.
-
-
Biological Damage Analysis :
-
Bacteriophage Transfection Assay : Measures the biological relevance of the DNA damage by assessing the ability of the treated phage DNA to infect host bacteria and produce progeny.
-
High-Performance Liquid Chromatography (HPLC): [3]
-
Purpose : To identify and quantify this compound in biological samples (e.g., plasma, liver tissue) and pharmaceutical formulations.
-
Typical Mobile Phase : A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in a ratio such as 60:40 (v/v).[3]
-
Detection : UV detection at a wavelength of 318 nm.[3]
-
Assay : The method is validated for linearity, precision, and accuracy, with recovery calculated by the standard addition method.
Randomized, Single-Blind, Controlled Trial (Example: Amoebic Liver Abscess): [14]
-
Objective : To compare the efficacy, safety, and tolerability of this compound against another agent like Metronidazole.
-
Patient Cohort : Patients diagnosed with amoebic liver abscess.
-
Dosing Regimen :
-
This compound Group : 300 mg TID (three times a day).
-
Metronidazole Group : 800 mg TID.
-
-
Primary Endpoints : Time to resolution of clinical symptoms (fever, pain) and reduction in abscess size as measured by imaging.
-
Secondary Endpoints : Incidence and severity of adverse effects (e.g., nausea, metallic taste) and patient-reported tolerability scores.
-
Blinding : Patients are blinded to the treatment received; placebos may be used to maintain blinding if dosing schedules differ.
References
- 1. This compound: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. This compound | C8H11N5O5S | CID 41841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. guidechem.com [guidechem.com]
- 7. medkoo.com [medkoo.com]
- 8. mims.com [mims.com]
- 9. mims.com [mims.com]
- 10. An overview on 5-nitroimidazole derivative “this compound” [wisdomlib.org]
- 11. alkemlabs.com [alkemlabs.com]
- 12. Comparative pharmacokinetics and amoebicidal activity of metronidazole and this compound in the golden hamster, Mesocricetus auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Randomized, single-blind, placebo-controlled multicenter trial to compare the efficacy and safety of metronidazole and this compound in patients with amebic liver abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Identification of Satranidazole Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to identify and characterize the degradation products of Satranidazole. This compound, a nitroimidazole derivative, is an important antiprotozoal and antibacterial agent. Understanding its stability and degradation pathways is crucial for ensuring its safety, efficacy, and quality throughout its lifecycle. This document details the experimental protocols for forced degradation studies, summarizes analytical techniques for separation and identification, and presents a logical workflow for the structural elucidation of potential degradation products.
Introduction to this compound and Forced Degradation
This compound is chemically known as 1-(1-methyl-5-nitro-1H-imidazol-2-yl)-3-(methylsulfonyl)imidazolidin-2-one. Its molecular formula is C₈H₁₁N₅O₅S, with a molecular weight of 289.27 g/mol .[1] Forced degradation studies, or stress testing, are essential to identify the likely degradation products of a drug substance, which helps in establishing its intrinsic stability, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing, such as acidic and basic hydrolysis, oxidation, heat, and photolysis.[2]
Experimental Protocols for Forced Degradation Studies
Detailed experimental protocols are critical for the reproducible generation of degradation products. The following sections outline the commonly employed conditions for the forced degradation of this compound.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical reagent grade
-
Sodium hydroxide (B78521) (NaOH), analytical reagent grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or purified
-
Phosphate (B84403) buffer
General Procedure for Sample Preparation
A stock solution of this compound is typically prepared by dissolving an accurately weighed amount of the reference standard in a suitable solvent, such as methanol or a mixture of mobile phase components, to achieve a known concentration (e.g., 1 mg/mL).[4][5] Aliquots of this stock solution are then subjected to various stress conditions.
Stress Conditions
To induce acid degradation, a specific volume of the this compound stock solution is mixed with an equal volume of an acidic solution (e.g., 0.1 N to 1 N HCl) and refluxed at a controlled temperature (e.g., 80°C) for a defined period (e.g., 30 minutes to 8 hours).[4] After the stress period, the solution is cooled to room temperature and neutralized with an equivalent concentration of a basic solution (e.g., NaOH).[4]
For base-induced degradation, the drug solution is treated with a basic solution (e.g., 0.1 N to 1 N NaOH) and refluxed under similar conditions as acid hydrolysis.[4] Following the reaction, the solution is cooled and neutralized with an appropriate acid (e.g., HCl).[4]
Oxidative stress is typically applied by treating the this compound solution with hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature or elevated temperatures for a specified duration.[2]
To study the effect of heat, a solid sample of this compound or a solution of the drug is exposed to dry heat in a temperature-controlled oven (e.g., 60-80°C) for an extended period (e.g., 24 hours to one month).[6]
For photostability testing, a solution of this compound is exposed to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7] A control sample is kept in the dark under the same conditions to differentiate between photolytic and thermal degradation.
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Analytical Methodologies for Separation and Detection
A stability-indicating analytical method (SIAM) is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A typical reversed-phase HPLC method for the analysis of this compound and its degradation products is summarized in the table below.
| Parameter | Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile) in various ratios.[4] |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV detection at a wavelength where both the parent drug and degradation products show absorbance (e.g., 320 nm).[5] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Quantitative Data from Forced Degradation Studies
The extent of degradation under different stress conditions provides insight into the stability of the this compound molecule. The following table summarizes typical degradation data observed in published studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Retention Time (min) of Major Degradation Product |
| Acid Hydrolysis | 0.1 N HCl | 1 hour | 80°C | Significant | 2.3 |
| Base Hydrolysis | 0.1 N NaOH | 30 min | 80°C | Significant | 2.3 |
| Oxidative | 3% H₂O₂ | - | - | Instable | - |
| Thermal | Dry Heat | 24 hours | 80°C | Stable | No significant degradation |
| Photolytic | UV/Visible Light | - | - | Stable | No significant degradation |
Note: The exact percentage of degradation and retention times can vary depending on the specific experimental conditions and chromatographic system used. The data presented is a summary of findings from various sources.[4]
Identification and Structural Elucidation of Degradation Products
While forced degradation studies have confirmed the formation of degradation products, the complete structural elucidation of these products is not extensively reported in the public domain. However, a logical workflow can be followed to identify these unknown compounds using modern analytical techniques.
The following diagram outlines a systematic approach for the identification and characterization of this compound degradation products.
LC-MS/MS for Preliminary Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the initial identification of degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can determine the molecular weights of the degradation products and obtain their fragmentation patterns.
A study on the LC-MS/MS of this compound reported a molecular ion peak at m/z 290.2, corresponding to the molecular formula C₈H₁₁N₅O₅S.[8] Significant fragment ions were observed at m/z 249.7, 205.3, and 165.1.[8] By comparing the fragmentation patterns of the degradation products with that of the parent drug, potential structural modifications can be inferred.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the degradation products. This information is invaluable in proposing plausible chemical structures.
Isolation of Degradation Products
For unambiguous structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy, the degradation products need to be isolated in a pure form. Preparative HPLC is a common technique used for this purpose.
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy (including ¹H NMR, ¹³C NMR, and various 2D NMR techniques like COSY, HSQC, and HMBC) is the most definitive method for determining the chemical structure of organic molecules.[9] By analyzing the NMR spectra of the isolated degradation products, their complete chemical structure can be elucidated.
The known ¹H-NMR and ¹³C-NMR spectral data for this compound serves as a crucial reference for identifying structural changes in its degradation products.[10]
¹H-NMR (400 MHz, DMSO-d₆, δ ppm): 8.12 (s, 1H), 4.02 (dd, J=8.0 Hz, 2H), 3.98 (dd, J=8.0 Hz, 2H), 3.75 (s, 3H), 3.37 (s, 3H).[10]
¹³C-NMR (100 MHz, DMSO-d₆, δ ppm): 152.5 (C), 142.9 (C), 137.8 (C), 131.1 (CH), 43.0 (CH₂), 42.2 (CH₂), 38.9 (CH₃), 34.58 (CH₃).[10]
Conclusion
The identification of this compound degradation products is a critical aspect of its quality control and regulatory submission. This guide has provided a comprehensive overview of the necessary experimental protocols for forced degradation studies and a systematic workflow for the identification and structural elucidation of the resulting degradants. While the complete structures of all degradation products are not yet fully documented in publicly available literature, the methodologies and analytical techniques described herein provide a robust framework for researchers and drug development professionals to undertake these essential investigations. Further research focusing on the isolation and definitive structural characterization of this compound's degradation products is warranted to enhance the comprehensive understanding of its stability profile.
References
- 1. This compound | C8H11N5O5S | CID 41841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. actascientific.com [actascientific.com]
- 7. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 8. akjournals.com [akjournals.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. derpharmachemica.com [derpharmachemica.com]
Satranidazole: A Technical Guide on its Antiprotozoal Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Satranidazole, a 5-nitroimidazole derivative, demonstrates significant potential as a potent antiprotozoal agent. This technical guide provides a comprehensive overview of its mechanism of action, comparative efficacy, and pharmacokinetic profile. Through a detailed analysis of existing in vitro and in vivo data, this document aims to serve as a resource for researchers and professionals involved in the discovery and development of novel antiprotozoal therapies. The evidence presented highlights this compound's superior activity against certain protozoan pathogens compared to the conventional therapy, metronidazole (B1676534), positioning it as a promising candidate for further investigation and clinical application.
Introduction
Protozoal infections, such as amoebiasis, giardiasis, and trichomoniasis, continue to pose a significant global health burden. The 5-nitroimidazole class of drugs, particularly metronidazole, has long been the cornerstone of treatment for these anaerobic protozoal infections. However, concerns regarding metronidazole's efficacy, side effects, and emerging resistance necessitate the exploration of alternative therapeutic agents. This compound, a structural analogue of metronidazole, has emerged as a promising alternative with potentially enhanced antiprotozoal activity and a better safety profile. This guide provides an in-depth technical examination of the existing scientific data on this compound's potential as an antiprotozoal agent.
Mechanism of Action
Like other 5-nitroimidazoles, this compound is a prodrug that requires reductive activation of its nitro group to exert its cytotoxic effects. This activation occurs preferentially in anaerobic or microaerophilic organisms like protozoa, which possess the necessary low redox potential electron transport proteins.
The key steps in this compound's mechanism of action are:
-
Uptake and Reductive Activation: this compound is taken up by the protozoan cell. In the low-oxygen environment of the parasite, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases donate electrons to the nitro group of this compound.
-
Formation of Reactive Intermediates: This reduction process generates short-lived, highly reactive nitroso and hydroxylamine (B1172632) intermediates, as well as nitro radical anions.
-
DNA Damage: These reactive species are potent oxidizing agents that interact with and damage the parasite's DNA. The primary mode of action is the induction of single- and double-strand breaks in the DNA helix, as well as helix destabilization.[1] This extensive DNA damage disrupts essential cellular processes, including replication and transcription, ultimately leading to cell death.[1]
The relatively high redox potential of this compound may contribute to its increased activity, making it more resistant to inactivation by oxygen compared to other 5-nitroimidazoles.[1]
Figure 1: Proposed mechanism of action for this compound.
Data Presentation: Efficacy and Pharmacokinetics
The following tables summarize the available quantitative data on the efficacy and pharmacokinetics of this compound, with comparisons to other nitroimidazoles where available.
Table 1: In Vitro Antiprotozoal Activity of this compound and Comparators
| Protozoan Species | Drug | Parameter | Concentration | Reference |
| Entamoeba histolytica | This compound | ED50 | 19.5 mg/kg (in vivo) | [2][3] |
| Metronidazole | ED50 | 45 mg/kg (in vivo) | [2][3] | |
| Trichomonas vaginalis | This compound | MIC90 | 0.25 mg/L (against anaerobes) | [4] |
| Metronidazole | MIC90 | 1.0 mg/L (against anaerobes) | [4] | |
| Tinidazole | MIC90 | 1.0 mg/L (against anaerobes) | [4] | |
| Ornidazole | MIC90 | 1.0 mg/L (against anaerobes) | [4] | |
| Giardia lamblia | This compound | - | Data not available | |
| Metronidazole | IC50 | 0.12 mg/L | [5] | |
| Ornidazole | IC50 | 0.12 mg/L | [5] |
Note: Direct comparative in vitro studies for this compound against G. lamblia and T. vaginalis are limited. The data for anaerobes provides an indication of its potent activity.
Table 2: Comparative Clinical Efficacy of this compound
| Indication | Drug Regimen | Number of Patients | Cure Rate (%) | Reference |
| Amoebic Liver Abscess | This compound (300 mg TID) | 24 | Not specified, similar efficacy to Metronidazole | [6] |
| Metronidazole (800 mg TID) | 25 | Not specified, similar efficacy to this compound | [6] | |
| Giardiasis | This compound | - | Data from direct comparative trials limited | |
| Metronidazole (250 mg TID for 5-7 days) | Multiple studies | 85-90% | [7] | |
| Tinidazole (2g single dose) | Multiple studies | ~90% | [7] | |
| Trichomoniasis | This compound | - | Data from direct comparative trials limited | |
| Metronidazole (2g single dose) | Multiple studies | 90-95% | [8] | |
| Tinidazole (2g single dose) | 50 | 94% | [9] |
Table 3: Pharmacokinetic Parameters of this compound vs. Metronidazole in Golden Hamsters (80 mg/kg oral dose)
| Parameter | This compound | Metronidazole | Reference |
| Plasma | |||
| Cmax | Not significantly different | Not significantly different | [2][3] |
| Tmax | - | - | |
| Elimination Half-life (t1/2) | 1.01 h | 3.62 h | [2][3] |
| Liver | |||
| Cmax | ~35% higher | - | [2][3] |
| Tmax | Not significantly different | Not significantly different | [2][3] |
| AUC0-∞ | ~35% higher | - | [2][3] |
| Elimination Half-life (t1/2) | Not significantly different | Not significantly different | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline key experimental protocols relevant to the evaluation of this compound's antiprotozoal activity.
In Vitro Susceptibility Testing of Trichomonas vaginalis
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against T. vaginalis.
Materials:
-
T. vaginalis clinical or reference strains
-
Diamond's TYI-S-33 medium, supplemented with serum
-
This compound and comparator drugs (e.g., metronidazole)
-
96-well microtiter plates
-
Anaerobic incubation system (e.g., GasPak jar or anaerobic chamber)
-
Inverted microscope
Procedure:
-
Drug Preparation: Prepare stock solutions of this compound and comparator drugs in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in TYI-S-33 medium in the 96-well plates to achieve a range of final concentrations.
-
Inoculum Preparation: Culture T. vaginalis trophozoites in TYI-S-33 medium to the mid-logarithmic phase of growth. Centrifuge the culture to pellet the trophozoites, wash with phosphate-buffered saline (PBS), and resuspend in fresh medium to a standardized concentration (e.g., 1 x 10^5 cells/mL).
-
Inoculation: Add the standardized trophozoite suspension to each well of the microtiter plate containing the drug dilutions. Include positive (no drug) and negative (medium only) controls.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
Endpoint Determination: After incubation, examine each well using an inverted microscope to determine the lowest concentration of the drug that results in a complete inhibition of parasite motility and growth. This concentration is the Minimum Inhib Lethal Concentration (MLC). The 50% inhibitory concentration (IC50) can be determined by counting the number of viable trophozoites at each drug concentration and comparing it to the drug-free control.
Figure 2: Workflow for in vitro susceptibility testing.
In Vivo Evaluation in a Hamster Model of Amoebic Liver Abscess
This protocol describes a common in vivo model to assess the efficacy of amoebicidal compounds.[2][3]
Materials:
-
Golden hamsters (Mesocricetus auratus)
-
Virulent strain of Entamoeba histolytica trophozoites
-
This compound and comparator drugs
-
Surgical instruments for intrahepatic or intraportal inoculation
-
Anesthetic agent
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize hamsters to laboratory conditions for at least one week. Randomly assign animals to different treatment groups (vehicle control, this compound, comparator drug) with a sufficient number of animals per group for statistical analysis.
-
Infection: Anesthetize the hamsters. Inoculate a standardized number of viable E. histolytica trophozoites (e.g., 1 x 10^6 trophozoites) directly into the liver parenchyma (intrahepatic) or via the portal vein (intraportal).
-
Drug Administration: At a predetermined time post-infection (e.g., 24 hours), begin oral administration of the test compounds at various dose levels. Continue treatment for a specified duration (e.g., 5-7 days).
-
Monitoring: Monitor the animals daily for clinical signs of infection (e.g., weight loss, ruffled fur, lethargy).
-
Efficacy Assessment: At the end of the treatment period, euthanize the animals. Excise the livers and score the extent of abscess formation. The liver abscess score can be graded (e.g., 0 for no abscess to 4 for large, multiple abscesses). The amoebicidal activity can be quantified by determining the effective dose 50 (ED50), which is the dose required to prevent abscess formation in 50% of the treated animals.
Figure 3: Workflow for the hamster model of amoebic liver abscess.
Discussion and Future Directions
The available data strongly suggest that this compound is a potent antiprotozoal agent with several advantages over metronidazole. In the hamster model of amoebic liver abscess, this compound demonstrated significantly greater amoebicidal activity, with an ED50 approximately half that of metronidazole.[2][3] This enhanced in vivo efficacy is likely attributable to its favorable pharmacokinetic profile, characterized by higher concentrations in the liver, the primary site of infection.[2][3]
In vitro studies against anaerobic bacteria, which share metabolic pathways with anaerobic protozoa, also indicate the superior intrinsic activity of this compound, with a four-fold lower MIC90 compared to metronidazole, tinidazole, and ornidazole.[4] While direct comparative in vitro data against G. lamblia and T. vaginalis are not as readily available, the existing evidence suggests that this compound's potent activity would likely extend to these pathogens.
Clinically, in the treatment of amoebic liver abscess, this compound has shown comparable efficacy to metronidazole but with a significantly better tolerability profile, with a lower incidence of adverse effects such as nausea and metallic taste.[6] This improved patient tolerance is a significant advantage that could lead to better treatment adherence.
Despite the promising data, there are clear areas where further research is needed. Head-to-head clinical trials directly comparing the efficacy of this compound with metronidazole for the treatment of giardiasis and trichomoniasis are warranted to establish its clinical utility for these common infections. Furthermore, comprehensive in vitro susceptibility studies against a wide range of clinical isolates of G. lamblia and T. vaginalis would provide valuable data on its spectrum of activity and potential for overcoming metronidazole resistance.
Conclusion
This compound is a promising antiprotozoal agent with demonstrated superior efficacy against Entamoeba histolytica in preclinical models and a more favorable side-effect profile in clinical settings compared to metronidazole. Its potent in vitro activity against anaerobic bacteria suggests a broad spectrum of antiprotozoal action. Further research, particularly direct comparative clinical trials for giardiasis and trichomoniasis, is essential to fully elucidate its therapeutic potential and establish its role in the clinical management of these prevalent protozoal infections. The evidence compiled in this guide underscores the importance of continued investigation into this compound as a valuable addition to the armamentarium of antiprotozoal drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Development and use of test systems for the evaluation of sensitivity of Trichomonas vaginalisto preparations of the 5-nitroimidazole and 5-nitrofuran groups] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of antiprotozoal drugs against Giardia intestinalis of human origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. In Vitro Effect of 5-Nitroimidazole Drugs against Trichomonas vaginalis Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
Satranidazole's Redox Potential: A Cornerstone of its Antimicrobial Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Satranidazole, a 5-nitroimidazole antimicrobial agent, exhibits potent activity against anaerobic bacteria and protozoa. Central to its mechanism of action is its redox potential, a key physicochemical property that governs its selective toxicity towards anaerobic microorganisms. This technical guide provides a comprehensive overview of the redox potential of this compound, its measurement, and its profound significance in the drug's biological activity.
The Critical Role of Redox Potential in this compound's Mechanism of Action
The selective antimicrobial action of this compound, like other 5-nitroimidazoles, is intrinsically linked to its redox potential. In the low-redox-potential environment of anaerobic organisms, the nitro group of this compound is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin. This reduction leads to the formation of a short-lived, highly reactive nitro radical anion.[1][2] This radical species and its subsequent reduction products are cytotoxic, causing extensive damage to microbial DNA, ultimately leading to cell death.[3]
The relatively high redox potential of this compound compared to other 5-nitroimidazoles, such as metronidazole, is a significant factor in its enhanced antimicrobial activity.[4] A higher redox potential facilitates more efficient reduction of the drug in the target pathogen, leading to a greater concentration of the cytotoxic radical species. Furthermore, this property may render this compound more resistant to inactivation by oxygen, potentially broadening its spectrum of activity.[3]
Quantitative Analysis of Redox Potentials
The redox potential of this compound and related nitroimidazole compounds has been determined experimentally, primarily through polarography and cyclic voltammetry. The following table summarizes the key quantitative data.
| Compound | Half-Wave Reduction Potential (E½) at pH 7 (mV vs. Ag/AgCl) | One-Electron Reduction Potential (E¹₇) (mV vs. NHE) | Reference(s) |
| This compound | -230 | -385 | [4] |
| Tinidazole | -340 | -464 | [4] |
| Ornidazole | -345 | -467 | [4] |
| Metronidazole | -385 | -486 | [4] |
| Benznidazole | -200 | -380 | [4] |
| Misonidazole | -272 | -389 | [4] |
NHE: Normal Hydrogen Electrode
Experimental Protocols for Redox Potential Determination
The determination of the redox potential of nitroimidazole compounds is crucial for understanding their structure-activity relationships. Below are detailed methodologies for polarography and cyclic voltammetry, synthesized from established protocols for similar compounds.
Polarographic Determination of this compound's Redox Potential
Objective: To determine the half-wave reduction potential (E½) of this compound.
Principle: Polarography measures the current that flows as a function of the potential applied to a dropping mercury electrode (DME). The half-wave potential is the potential at which the current is half of the limiting current and is characteristic of the analyte.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as dimethylformamide (DMF) or a buffer solution.
-
Prepare a supporting electrolyte solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) to minimize the solution resistance and control the pH.[5]
-
-
Instrumentation:
-
Use a polarograph equipped with a dropping mercury electrode (working electrode), a saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode (reference electrode), and a platinum wire (auxiliary electrode).
-
-
Experimental Procedure:
-
Place the supporting electrolyte in the electrochemical cell and deoxygenate the solution by bubbling with high-purity nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Record a blank polarogram of the supporting electrolyte.
-
Add a known concentration of the this compound stock solution to the cell.
-
Continue to pass nitrogen over the solution surface to maintain an inert atmosphere.
-
Apply a potential ramp (e.g., from 0 V to -1.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 2 mV/s).
-
Record the resulting current-voltage curve (polarogram).
-
-
Data Analysis:
-
Determine the limiting current (id) and the half-wave potential (E½) from the polarogram. The E½ value is the potential at the midpoint of the rising portion of the wave.
-
Cyclic Voltammetry (CV) for this compound Redox Analysis
Objective: To investigate the redox behavior of this compound and determine its formal reduction potential.
Principle: CV involves scanning the potential of a stationary working electrode in an unstirred solution and measuring the resulting current. This technique provides information about the thermodynamics and kinetics of the redox processes.
Methodology:
-
Preparation of Solutions:
-
Prepare a solution of this compound (e.g., 1 mM) in an aprotic solvent like acetonitrile (B52724) or DMF containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).
-
For aqueous measurements, use a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.0).
-
-
Instrumentation:
-
Use a potentiostat with a three-electrode setup: a glassy carbon or gold working electrode, a platinum wire or graphite (B72142) rod counter electrode, and an Ag/AgCl or SCE reference electrode.
-
-
Experimental Procedure:
-
Polish the working electrode to a mirror finish with alumina (B75360) slurry, rinse thoroughly, and dry before each experiment.
-
Place the electrolyte solution in the cell and deoxygenate by purging with nitrogen for 10-15 minutes.
-
Initiate the potential scan from a value where no faradaic reaction occurs, sweeping to a potential where the reduction of this compound is observed, and then reversing the scan direction. A typical scan range for nitroimidazoles is from 0 V to -1.5 V.
-
Vary the scan rate (e.g., from 20 mV/s to 200 mV/s) to investigate the reversibility of the redox process.
-
-
Data Analysis:
-
The resulting plot of current versus potential is a cyclic voltammogram.
-
The peak potentials (Epc for cathodic peak and Epa for anodic peak) are determined.
-
The formal redox potential (E°') can be estimated as the midpoint of the peak potentials (E°' = (Epc + Epa)/2) for a reversible system.
-
Signaling Pathways and Logical Relationships
The antimicrobial action of this compound is a multi-step process initiated by its reductive activation. The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the proposed signaling pathway.
Caption: Workflow for Electrochemical Determination of Redox Potential.
References
- 1. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Satranidazole
Introduction
Satranidazole, a nitroimidazole derivative, is an antiprotozoal agent used in the treatment of amoebiasis and other anaerobic infections. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical formulations. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine analysis.
Chromatographic Conditions
A variety of chromatographic conditions have been reported for the analysis of this compound. A summary of these conditions is presented in Table 1, offering flexibility for laboratory-specific requirements and instrument availability. The presented method is a culmination of these findings, optimized for resolution, accuracy, and efficiency.
Table 1: Summary of Reported HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Kromasil-100 C18 (250 x 4.6 mm, 5 µm)[1] | ODS-C18 (250 x 4.6 mm, 5 µm)[2] | HiQ sil C18W (250mm × 4.6mm i.d., 5µm)[3] | BDS Hypersil C18 (250 mm × 4.6 mm, 5 μm)[4] |
| Mobile Phase | Methanol: 10mM Phosphate (B84403) Buffer (50:50), pH 3.0[1] | Acetonitrile: 0.025M Ammonium Phosphate Buffer: 1.0% Orthophosphoric Acid (65:35:5 v/v/v)[2] | Acetonitrile: Phosphate Buffer (pH 3) (35:65 v/v)[3] | 0.16% v/v Orthophosphoric Acid (pH 3): Acetonitrile (60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[4] |
| Detection Wavelength | 294 nm[1] | 318 nm[2] | 320 nm[3] | 320 nm[4] |
| Retention Time | ~4.0 min[1] | Not Specified | ~6.25 min[3] | ~4.3 min[4] |
Experimental Protocol
This protocol details the steps for the analysis of this compound using the developed and validated stability-indicating RP-HPLC method.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound tablets/formulation
Instrumentation
-
HPLC system with a UV-Vis detector, quaternary pump, autosampler, and column oven.[1]
-
C18 analytical column (e.g., Kromasil-100 C18, 250 x 4.6 mm, 5 µm).[1]
-
Data acquisition and processing software.
Preparation of Solutions
Mobile Phase (Methanol: 10mM Phosphate Buffer, pH 3.0, 50:50 v/v)
-
Dissolve 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water to prepare a 10mM solution.
-
Adjust the pH of the phosphate buffer to 3.0 using 10% orthophosphoric acid.[1]
-
Mix 500 mL of the prepared phosphate buffer with 500 mL of HPLC grade methanol.
-
Degas the mobile phase by sonication for 15-20 minutes.
Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark.
Sample Solution (for a 300 mg tablet)
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an amount of powder equivalent to 30 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution.[1]
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to obtain a final concentration of 30 µg/mL.[1]
Chromatographic Procedure
-
Set the HPLC system with the chromatographic conditions specified in Table 1 (Method 1).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solution and the sample solution.
-
Record the chromatograms and measure the peak areas.
Method Validation
The developed method was validated as per ICH guidelines for the following parameters:
-
Linearity: The method was found to be linear over a concentration range of 15-36 µg/mL.[1]
-
Accuracy: The accuracy of the method was determined by recovery studies, with recovery values ranging from 98.75% to 103.15%.[1]
-
Precision: The relative standard deviation (RSD) for intra-day and inter-day precision was found to be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for this compound were determined to be 0.042 µg/mL and 0.126 µg/mL, respectively.[1]
-
Specificity: The method was found to be specific, as there was no interference from excipients in the formulation. Forced degradation studies showed that the degradation products did not interfere with the quantification of this compound.
-
Robustness: The method was found to be robust with respect to small, deliberate variations in flow rate, mobile phase composition, and pH.[1]
Table 2: Summary of Validation Parameters
| Parameter | Result |
| Linearity Range | 15 - 36 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98.75 - 103.15%[1] |
| Precision (%RSD) | < 2% |
| LOD | 0.042 µg/mL[1] |
| LOQ | 0.126 µg/mL[1] |
| Specificity | Specific |
| Robustness | Robust[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the this compound HPLC analytical method.
Caption: Workflow for HPLC method development and validation.
Conclusion
The described RP-HPLC method is simple, rapid, precise, and accurate for the determination of this compound in bulk and pharmaceutical dosage forms. The method is also stability-indicating, making it suitable for routine quality control and stability studies. The validation results confirm that the method is reliable and meets the requirements of the ICH guidelines.
References
Application Note: Quantification of Satranidazole using UV Spectrophotometry
Introduction
Satranidazole is a nitroimidazole derivative effective against amoebiasis, giardiasis, and anaerobic infections. Accurate and precise quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note details validated UV spectrophotometric methods for the quantification of this compound, offering simple, rapid, and cost-effective alternatives to chromatographic techniques.
Quantitative Data Summary
Several UV spectrophotometric methods have been developed for the quantification of this compound, utilizing different solvents and analytical wavelengths. The key quantitative parameters of these methods are summarized in the tables below for easy comparison.
Table 1: Spectrophotometric Method Parameters for this compound Quantification
| Method Reference | Solvent/Medium | Wavelength (λmax) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Method A[1] | - | 320 nm | 5 - 35 | - |
| Method B[2][3] | Methanol (B129727) | 318 nm | 2 - 30 | 0.999 |
| Method C[4][5] | McIlvaine Buffer (pH 6.6) | 319 nm | 1 - 40 | ≥ 0.9996 |
| Method D (Visible)[6] | Methanol (after derivatization) | 430 nm | 10 - 50 | 0.9994 |
Table 2: Validation Summary for a UV Spectrophotometric Method in Methanol (Method B)
| Validation Parameter | Result |
| Accuracy (% Recovery) | 98.14% to 100.68%[4][5] |
| Precision (% RSD) | < 2%[3] |
| Limit of Detection (LOD) | 1.98 µg/mL[6] |
| Limit of Quantification (LOQ) | 5.91 µg/mL[6] |
Experimental Protocols
Method B: UV Spectrophotometry in Methanol
This protocol describes a simple and validated UV spectrophotometric method for the quantification of this compound using methanol as the solvent.[2][3]
1. Materials and Reagents
-
This compound reference standard
-
Methanol (AR grade)
-
Calibrated UV-Visible Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a standard stock solution of 100 µg/mL.
3. Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute to the mark with methanol to obtain final concentrations in the range of 2-30 µg/mL.[2][3]
-
Scan each solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which should be approximately 318 nm.[2][3]
-
Measure the absorbance of each working standard solution at 318 nm against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration.
4. Preparation of Sample Solution (from Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a suitable filter paper.
-
Further dilute the filtrate with methanol to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
5. Quantification of this compound in the Sample
-
Measure the absorbance of the final sample solution at 318 nm against the methanol blank.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Determine the amount of this compound in the tablet formulation and calculate the percentage purity or content uniformity.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for analytical method validation.
References
Satranidazole In Vitro Susceptibility Testing: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for determining the in vitro susceptibility of anaerobic bacteria to Satranidazole, a 5-nitroimidazole antimicrobial agent. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for anaerobic bacteria, adapted for the evaluation of this compound. These protocols are intended for use by researchers, scientists, and drug development professionals.
Introduction
This compound is a 5-nitroimidazole derivative with demonstrated in vitro activity against a range of anaerobic bacteria.[1][2][3] Accurate and reproducible in vitro susceptibility testing is crucial for understanding its spectrum of activity, for surveillance of resistance, and for guiding preclinical and clinical research. This document outlines the standardized methods for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant anaerobic microorganisms.
Quantitative Data Summary
The following table summarizes the available in vitro activity of this compound against various anaerobic bacteria. Data is presented as the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90).
| Organism(s) | No. of Isolates | MIC90 (mg/L) | Reference(s) |
| Anaerobic Bacteria (clinical isolates) | 50 | 0.25 | [1][2] |
| Bacteroides fragilis | Not Specified | At least twice as active as metronidazole | [3] |
| Clostridium perfringens | Not Specified | Active | [3] |
| Fusobacterium necrophorum | ATCC 27852 | Not explicitly stated as MIC, but demonstrated in vivo efficacy | [1][2] |
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing of anaerobic bacteria, such as those detailed in CLSI document M11 and by EUCAST, should be followed. Below are detailed protocols for the agar (B569324) dilution and broth microdilution methods, which are commonly used for determining the MIC of antimicrobial agents against anaerobic bacteria.
Agar Dilution Method (Reference Method)
The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.
a. Media Preparation:
-
Medium: Brucella agar supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL vitamin K1 is recommended.
-
This compound Stock Solution: Prepare a stock solution of this compound powder of known potency in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL. Further dilutions should be made in sterile distilled water.
-
Preparation of Agar Plates: Aseptically add appropriate volumes of the this compound dilutions to molten and cooled (45-50°C) agar to achieve the desired final concentrations (e.g., 0.06 to 64 µg/mL). Pour the agar into sterile Petri dishes and allow them to solidify. A growth control plate containing no antimicrobial agent should be prepared.
b. Inoculum Preparation:
-
From a 24-48 hour pure culture on an appropriate agar plate, suspend several colonies in a suitable broth (e.g., Thioglycollate broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
c. Inoculation of Plates:
-
Using a Steers replicator or a calibrated loop, inoculate the surface of the prepared agar plates with the bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
d. Incubation:
-
Incubate the plates in an anaerobic atmosphere (e.g., an anaerobic jar with a gas-generating system or an anaerobic chamber) at 35-37°C for 48 hours.
e. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot should be disregarded.
-
Quality control should be performed using reference strains with known MIC values, such as Bacteroides fragilis ATCC 25285 and Clostridium perfringens ATCC 13124.
Broth Microdilution Method
This method is a practical alternative to the agar dilution method for testing a smaller number of isolates.
a. Media and Reagent Preparation:
-
Medium: Supplemented Brucella broth or other suitable broth for anaerobes.
-
This compound Dilutions: Prepare serial twofold dilutions of this compound in the broth in 96-well microtiter plates to achieve the desired final concentrations.
b. Inoculum Preparation:
-
Prepare the inoculum as described for the agar dilution method (see 1.b.).
-
Dilute the standardized suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
c. Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (broth and inoculum without drug) and a sterility control well (broth only).
-
Seal the plates or place them in an anaerobic environment and incubate at 35-37°C for 48 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that shows no visible growth (no turbidity) in the well.
-
The use of an indicator dye such as resazurin (B115843) can aid in determining the endpoint.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for in vitro susceptibility testing and a simplified representation of the proposed mechanism of action for nitroimidazoles like this compound.
Caption: General workflow for in vitro antimicrobial susceptibility testing of anaerobic bacteria.
Caption: Proposed mechanism of action of this compound in anaerobic bacteria.
References
- 1. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Nitroimidazoles, Part XXIII--activity of this compound series against anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Determination of Satranidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Satranidazole, a 5-nitroimidazole derivative effective against anaerobic bacteria and protozoa. The following sections include standardized methodologies, data presentation guidelines, and visual workflows to ensure accurate and reproducible results in a research and development setting.
Introduction
This compound is a potent antimicrobial agent with a broad spectrum of activity against anaerobic microorganisms.[1][2] Accurate determination of its MIC is crucial for susceptibility testing, surveillance studies, and for establishing effective therapeutic dosages.[3][4] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for antimicrobial susceptibility testing of anaerobic bacteria, which are applicable to this compound.[5][6][7] The most common reference methods are agar (B569324) dilution and broth microdilution.[3][4][5]
Quantitative Data Summary
The antimicrobial activity of this compound has been evaluated against various anaerobic bacteria. The following table summarizes the MIC90 (the concentration required to inhibit the growth of 90% of isolates) values for this compound in comparison to other commonly used anti-anaerobic agents.
| Microorganism | This compound (mg/L) | Metronidazole (mg/L) | Tinidazole (mg/L) | Ornidazole (mg/L) |
| Anaerobic Clinical Isolates (n=50) | 0.25 | 1.0 | 1.0 | 1.0 |
| Data sourced from a study evaluating the in-vitro activity of this compound against clinical isolates of anaerobic bacteria.[1] |
Experimental Protocols
The following are detailed protocols for the determination of this compound MIC values. Adherence to these standardized methods is essential for obtaining reliable and comparable results.
The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[3][4][5]
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 mg/L in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water, depending on solubility).
-
Ensure the powder is fully dissolved. Sterilize the solution by filtration through a 0.22 µm membrane filter.
2. Preparation of Agar Plates with Serial Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution to achieve the desired final concentrations in the agar plates (e.g., ranging from 0.06 to 128 mg/L).
-
For each concentration, add the appropriate volume of the diluted this compound solution to molten and cooled (45-50°C) Brucella blood agar supplemented with hemin (B1673052) and vitamin K1.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate containing no antibiotic.
3. Inoculum Preparation:
-
From a fresh (24-48 hour) culture of the test organism grown on an appropriate anaerobic medium, prepare a bacterial suspension in a suitable broth (e.g., Thioglycollate broth) to match the turbidity of a 0.5 McFarland standard.[8] This corresponds to approximately 1-2 x 10⁸ CFU/mL.
4. Inoculation of Agar Plates:
-
Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of each agar plate with a standardized volume of the bacterial suspension.
-
Each spot should contain approximately 10⁵ CFU.
5. Incubation:
-
Incubate the plates in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂) at 35-37°C for 48 hours.
6. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface. A faint haze or a single colony at the inoculation spot is disregarded.
The broth microdilution method is a practical alternative for MIC determination, particularly for Bacteroides and Parabacteroides species.[5]
1. Preparation of this compound Solutions:
-
Prepare serial two-fold dilutions of the this compound stock solution in a suitable supplemented anaerobic broth (e.g., Brucella broth with hemin and vitamin K1) directly in 96-well microtiter plates.
-
The final volume in each well should be 50 µL.
2. Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the agar dilution method.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.
3. Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
4. Incubation:
-
Incubate the microtiter plates in an anaerobic environment at 35-37°C for 48 hours.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that shows no visible turbidity (i.e., no bacterial growth). This can be determined visually or with a microplate reader.
Visualizations
The following diagrams illustrate the experimental workflows for the MIC determination methods.
Caption: Workflow for Agar Dilution MIC Determination.
Caption: Workflow for Broth Microdilution MIC Determination.
References
- 1. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazoles, Part XXIII--activity of this compound series against anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 6. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: Susceptibility testing of anaerobic bacteria [eucast.org]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Efficacy Studies of Satranidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to assess the in vivo efficacy of Satranidazole, a nitroimidazole antimicrobial agent. The following sections outline methodologies for studying its effects against anaerobic bacteria, amoebiasis, giardiasis, and trichomoniasis.
Murine Model of Anaerobic Bacterial Abscess
This model is suitable for evaluating the efficacy of this compound against anaerobic bacteria such as Bacteroides fragilis, a common cause of intra-abdominal and skin and soft tissue infections.
Data Presentation: Efficacy of this compound in Murine Abscess Model
| Treatment Group | Dosage (mg/kg) | Mean Log Reduction in CFU/abscess | Abscess Sterilization Rate |
| This compound | 10 | 3.0 | Not specified |
| This compound | 100 | Complete Sterilization | 100% |
| Clindamycin | 100 | Complete Sterilization | 100% |
| Metronidazole (B1676534) | Not specified | Not specified | Not specified |
| Tinidazole | Not specified | Not specified | Not specified |
| Ornidazole | Not specified | Not specified | Not specified |
CFU: Colony Forming Units. Data compiled from studies on subcutaneous Bacteroides fragilis abscesses in mice.[1]
Experimental Protocol: Murine Subcutaneous Abscess Model
Objective: To induce subcutaneous abscesses with Bacteroides fragilis and assess the efficacy of this compound in reducing the bacterial load.
Materials:
-
Male Swiss-Webster mice (or similar strain)
-
Bacteroides fragilis (e.g., ATCC 25285)
-
Anaerobic growth medium (e.g., pre-reduced brain heart infusion broth)
-
Autoclaved mouse fecal suspension (as an adjuvant)
-
This compound
-
Vehicle for drug administration (e.g., sterile saline)
-
Sterile syringes and needles
-
Calipers
-
Homogenizer
-
Phosphate-buffered saline (PBS)
-
Agar (B569324) plates for anaerobic culture
-
Anaerobic incubation system
Procedure:
-
Inoculum Preparation:
-
Culture Bacteroides fragilis under anaerobic conditions in a suitable broth medium until the desired cell density is reached (e.g., 10⁸ CFU/mL).
-
Prepare a sterile suspension of autoclaved mouse feces in saline.
-
Mix the bacterial culture with the fecal suspension to create the final inoculum.
-
-
Induction of Abscess:
-
Anesthetize the mice.
-
Inject a defined volume (e.g., 0.2 mL) of the inoculum subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Divide the mice into treatment and control groups.
-
At a specified time post-infection (e.g., 24 hours), begin treatment with this compound administered orally or via the desired route. Dosing can range from 10 mg/kg to 100 mg/kg, once or twice daily for a specified duration (e.g., 7 days).[1][2]
-
The control group should receive the vehicle alone.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Measure the dimensions of the abscesses using calipers.
-
Aseptically excise the abscesses.
-
Homogenize the abscess tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar for anaerobic incubation.
-
After incubation, count the number of colonies to determine the CFU per abscess.
-
Calculate the log reduction in CFU in the treated groups compared to the control group.
-
Experimental Workflow: Murine Abscess Model
Caption: Workflow for the murine subcutaneous abscess model.
Hamster Model of Amoebic Liver Abscess
This model is the standard for evaluating the in vivo efficacy of anti-amoebic compounds like this compound against Entamoeba histolytica.
Data Presentation: Efficacy of this compound in Hamster Amoebic Liver Abscess Model
| Drug | ED₅₀ (mg/kg) |
| This compound | 19.5 |
| Metronidazole | 45.0 |
ED₅₀: Effective dose required to cure 50% of the animals. Data from a study using an acute hamster hepatic model of amoebiasis.[3]
Experimental Protocol: Hamster Amoebic Liver Abscess Model
Objective: To induce amoebic liver abscesses in hamsters and determine the curative efficacy of this compound.
Materials:
-
Golden Syrian hamsters (Mesocricetus auratus)
-
Virulent strain of Entamoeba histolytica (e.g., HM1:IMSS)
-
Culture medium for E. histolytica (e.g., TYI-S-33)
-
This compound
-
Vehicle for drug administration
-
Anesthetic
-
Surgical instruments
-
Sterile syringes and needles
Procedure:
-
Inoculum Preparation:
-
Culture E. histolytica trophozoites in an appropriate medium.
-
Harvest trophozoites in the logarithmic phase of growth.
-
Wash and resuspend the trophozoites in a suitable medium to a concentration of approximately 1 x 10⁶ trophozoites per 0.1 mL.[4]
-
-
Induction of Liver Abscess:
-
Anesthetize the hamsters.
-
Make a small midline incision to expose the liver.
-
Inject the trophozoite suspension directly into the left lobe of the liver.[4]
-
Suture the incision.
-
-
Treatment:
-
Efficacy Assessment:
-
At the end of the observation period (e.g., 7 days post-treatment), euthanize the hamsters.
-
Excise and weigh the livers.
-
Visually inspect the livers for the presence and size of abscesses.
-
A scoring system can be used to quantify the severity of the abscesses.[5]
-
The absence of abscesses is considered a cure.
-
Calculate the percentage of cured animals at each dose to determine the ED₅₀.
-
Serum levels of liver enzymes such as AST and ALT can also be measured as an indicator of liver damage.[6][7]
-
Logical Flow: Amoebic Liver Abscess Model
Caption: Logical flow of the hamster amoebic liver abscess model.
Murine Model of Giardiasis
This model is used to evaluate the efficacy of this compound against Giardia species.
Data Presentation: Comparative Efficacy Against Giardia intestinalis in Neonatal Mice
| Compound | Relative Activity (vs. Tinidazole) |
| Ronidazole | 2.8 |
| This compound | 2.0 |
| Fexinidazole | 2.0 |
| Tinidazole | 1.0 |
Data from a study using a suckling mouse model infected with Giardia intestinalis.[8]
Experimental Protocol: Neonatal Mouse Model of Giardiasis
Objective: To assess the efficacy of this compound in clearing Giardia infection in neonatal mice.
Materials:
-
Neonatal mice (e.g., BALB/c)
-
Giardia intestinalis or Giardia muris cysts
-
This compound
-
Vehicle for drug administration
-
Oral gavage needles
-
Microscope
-
Hemocytometer or counting chamber
Procedure:
-
Infection:
-
Orally infect neonatal mice with a known number of Giardia cysts (e.g., 10³ cysts) suspended in a small volume of water or saline.[9]
-
-
Treatment:
-
A few days post-infection, begin treatment with this compound administered orally.
-
Treat different groups with various doses of the drug. A comparative study used a dose of 200 mg/kg for a related compound, secnidazole.[10]
-
A control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Excise the small intestine.
-
The number of trophozoites in the small intestine can be quantified by microscopic examination of intestinal contents or by flushing the intestine and counting the trophozoites using a hemocytometer.
-
Alternatively, fecal cyst shedding can be monitored throughout the experiment by collecting fecal samples and counting the number of cysts per gram of feces.
-
A cure is defined by the absence of trophozoites in the small intestine.[10]
-
Murine Model of Trichomoniasis
This model is employed to evaluate the efficacy of this compound against Trichomonas vaginalis.
Experimental Protocol: Murine Vaginal Infection Model
Objective: To determine the efficacy of this compound in treating vaginal Trichomonas vaginalis infection in mice.
Materials:
-
Female mice (e.g., BALB/c)
-
Estrogen (e.g., estradiol)
-
Trichomonas vaginalis culture
-
This compound
-
Vehicle for drug administration (oral or intravaginal gel)
-
Vaginal lavage supplies
-
Microscope
Procedure:
-
Hormonal Treatment:
-
Infection:
-
Inoculate the vagina of estrogen-treated mice with a suspension of T. vaginalis trophozoites (e.g., 10⁶ trophozoites).[13]
-
-
Treatment:
-
After establishing the infection (e.g., 2 days post-inoculation), begin treatment with this compound.
-
The drug can be administered orally or as an intravaginal gel. Studies with metronidazole have used oral doses of up to 50 mg/kg.[12]
-
Include a control group receiving the vehicle.
-
-
Efficacy Assessment:
-
Monitor the course of infection by performing vaginal lavages at regular intervals.
-
Examine the lavage fluid microscopically for the presence of motile trichomonads.
-
Quantify the parasite load by counting the number of trophozoites.
-
A cure is defined as the absence of detectable trichomonads in the vaginal lavage fluid.
-
Mechanism of Action of this compound
This compound, like other 5-nitroimidazoles, exerts its antimicrobial effect through a mechanism involving the damage of microbial DNA.
Signaling Pathway: DNA Damage by Satranidazoledot
References
- 1. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic and clavulanic acid treatment of subcutaneous abscesses caused by Bacteroides fragilis alone or in combination with aerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics and amoebicidal activity of metronidazole and this compound in the golden hamster, Mesocricetus auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiamoebic and Toxicity Studies of a Carbamic Acid Derivative and Its Therapeutic Effect in a Hamster Model of Hepatic Amoebiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liver function tests during amoebic liver abscess formation in indomethacin-treated hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amebic Liver/Hepatic Abscesses Workup: Laboratory Studies, Imaging Studies, Procedures [emedicine.medscape.com]
- 8. The activity of drugs against Giardia intestinalis in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Giardia muris Infection in Mice Is Associated with a Protective Interleukin 17A Response and Induction of Peroxisome Proliferator-Activated Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Use of intravaginal microbicides to prevent acquisition of Trichomonas vaginalis infection in Lactobacillus-pretreated, estrogenized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Murine Models of Vaginal Trichomonad Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vaginal Tritrichomonas foetus infection in mice as an in vivo model for drug development against Trichomonas vaginalis | PLOS One [journals.plos.org]
Application Notes and Protocols: Satranidazole Formulation for Controlled Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Satranidazole, a nitroimidazole derivative, is a potent antiprotozoal and antibacterial agent.[1][2] Its efficacy is particularly noted against anaerobic bacteria and certain protozoa, making it a valuable therapeutic agent for conditions like amoebiasis and giardiasis.[1] Conventional immediate-release formulations of this compound can lead to fluctuations in plasma drug concentrations, potentially causing side effects and requiring frequent dosing. Controlled-release formulations offer a promising alternative to maintain therapeutic drug levels for an extended period, improve patient compliance, and reduce adverse effects.[3][4]
These application notes provide detailed protocols for the formulation and evaluation of controlled-release this compound dosage forms. The methodologies cover in vitro drug release studies and provide a framework for in vivo pharmacokinetic assessments, essential for the development and validation of effective controlled-release systems.
I. Formulation of Controlled-Release this compound Tablets
This section details the preparation of controlled-release this compound matrix tablets using the wet granulation technique. This method is widely used for producing tablets with good flow and compression characteristics.
Materials and Reagents
-
This compound (Active Pharmaceutical Ingredient)
-
Guar Gum (Rate-controlling polymer)
-
Hydroxypropyl Methylcellulose (HPMC K4M) (Rate-controlling polymer)
-
Starch Paste (Binder)
-
Talc (B1216) (Glidant)
-
Magnesium Stearate (B1226849) (Lubricant)
-
Eudragit S 100 (Enteric coating polymer)
-
Isopropyl Alcohol (Solvent)
-
All other reagents should be of analytical grade.
Experimental Protocol: Wet Granulation
-
Blending: Pass this compound, Guar Gum, and HPMC K4M through a sieve (e.g., #40 mesh) to ensure uniformity. Mix the powders in the desired ratios (e.g., varying polymer concentrations) in a suitable blender for 15-20 minutes.
-
Granulation: Prepare a 10% w/v starch paste as a binder. Add the binder solution to the powder blend and mix until a coherent wet mass is formed.
-
Sieving: Pass the wet mass through a sieve (e.g., #18 mesh) to form granules.[5]
-
Drying: Dry the granules at a controlled temperature, for instance, 45°C for 15-20 minutes, until the desired moisture content is achieved.[5]
-
Lubrication: Pass the dried granules through a sieve (e.g., #22 mesh). Add talc and magnesium stearate to the granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.
-
Enteric Coating (Optional): For colon-targeted delivery, a coating of Eudragit S 100 can be applied. Dissolve Eudragit S 100 in a suitable solvent like isopropyl alcohol. Spray the coating solution onto the tablets in a coating pan until the desired weight gain (e.g., 5%) is achieved. Dry the coated tablets at 40°C for 10-15 minutes.[6]
II. In Vitro Drug Release Studies
In vitro dissolution testing is a critical quality control test and a tool for predicting the in vivo performance of controlled-release formulations.
Dissolution Parameters and Media
-
Apparatus: USP Dissolution Test Apparatus 2 (Paddle)
-
Temperature: 37 ± 0.5°C
-
Dissolution Media:
-
Gastric Simulation: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours.[7]
-
Intestinal Simulation: 900 mL of phosphate (B84403) buffer (pH 7.4) for the next 3 hours.[7]
-
Colonic Simulation: 900 mL of phosphate buffer (pH 6.8) for the subsequent 19 hours.[7]
-
-
Sampling Intervals: Pre-determined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Sample Volume: 5 mL, to be replaced with an equal volume of fresh dissolution medium.
Experimental Protocol: Dissolution Testing
-
Place one tablet in each dissolution vessel containing the initial dissolution medium (0.1 N HCl).
-
Start the apparatus and withdraw samples at specified time intervals.
-
After 2 hours, replace the dissolution medium with phosphate buffer pH 7.4.
-
Continue sampling at specified intervals for the next 3 hours.
-
After a total of 5 hours, replace the medium with phosphate buffer pH 6.8 and continue the study for up to 24 hours.
-
Analyze the withdrawn samples for this compound content using a validated analytical method.
Analytical Method: UV-Visible Spectrophotometry
A simple and rapid method for the quantification of this compound in dissolution samples.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the respective dissolution media (typically around 319-320 nm).[1][7]
-
Calibration Curve: Prepare a series of standard solutions of this compound in the dissolution medium and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Filter the withdrawn dissolution samples. Dilute the samples appropriately with the respective dissolution medium and measure their absorbance.
-
Calculation: Determine the concentration of this compound in the samples using the calibration curve and calculate the cumulative percentage of drug released at each time point.
Data Presentation: In Vitro Drug Release Profile
| Time (hours) | Formulation F1 (% Release) | Formulation F2 (% Release) | Formulation F3 (% Release) |
| 1 | 10.5 ± 1.2 | 8.2 ± 0.9 | 5.6 ± 0.7 |
| 2 | 22.3 ± 2.1 | 18.9 ± 1.5 | 12.4 ± 1.1 |
| 4 | 45.8 ± 3.5 | 38.6 ± 2.8 | 28.9 ± 2.3 |
| 8 | 68.2 ± 4.1 | 59.1 ± 3.2 | 50.3 ± 3.0 |
| 12 | 85.4 ± 4.9 | 76.8 ± 4.0 | 70.1 ± 3.8 |
| 24 | 98.7 ± 5.2 | 95.3 ± 4.5 | 92.5 ± 4.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the formulation composition.
III. In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are essential to determine the rate and extent of drug absorption from the controlled-release formulation in a living system.
Study Design
-
Animal Model: Male Wistar rats (200-250 g) are commonly used.
-
Groups:
-
Control Group: Administered with a pure this compound suspension.
-
Test Group: Administered with the developed controlled-release this compound formulation.
-
-
Dose: A suitable oral dose, for example, 50 mg/kg.[9]
-
Blood Sampling: Blood samples (e.g., 0.5 mL) are collected from the retro-orbital plexus or tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored at -20°C until analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive and specific method for the quantification of this compound in biological fluids.[10]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[9]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (B52724) in a suitable ratio (e.g., 65:35 v/v), with pH adjusted to 3.5.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector at 320 nm.[9]
-
Internal Standard (IS): Tinidazole is a suitable internal standard.[9]
-
Experimental Protocol: Sample Preparation and Analysis
-
Protein Precipitation: To a known volume of plasma, add a precipitating agent (e.g., acetonitrile) to precipitate the plasma proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Injection: Collect the supernatant and inject a suitable volume into the HPLC system.
-
Quantification: Construct a calibration curve using standard solutions of this compound and the internal standard in blank plasma. Determine the concentration of this compound in the test samples by comparing the peak area ratios of the drug to the internal standard with the calibration curve.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Pure this compound | Controlled-Release Formulation |
| Cmax (µg/mL) | 15.2 ± 2.5 | 8.9 ± 1.8 |
| Tmax (hr) | 2.0 ± 0.5 | 8.0 ± 1.2 |
| AUC₀₋₂₄ (µg.hr/mL) | 85.6 ± 9.8 | 140.3 ± 15.2 |
| Relative Bioavailability (%) | - | 164 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in the literature.[9] Actual results will vary.
IV. Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the development and evaluation of controlled-release this compound formulations. By following these methodologies, researchers can effectively characterize the in vitro release profiles and in vivo pharmacokinetic behavior of their formulations, paving the way for the development of improved therapeutic options with enhanced efficacy and patient compliance. The use of appropriate polymers and formulation techniques allows for the modulation of drug release to achieve the desired therapeutic outcomes. Further optimization and validation of these methods are encouraged to suit specific formulation and research needs.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Pharmacokinetic characterization of controlled-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Development and inâ€vitro evaluation of colon specific this compound tablet for the treatment of amoebiasis [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. researchgate.net [researchgate.net]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Satranidazole
This document provides detailed application notes and protocols for the quantitative analysis of Satranidazole in pharmaceutical formulations using High-Performance Thin-Layer Chromatography (HPTLC). The methods described are suitable for routine quality control and stability testing of this compound. Two distinct validated HPTLC methods are presented, offering flexibility in solvent selection and application.
Method 1: HPTLC for Quantification of this compound in Pharmaceutical Dosage Forms
This method provides a straightforward and accurate approach for the determination of this compound in its tablet formulation.
Experimental Protocol
1. Materials and Reagents:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60F254 HPTLC plates.
-
Mobile Phase: Chloroform and Methanol (B129727) (HPLC grade) in a ratio of 10:0.5 (v/v).[1][2][3]
-
Standard Solution: Prepare a stock solution of this compound working standard (99.96% purity) in methanol to achieve a concentration of 1 mg/mL. Further dilute with methanol to obtain standard solutions of desired concentrations (e.g., 100 µg/mL and 10 µg/mL).[1]
-
Sample Preparation: Weigh and powder twenty tablets of this compound (300 mg). An amount of powder equivalent to 10 mg of this compound is accurately weighed and transferred to a 10 mL volumetric flask. Add 5 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm filter.
-
Internal Standard (Optional): Metronidazole can be used as an internal standard.[1][2][3]
2. Chromatographic Conditions:
-
Sample Application: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes. The development distance is 8 cm.
-
Drying: After development, air dry the plate.
-
Densitometric Analysis: Scan the dried plate using a TLC scanner in absorbance mode at a wavelength of 317 nm.[1][2][3]
Data Summary
| Parameter | Value | Reference |
| Stationary Phase | Silica gel 60F254 | [1][2][3] |
| Mobile Phase | Chloroform:Methanol (10:0.5, v/v) | [1][2][3] |
| Detection Wavelength | 317 nm | [1][2][3] |
| Linearity Range | 200 - 1000 ng/spot | [1][2][3] |
| Limit of Detection (LOD) | 60 ng/spot | [1] |
| Limit of Quantification (LOQ) | 200 ng/spot | [1] |
| Intra-day Precision (%RSD) | 1.77 - 2.71 | [1] |
| Inter-day Precision (%RSD) | 1.84 - 3.26 | [1] |
| Mean Percentage Recovery | 100.18% | [1] |
Experimental Workflow
HPTLC Workflow for this compound Quantification.
Method 2: Stability-Indicating HPTLC Method for this compound
This method is designed to separate this compound from its degradation products, making it suitable for stability studies.[4][5]
Experimental Protocol
1. Materials and Reagents:
-
Stationary Phase: Pre-coated silica gel 60F-254 TLC aluminum plates.[4][5]
-
Mobile Phase: Toluene and Acetonitrile (HPLC grade) in a ratio of 60:40 (v/v).[4]
-
Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).
-
Sample Preparation: Prepare sample solutions from the pharmaceutical formulation in methanol to a concentration within the linearity range.
-
Forced Degradation Studies:
-
Acid Hydrolysis: To 1 mL of the methanolic stock solution, add 10 mL of 0.1 N HCl and keep at 40°C.[5]
-
Alkaline Hydrolysis: To 1 mL of the methanolic stock solution, add 10 mL of 0.1 N NaOH and keep at 40°C.[5]
-
Oxidative Degradation: Expose the drug solution to 6% H2O2 at room temperature for 3 hours.[5]
-
Photodegradation: Expose the drug solution to UV light.
-
2. Chromatographic Conditions:
-
Sample Application: Apply the standard, sample, and stressed solutions as compact spots onto the HPTLC plate.
-
Development: Develop the plate with the toluene:acetonitrile mobile phase.
-
Drying: Air dry the developed plate.
-
Densitometric Analysis: Perform densitometric analysis in absorbance mode at 314 nm.[4]
Data Summary
| Parameter | Value | Reference |
| Stationary Phase | Silica gel 60F-254 | [4][5] |
| Mobile Phase | Toluene:Acetonitrile (60:40, v/v) | [4] |
| Detection Wavelength | 314 nm | [4] |
| Rf Value | 0.53 ± 0.02 | [4] |
| Linearity Range | 100 - 500 ng/spot | [4][5] |
| Correlation Coefficient (r²) | 0.9979 | [4][5] |
| Limit of Detection (LOD) | 50 ng/spot | [4][5] |
| Limit of Quantification (LOQ) | 85 ng/spot | [4][5] |
| Recovery | 99 - 101% | [5] |
Logical Relationship of Stability Indicating Method
References
Satranidazole for the Treatment of Amoebiasis: Application Notes and Protocols for a Research Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of satranidazole in a research setting for the treatment of amoebiasis, caused by the protozoan parasite Entamoeba histolytica. This document includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the mechanism of action and experimental workflows.
Introduction
Amoebiasis remains a significant global health issue, particularly in developing countries. While metronidazole (B1676534) has long been the standard treatment, concerns about its side effects and potential for resistance necessitate the investigation of alternative therapeutic agents. This compound, a 5-nitroimidazole derivative, has emerged as a promising candidate with comparable efficacy and a more favorable safety profile.[1][2] This document outlines the key research findings and methodologies for the evaluation of this compound against E. histolytica.
Data Presentation
Clinical Efficacy and Safety
A randomized, single-blind, placebo-controlled multicenter trial was conducted to compare the efficacy and safety of this compound with metronidazole in patients with amebic liver abscess.[1][2]
Table 1: Comparison of this compound and Metronidazole in the Treatment of Amebic Liver Abscess [1][2]
| Parameter | This compound (n=24) | Metronidazole (n=25) | P-value |
| Dosage | 300 mg TID | 800 mg TID | - |
| Resolution of Fever & Pain | Not significantly different | Not significantly different | NS |
| Reduction in Abscess Size | Not significantly different | Not significantly different | NS |
| Patient Tolerance | Significantly better | - | < 0.005 |
| Incidence of Adverse Effects | Significantly lower | - | < 0.005 |
| Incidence of Nausea | Significantly lower | - | < 0.005 |
| Incidence of Metallic Taste | Significantly lower | - | < 0.005 |
TID: Ter in die (three times a day); NS: Not Significant
Preclinical Pharmacokinetics and Amoebicidal Activity in a Hamster Model
A study in the golden hamster model of hepatic amoebiasis compared the pharmacokinetic properties and in vivo amoebicidal activity of this compound and metronidazole following a single oral dose of 80 mg/kg.
Table 2: Pharmacokinetic Parameters of this compound and Metronidazole in Hamsters
| Parameter | This compound | Metronidazole |
| Dose | 80 mg/kg p.o. | 80 mg/kg p.o. |
| Plasma Half-life (t½) | 1.01 h | 3.62 h |
| Liver Cmax & AUC0-∞ | ~35% higher | - |
p.o.: Per os (by mouth); Cmax: Maximum concentration; AUC0-∞: Area under the curve from time zero to infinity.
Table 3: In Vivo Amoebicidal Activity in Hamster Model of Hepatic Amoebiasis
| Compound | ED50 (Effective Dose, 50%) |
| This compound | 19.5 mg/kg |
| Metronidazole | 45 mg/kg |
These preclinical data suggest that this compound's superior amoebicidal activity may be attributed to its higher concentrations in the liver and greater intrinsic potency.
Mechanism of Action
This compound, like other nitroimidazoles, is a prodrug that requires reductive activation within the anaerobic environment of E. histolytica. The activation process is believed to be mediated by the parasite's thioredoxin reductase. This enzymatic reduction generates reactive nitroso radicals that induce damage to the parasite's DNA, leading to helix destabilization, strand breakage, and ultimately, cell death.[3]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for nitroimidazole drugs like this compound in Entamoeba histolytica.
Caption: Proposed mechanism of action of this compound in E. histolytica.
Experimental Protocols
In Vitro Susceptibility Testing of Entamoeba histolytica
This protocol describes a general method for determining the 50% inhibitory concentration (IC50) of this compound against E. histolytica trophozoites in axenic culture.
Materials:
-
E. histolytica trophozoites (e.g., HM-1:IMSS strain) in logarithmic growth phase.
-
TYI-S-33 medium (or other suitable axenic culture medium).
-
This compound powder.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well microtiter plates.
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plate reader (for viability assay).
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in TYI-S-33 medium to create a series of working concentrations. The final DMSO concentration in the assay should be non-toxic to the parasites (typically ≤0.5%).
-
Parasite Preparation: Harvest E. histolytica trophozoites from culture flasks and determine the cell density using a hemocytometer. Adjust the parasite concentration with fresh TYI-S-33 medium to the desired seeding density (e.g., 1 x 10^4 trophozoites/mL).
-
Assay Setup:
-
Add 100 µL of the parasite suspension to each well of a 96-well microtiter plate.
-
Add 100 µL of the various this compound working concentrations to the respective wells in triplicate.
-
Include control wells containing parasites with medium and DMSO (vehicle control) and wells with medium only (background control).
-
-
Incubation: Incubate the plate anaerobically (e.g., in an anaerobic jar or chamber) at 37°C for 48-72 hours.
-
Determination of IC50:
-
After incubation, assess the viability of the trophozoites. This can be done by microscopic observation and counting, or more quantitatively using a cell viability assay according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each drug concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Efficacy Testing in a Hamster Model of Amebic Liver Abscess
This protocol provides a framework for evaluating the in vivo efficacy of this compound.
Materials:
-
Male golden hamsters (4-6 weeks old).
-
Virulent E. histolytica trophozoites.
-
Anesthetic (e.g., ketamine/xylazine).
-
This compound.
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
-
Surgical instruments.
Procedure:
-
Infection:
-
Anesthetize the hamsters.
-
Make a small midline incision to expose the liver.
-
Inject a defined number of E. histolytica trophozoites (e.g., 1 x 10^6 in 0.1 mL of medium) directly into the left lobe of the liver.
-
Suture the incision.
-
-
Treatment:
-
Randomly divide the infected hamsters into treatment and control groups.
-
At a predetermined time post-infection (e.g., 24 hours), begin treatment.
-
Administer this compound orally at various doses to the treatment groups once daily for a specified duration (e.g., 5-7 days).
-
Administer the vehicle to the control group.
-
-
Evaluation of Efficacy:
-
At the end of the treatment period, euthanize the hamsters.
-
Excise the livers and weigh them.
-
Dissect the abscesses and weigh them.
-
Calculate the percentage of liver abscess weight relative to the total liver weight.
-
The efficacy of the treatment is determined by the reduction in the mean abscess weight in the treated groups compared to the control group. The ED50 can be calculated from the dose-response data.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the in vitro and in vivo experiments described above.
Caption: Workflow for in vitro susceptibility testing of this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
The data and protocols presented here provide a solid foundation for researchers investigating the utility of this compound as a treatment for amoebiasis. The evidence suggests that this compound is an effective amoebicidal agent with a favorable safety and tolerance profile compared to metronidazole. The provided experimental designs can be adapted to further explore its mechanism of action, potential for resistance, and efficacy in different models of amoebic infection.
References
Application of Satranidazole in Periodontal Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periodontitis is a chronic inflammatory disease initiated by a dysbiotic subgingival biofilm, leading to the progressive destruction of the tooth-supporting tissues. The cornerstone of treatment is mechanical debridement, specifically scaling and root planing (SRP), aimed at disrupting this biofilm. However, in moderate to deep periodontal pockets, mechanical therapy alone may not eliminate all pathogenic bacteria.[1][2] This has led to the exploration of adjunctive antimicrobial therapies. Satranidazole, a 5-nitroimidazole derivative, has emerged as a potent agent against the anaerobic Gram-negative bacteria strongly implicated in periodontitis.[3][4] Its favorable pharmacokinetic profile, including a longer half-life than metronidazole, and potent antimicrobial activity make it a compelling candidate for both systemic and local application in periodontal treatment.[5][6][7]
This document provides detailed application notes and protocols for researchers investigating the use of this compound in periodontal disease, drawing from in-vitro studies and clinical trials.
Mechanism of Action
This compound is a prodrug that requires reductive activation of its 5-nitro group within anaerobic microorganisms.[7] This process, occurring at a high redox potential, makes the drug particularly effective in the anoxic environment of a periodontal pocket and more resistant to inactivation by oxygen compared to other 5-nitroimidazoles.[7] Once activated, cytotoxic short-lived reduction intermediates are formed. These intermediates bind to and disrupt the helical structure of bacterial DNA, leading to strand breakage and ultimately, cell death.[4][7]
Data Presentation: Summary of Clinical and In-Vitro Findings
This compound has been evaluated both systemically and, more commonly, as a locally delivered agent in the form of a 3% gel. The data consistently demonstrates its superiority when used as an adjunct to conventional SRP.
Table 1: In-Vitro Efficacy of this compound
| Parameter | Finding | Organism(s) | Reference |
| MIC90 | 0.25 mg/L | 50 clinical isolates of anaerobes | [4][8] |
| Comparison | Four-fold lower MIC90 than Metronidazole, Tinidazole, and Ornidazole | Anaerobes | [4][8] |
| Antibacterial Activity | Confirmed positive effect against Porphyromonas gingivalis | P. gingivalis | [3][4] |
Table 2: Clinical Efficacy of 3% this compound Gel as an Adjunct to SRP
| Study Population | Parameter | SRP + this compound Gel (Group 2) | SRP + Placebo Gel (Group 1) | Time Point | Reference |
| Chronic Periodontitis | Mean Probing Depth (PD) Reduction | 4.10 mm | 1.49 mm | 6 Months | [9][10] |
| Mean Clinical Attachment Level (CAL) Gain | 4.20 mm | 1.13 mm | 6 Months | [9][10] | |
| Chronic Periodontitis (Smokers) | Mean PD Reduction | 3.05 mm | 1.97 mm | 6 Months | [6][11] |
| Mean CAL Gain | 2.89 mm | 1.88 mm | 6 Months | [6][11] | |
| Type 2 Diabetes with Chronic Periodontitis | Mean PD Reduction | 4.73 mm | 2.09 mm | 6 Months | [5] |
| Mean CAL Gain | 3.92 mm | 1.64 mm | 6 Months | [5] |
Table 3: Microbiological Efficacy of this compound (Systemic and Local)
| Administration | Finding | Pathogens | Reference |
| Local (3% Gel) | Significant reduction in sites harboring pathogens compared to SRP alone. | P. gingivalis, T. forsythia, A. actinomycetemcomitans | [9][10] |
| Systemic | Significant reduction in sites harboring pathogens compared to SRP alone. | P. gingivalis, T. forsythia, A. actinomycetemcomitans | [7][12] |
Experimental Protocols
Protocol 1: Preparation of 3% this compound Mucoadhesive Gel
This protocol is based on methodologies for developing mucoadhesive gels for periodontal application.[2][13]
Materials:
-
This compound powder
-
Mucoadhesive polymer (e.g., Sodium Carboxymethylcellulose, Carbopol 934P)
-
Gelling agent (e.g., Poloxamer 407)
-
Solvent (e.g., McIlvaine buffer, pH 6.6, to simulate gingival crevicular fluid)
-
Magnetic stirrer
-
pH meter
Method:
-
Polymer Dispersion: Slowly disperse the chosen mucoadhesive polymer (e.g., Carbopol 934P) in a measured volume of McIlvaine buffer (pH 6.6) with continuous stirring using a magnetic stirrer. Avoid clump formation.
-
Gelling Agent Addition: If using a combination, add the gelling agent (e.g., Poloxamer 407) to the polymer dispersion and continue stirring until a homogenous solution is formed.
-
Drug Incorporation: Weigh the required amount of this compound powder to achieve a 3% (w/v) concentration. Gradually levigate the powder into the gel base with constant stirring until the drug is uniformly dispersed.
-
pH Adjustment: Check the pH of the final formulation and adjust to a physiologically compatible range (e.g., 6.6-7.0) if necessary.
-
Degassing and Storage: Allow the prepared gel to stand to remove any entrapped air bubbles. Store in an airtight container, protected from light, at a controlled temperature (e.g., 4 ± 2°C).
-
Characterization (Optional but Recommended): Evaluate the gel for properties such as mucoadhesive strength, viscosity, drug content uniformity, and in-vitro drug release profile.
Protocol 2: Clinical Trial Workflow for Local Drug Delivery
This protocol outlines a typical randomized controlled trial (RCT) design for evaluating a local drug delivery agent like this compound gel.[5][9][10]
References
- 1. Professionally Delivered Local Antimicrobials in the Treatment of Patients with Periodontitis—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. scispace.com [scispace.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. perioiap.org [perioiap.org]
- 6. perioiap.org [perioiap.org]
- 7. perioiap.org [perioiap.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical and microbiological efficacy of 3% this compound gel as a local drug delivery system in the treatment of chronic periodontitis: A randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and microbiological efficacy of 3% this compound gel as a local drug delivery system in the treatment of chronic periodontitis: A randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subgingivally Delivered 3% this compound in the Treatment of Chronic Periodontitis among Smokers: A Randomized, Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized controlled clinical trial on the clinical and microbiological efficacy of systemic this compound in the treatment of chronic periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of this compound Mucoadhesive Gel for the Treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colon-Targeted Drug Delivery Systems for Satranidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of colon-targeted drug delivery systems for Satranidazole. This compound is a nitroimidazole antimicrobial agent effective against anaerobic bacteria and protozoa, making it a suitable candidate for treating colonic infections such as amoebiasis.[1][2] Colon-specific drug delivery aims to protect the drug from the harsh environment of the upper gastrointestinal tract and ensure its release in the colon, thereby maximizing local therapeutic efficacy and minimizing systemic side effects.[1][3]
Formulation Strategies for Colon-Targeted this compound
Several approaches have been investigated to achieve colon-specific delivery of this compound. These primarily involve the use of pH-sensitive polymers, microbially-triggered systems, or a combination of both.
-
pH-Dependent Systems: These systems utilize polymers that are insoluble at the low pH of the stomach but dissolve at the neutral to slightly alkaline pH of the lower intestine and colon.[3][4][5] Eudragit® polymers are commonly used for this purpose. For instance, Eudragit® S100 dissolves at a pH of 7 or higher, making it suitable for colonic release.[1][6][7]
-
Microbially-Triggered Systems: This strategy employs natural polysaccharides like guar (B607891) gum, which are resistant to digestion in the upper GI tract but are degraded by the vast microflora present in the colon.[1][8] This enzymatic degradation leads to the release of the entrapped drug.
-
Combined Approaches: To enhance the specificity of drug release, a combination of pH-dependent and microbially-triggered systems can be employed. For example, an enteric coating of a pH-sensitive polymer over a matrix tablet containing a polysaccharide provides a dual mechanism of protection and targeted release.[1]
Data Presentation: Formulation and Evaluation Parameters
The following tables summarize quantitative data from various studies on colon-targeted this compound formulations.
Table 1: Composition of this compound Matrix Tablets
| Formulation Code | This compound (mg) | Guar Gum (mg) | HPMC K4M (mg) | Citric Acid (mg) | Starch Paste (q.s.) |
| F1 | 300 | 100 | 100 | 10 | 10% w/v |
| F2 | 300 | 150 | 50 | 10 | 10% w/v |
| F3 | 300 | 150 | 50 | 10 | 10% w/v |
Source: Adapted from Jagtap et al. (2013)[1]
Table 2: Physicochemical Evaluation of Uncoated and Coated this compound Matrix Tablets
| Formulation Code | Hardness ( kg/cm ²) - Uncoated | Hardness ( kg/cm ²) - Coated | Drug Content (%) |
| F1 | 4.8 ± 0.05 | 6.9 ± 0.08 | 98.5 ± 0.5 |
| F2 | 5.1 ± 0.07 | 7.2 ± 0.12 | 99.1 ± 0.3 |
| F3 | 5.2 ± 0.08 | 7.4 ± 0.16 | 99.5 ± 0.2 |
Source: Adapted from Jagtap et al. (2013)[1]
Table 3: In-Vitro Drug Release of this compound from Coated Matrix Tablets
| Time (hours) | Cumulative % Drug Release (pH 1.2) | Cumulative % Drug Release (pH 7.4) | Cumulative % Drug Release (pH 6.8) | Cumulative % Drug Release (pH 6.8 with 4% rat cecal content) |
| 2 | 0 | 0 | - | - |
| 4 | - | < 5% | - | - |
| 8 | - | - | 25.32 | 35.14 |
| 12 | - | - | 45.87 | 62.98 |
| 24 | - | - | 79.21 | 94.08 |
Source: Adapted from Jagtap et al. (2013)[1]
Table 4: Formulation and Characterization of this compound Nanoparticles
| Formulation Code | Drug:Polymer Ratio | Entrapment Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |
| F1 | 1:1 | 75.6 | 250 | +35.2 |
| F2 | 1:2 | 80.2 | 180 | +42.5 |
| F3 | 1:3 | 83.55 | 107.9 | +48.8 |
Source: Adapted from recent studies on nanoparticulate formulations.[9]
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of colon-targeted this compound delivery systems.
Protocol 1: Preparation of this compound Matrix Tablets by Wet Granulation
Objective: To prepare matrix tablets of this compound using guar gum and HPMC K4M for colon-targeted delivery.
Materials:
-
This compound
-
Guar gum
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) K4M
-
Citric acid
-
Starch
-
Purified water
-
Eudragit S100
-
Isopropyl alcohol
-
Dibutyl phthalate (B1215562)
-
Titanium dioxide
Procedure:
-
Sieving: Pass this compound, guar gum, HPMC K4M, and citric acid through a sieve (#40).
-
Dry Mixing: Blend the sieved powders in a polybag for 10 minutes.
-
Binder Preparation: Prepare a 10% w/v starch paste by dispersing starch in cold purified water and then adding it to boiling water with continuous stirring.
-
Wet Granulation: Add the starch paste to the powder blend and mix thoroughly to form a coherent mass.
-
Wet Screening: Pass the wet mass through a sieve (#18) to form granules.
-
Drying: Dry the granules in a hot air oven at 45°C for 15-20 minutes.
-
Dry Screening: Pass the dried granules through a sieve (#18).
-
Lubrication: Add talc (2% w/w) and magnesium stearate (B1226849) (1% w/w) to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a rotary tablet press.
-
Enteric Coating:
-
Prepare the coating solution by dissolving Eudragit S100 in a mixture of isopropyl alcohol and acetone (1:1).
-
Add dibutyl phthalate (plasticizer), talc (anti-adherent), and titanium dioxide (opacifier) to the solution.
-
Place the tablets in a coating pan and apply the coating solution until a 5-10% weight gain is achieved.
-
Dry the coated tablets at 40°C.
-
Protocol 2: Preparation of this compound-Loaded Nanoparticles by Solvent Evaporation Method
Objective: To formulate this compound-loaded nanoparticles using Eudragit polymers for pH-dependent colonic delivery.
Materials:
-
This compound HCl
-
Eudragit RS100/RL100
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Ethanol
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve this compound HCl and Eudragit RS100/RL100 in a suitable organic solvent system (e.g., a mixture of DCM and ethanol).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles with purified water to remove any residual PVA and unentrapped drug.
-
Lyophilization: Freeze-dry the washed nanoparticles to obtain a free-flowing powder.
Protocol 3: In-Vitro Drug Release Study
Objective: To evaluate the drug release profile of the formulated colon-targeted delivery system in simulated gastrointestinal fluids.
Apparatus: USP Dissolution Test Apparatus (Type II - Paddle)
Dissolution Media:
-
Simulated Gastric Fluid (SGF, pH 1.2): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL.
-
Simulated Intestinal Fluid (SIF, pH 7.4): Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 250 mL of water, add 77 mL of 0.2 N sodium hydroxide (B78521) and 500 mL of water. Adjust the pH to 7.4 with 0.2 N sodium hydroxide and add sufficient water to make 1000 mL.
-
Simulated Colonic Fluid (SCF, pH 6.8): Prepare a phosphate buffer pH 6.8. For studies mimicking the colonic environment, 4% w/v of rat cecal content can be added to the buffer. The medium should be maintained under anaerobic conditions.
Procedure:
-
Place the dosage form (tablet or nanoparticles) in the dissolution vessel containing 900 mL of SGF (pH 1.2) maintained at 37 ± 0.5°C with a paddle rotation speed of 100 rpm.
-
After 2 hours, withdraw a sample and analyze for drug content.
-
Replace the SGF with SIF (pH 7.4) and continue the dissolution study for the next 3-4 hours, withdrawing samples at regular intervals.
-
Replace the SIF with SCF (pH 6.8) and continue the study for up to 24 hours, withdrawing samples at predetermined time points.
-
For microbially-triggered systems, after the initial study in SGF and SIF, transfer the dosage form to SCF containing rat cecal content under anaerobic conditions.
-
Filter the withdrawn samples and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry at λmax of 319 nm for this compound).[1]
Visualizations
Mechanism of Action of this compound in the Colon
This compound is a prodrug that requires activation to exert its antimicrobial effect. In the anaerobic environment of the colon, the nitro group of this compound is reduced by microbial enzymes, such as nitroreductases, to form reactive nitroso and hydroxylamine (B1172632) radicals. These radicals can then damage the DNA of anaerobic microorganisms, leading to cell death.[10][11][12]
Caption: Mechanism of action of this compound in the colon.
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates the general workflow for the development and evaluation of a colon-targeted drug delivery system for this compound.
Caption: General experimental workflow.
Logical Relationship of Colon-Targeted Delivery Strategies
This diagram shows the relationship between different strategies employed for colon-specific drug delivery.
References
- 1. Simulated Intestinal Fluid without Enzyme Dissolution Media Concentrate, Dilute to 10L to conform to USP & EP | Sigma-Aldrich [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive Guide to Wet Granulation | Techno Blog | Schematic [schematicind.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Modified emulsion solvent evaporation method for fabricating core-shell microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciencescholar.us [sciencescholar.us]
- 8. youtube.com [youtube.com]
- 9. pickeringtestsolutions.com [pickeringtestsolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mode of action of metronidazole on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Satranidazole in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of satranidazole in combination with other antimicrobial agents. The information is compiled from preclinical and clinical studies, with a focus on applications in periodontitis and the potential for use in eradicating Helicobacter pylori. Detailed protocols for relevant experimental procedures are provided to aid in research and development.
Introduction
This compound is a 5-nitroimidazole antimicrobial agent with potent activity against anaerobic bacteria and protozoa.[1] Its mechanism of action involves the reduction of its nitro group within the microorganism, leading to the production of cytotoxic radicals that induce DNA strand breakage and helix destabilization, ultimately causing cell death.[1][2][3] This activity makes it a valuable component of combination therapies targeting mixed infections. This document outlines the application of this compound in combination with other antimicrobials, presenting quantitative data from clinical trials, detailed experimental protocols, and visualizations of workflows and mechanisms.
Combination Therapy Applications
This compound and Ofloxacin (B1677185)
The combination of this compound and ofloxacin is particularly effective against mixed bacterial and protozoal infections. Ofloxacin, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[4] The dual mechanism of action of this combination provides broad-spectrum coverage against a variety of pathogens responsible for gastrointestinal, gynecological, and urinary tract infections.[4]
Mechanism of Action:
The synergistic effect of this compound and ofloxacin stems from their distinct but complementary mechanisms targeting microbial DNA.
This compound in the Treatment of Chronic Periodontitis
Clinical studies have demonstrated the efficacy of this compound as an adjunct to non-surgical periodontal therapy, such as scaling and root planing (SRP).[5][6] Both systemic and local delivery of this compound have been shown to significantly improve clinical and microbiological outcomes compared to SRP alone.
Quantitative Data from Clinical Trials:
The following tables summarize the key findings from randomized controlled trials evaluating this compound in the treatment of chronic periodontitis.
Table 1: Efficacy of Systemic this compound (300 mg) as an Adjunct to SRP [5]
| Clinical Parameter | Group 1 (SRP + Placebo) | Group 2 (SRP + this compound) | p-value |
| Mean Probing Depth (PD) Reduction (mm) at 6 months | 1.42 ± 1.01 | 3.84 ± 1.31 | < 0.05 |
| Mean Clinical Attachment Level (CAL) Gain (mm) at 6 months | 1.15 ± 1.49 | 3.22 ± 1.01 | < 0.05 |
Table 2: Efficacy of 3% this compound Gel as an Adjunct to SRP [6]
| Clinical Parameter | Group 1 (SRP + Placebo Gel) | Group 2 (SRP + 3% this compound Gel) |
| Mean Probing Depth (PD) Reduction (mm) at 6 months | 1.49 | 4.10 |
| Mean Clinical Attachment Level (CAL) Gain (mm) at 6 months | 1.13 | 4.20 |
Microbiological Outcomes:
In clinical trials, the adjunctive use of this compound has been associated with a significant reduction in the levels of key periodontal pathogens, including Porphyromonas gingivalis, Tannerella forsythia, and Aggregatibacter actinomycetemcomitans.[5][6]
Potential Application of this compound in Helicobacter pylori Eradication
While specific studies on this compound for H. pylori eradication are limited, its classification as a nitroimidazole suggests its potential utility in established multi-drug regimens. Standard therapies for H. pylori often include a nitroimidazole, like metronidazole (B1676534) or tinidazole, in combination with a proton pump inhibitor (PPI) and other antibiotics such as amoxicillin (B794) and clarithromycin.[7][8][9] Given the structural and mechanistic similarities, this compound could be a viable alternative, particularly in regions with high rates of metronidazole resistance.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound in combination with another antimicrobial agent.
Materials:
-
This compound and second antimicrobial agent
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each antimicrobial agent. A series of two-fold dilutions of this compound are prepared along the x-axis of the 96-well plate, and two-fold dilutions of the second antimicrobial are prepared along the y-axis.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism. Determine the MIC of each drug alone and in combination.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Clinical Protocol for Adjunctive this compound in Periodontitis
The following is a representative protocol based on published clinical trials.[5][6]
1. Patient Selection:
-
Inclusion criteria: Patients diagnosed with chronic periodontitis with specified probing depths (e.g., ≥ 5 mm).
-
Exclusion criteria: Systemic conditions affecting periodontal health, antibiotic therapy within the last 3 months, pregnancy, and smoking (in some studies).
2. Study Design:
-
A randomized, double-blind, placebo-controlled clinical trial.
-
Patients are randomly assigned to a test group (SRP + this compound) or a control group (SRP + placebo).
3. Treatment Protocol:
-
Scaling and Root Planing (SRP): All participants receive full-mouth SRP.
-
Drug Administration:
4. Clinical and Microbiological Assessment:
-
Clinical Parameters: Probing depth (PD), clinical attachment level (CAL), plaque index (PI), and gingival index (GI) are measured at baseline and at specified follow-up intervals (e.g., 1, 3, and 6 months).
-
Microbiological Analysis: Subgingival plaque samples are collected at baseline and follow-up visits. Polymerase Chain Reaction (PCR) is used to quantify the levels of key periodontal pathogens.
5. PCR Protocol for Periodontal Pathogens:
-
DNA Extraction: DNA is extracted from the subgingival plaque samples.
-
PCR Amplification: The extracted DNA is amplified using primers specific for the 16S rRNA gene of the target bacteria (P. gingivalis, T. forsythia, A. actinomycetemcomitans).
-
Quantification: Real-time PCR is used for the quantification of bacterial DNA.
Representative Protocol for H. pylori Eradication Therapy
This protocol is based on standard triple and quadruple therapies that include a nitroimidazole.
1. Patient Diagnosis:
-
Confirmation of H. pylori infection via urea (B33335) breath test, stool antigen test, or endoscopic biopsy.
2. Proposed Combination Regimens:
-
Triple Therapy (14 days):
-
Proton Pump Inhibitor (e.g., Omeprazole 20 mg) twice daily
-
Amoxicillin 1 g twice daily
-
This compound 500 mg twice daily
-
-
Bismuth Quadruple Therapy (10-14 days):
-
Proton Pump Inhibitor (e.g., Omeprazole 20 mg) twice daily
-
Bismuth subcitrate 120 mg four times daily
-
Tetracycline 500 mg four times daily
-
This compound 500 mg three times daily
-
3. Confirmation of Eradication:
-
A follow-up urea breath test or stool antigen test is performed at least 4 weeks after the completion of therapy to confirm the eradication of H. pylori.
Conclusion
This compound, particularly in combination with other antimicrobial agents, demonstrates significant therapeutic potential. Its efficacy as an adjunct to standard therapy in chronic periodontitis is supported by clinical evidence. Furthermore, its classification as a nitroimidazole suggests it may be a valuable component in multi-drug regimens for the eradication of H. pylori. The protocols provided herein offer a framework for further research into the applications of this compound combination therapy. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to established laboratory and clinical standards.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. An overview on 5-nitroimidazole derivative “this compound” [wisdomlib.org]
- 3. This compound: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. Clinical and microbiological efficacy of 3% this compound gel as a local drug delivery system in the treatment of chronic periodontitis: A randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two new treatment regimens for Helicobacter pylori eradication: a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RACGP - Helicobacter pylori eradication – an update on the latest therapies [racgp.org.au]
- 9. emedicine.medscape.com [emedicine.medscape.com]
Application Notes and Protocols for In Vivo Imaging of Satranidazole Distribution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Satranidazole is a 5-nitroimidazole antimicrobial agent effective against anaerobic bacteria and protozoa.[1] Its mechanism of action involves the reductive activation of its nitro group under hypoxic conditions, which are prevalent in anaerobic infections and solid tumors.[2] This activation leads to the formation of reactive intermediates that induce DNA damage and cell death.[2] Understanding the in vivo biodistribution of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential off-target toxicity. This document provides detailed application notes and protocols for tracking the distribution of this compound in vivo using two powerful imaging modalities: Positron Emission Tomography/Single-Photon Emission Computed Tomography (PET/SPECT) and Fluorescence Imaging.
The protocols outlined below are comprehensive templates designed to be adapted by researchers. While specific data for this compound imaging is limited in the public domain, these protocols are based on established methodologies for imaging other nitroimidazoles and small molecules in preclinical models.[3][4]
Signaling Pathway: Reductive Activation of this compound
The therapeutic effect of this compound is contingent on its activation in low-oxygen environments. The following diagram illustrates the reductive activation pathway.
Section 1: PET/SPECT Imaging of Radiolabeled this compound
PET and SPECT are highly sensitive nuclear imaging techniques that allow for the quantitative, whole-body tracking of radiolabeled molecules in vivo.[5][6] By labeling this compound with a positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ¹¹¹In) radionuclide, its biodistribution, pharmacokinetics, and accumulation at target sites can be accurately measured.[3]
Experimental Protocol: PET Imaging with [¹⁸F]this compound
This protocol describes a hypothetical approach for the synthesis and in vivo PET imaging of an ¹⁸F-labeled this compound analog. The synthesis strategy is based on common ¹⁸F-labeling techniques such as "click chemistry".[7]
1. Synthesis and Radiolabeling of [¹⁸F]this compound Analog
-
Precursor Synthesis: Synthesize a this compound derivative with a suitable functional group for radiolabeling, such as an alkyne or azide (B81097) group, for use in a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.
-
Radiolabeling with ¹⁸F:
-
Produce [¹⁸F]fluoride using a cyclotron.
-
Synthesize a small, ¹⁸F-labeled prosthetic group, such as 2-[¹⁸F]fluoroethyl azide.[7]
-
React the ¹⁸F-labeled prosthetic group with the this compound precursor in the presence of a copper(I) catalyst and a ligand (e.g., sodium ascorbate) to form the ¹⁸F-labeled this compound analog.
-
Purify the radiolabeled product using high-performance liquid chromatography (HPLC).
-
Formulate the purified [¹⁸F]this compound in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
-
Quality Control:
-
Determine radiochemical purity and identity by analytical HPLC.
-
Measure the molar activity (GBq/µmol).[3]
-
2. Animal Model and Preparation
-
Animal Model: Use female athymic nude mice (6-8 weeks old) bearing subcutaneous or orthotopic tumors known to have hypoxic regions, or mice with induced anaerobic bacterial infections.[1][8]
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Preparation: On the day of imaging, anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[8] Maintain body temperature using a heating pad.
3. PET/CT Image Acquisition
-
Radiotracer Injection: Inject approximately 5-10 MBq of [¹⁸F]this compound in 100-150 µL of sterile saline via the tail vein.
-
Dynamic Imaging: Immediately after injection, perform a dynamic PET scan for the first 60 minutes to assess the initial distribution and pharmacokinetics.[3]
-
Static Imaging: Acquire static PET scans at later time points (e.g., 2, 4, and 24 hours post-injection) to visualize accumulation in tissues.
-
CT Scan: Perform a CT scan for anatomical co-registration and attenuation correction.
4. Image Analysis and Quantification
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the CT images for major organs (liver, kidneys, spleen, muscle, tumor, etc.).[9]
-
Generate time-activity curves (TACs) for each ROI from the dynamic scan data.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each static time point.[3]
5. Ex Vivo Biodistribution and Validation
-
After the final imaging session, euthanize the animals.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue and compare these results with the PET image quantification to validate the in vivo data.[10]
Data Presentation: Quantitative Biodistribution of [¹⁸F]this compound
The following table is a template for presenting the quantitative biodistribution data obtained from PET imaging and ex vivo analysis.
| Organ/Tissue | %ID/g (1 hour p.i.) | %ID/g (4 hours p.i.) | %ID/g (24 hours p.i.) |
| Blood | |||
| Heart | |||
| Lungs | |||
| Liver | |||
| Spleen | |||
| Kidneys | |||
| Muscle | |||
| Bone | |||
| Brain | |||
| Tumor |
Experimental Workflow: PET/SPECT Imaging
Section 2: Fluorescence Imaging of Labeled this compound
Fluorescence imaging is a powerful, non-invasive technique for visualizing the biodistribution of fluorescently labeled molecules.[11] Near-infrared (NIR) fluorophores are particularly advantageous for in vivo imaging due to their deep tissue penetration and low autofluorescence.[12][13]
Experimental Protocol: NIR Fluorescence Imaging
This protocol outlines the steps for tracking a NIR-labeled this compound conjugate in vivo.
1. Synthesis of NIR-Satranidazole Conjugate
-
Fluorophore Selection: Choose a bright, stable NIR fluorophore with an emission wavelength between 700-900 nm (e.g., Cy7, IRDye 800CW). The fluorophore should have a reactive group (e.g., NHS ester) for conjugation.
-
Conjugation: Synthesize a this compound derivative with a primary amine or other suitable functional group. React this derivative with the NHS ester of the NIR dye.
-
Purification: Purify the resulting conjugate using HPLC.
-
Characterization: Confirm the identity and purity of the conjugate using mass spectrometry and UV-Vis spectroscopy.
2. Animal Model and Preparation
-
Animal Model: Use albino mice (e.g., BALB/c nude) to minimize light absorption by melanin.[12] House mice with tumors or infections as described in the PET protocol.
-
Diet: For at least one week prior to imaging, feed the mice a chlorophyll-free diet to reduce autofluorescence from the gastrointestinal tract.[13]
-
Preparation: Anesthetize the mice with isoflurane and remove fur from the imaging area if necessary.
3. In Vivo Fluorescence Imaging
-
Probe Injection: Inject the NIR-Satranidazole conjugate (e.g., 10-20 nmol in 100-150 µL of PBS) via the tail vein.
-
Image Acquisition:
4. Ex Vivo Fluorescence Imaging and Validation
-
After the final in vivo imaging session, euthanize the mice.
-
Dissect major organs and the tumor.
-
Arrange the organs in an imaging chamber and acquire ex vivo fluorescence images to confirm the in vivo signal localization and obtain higher resolution images of distribution within the organs.[14]
-
Homogenize tissue samples and measure fluorescence intensity using a plate reader to quantify the amount of the conjugate in each organ.[15]
5. Data Analysis
-
Use imaging software to draw ROIs around the tumor and major organs on the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity within each ROI at each time point.
-
Present the data as fluorescence intensity (e.g., radiant efficiency) over time for each organ.
Data Presentation: Quantitative Fluorescence Biodistribution
The following table is a template for presenting the quantitative biodistribution data from fluorescence imaging.
| Organ/Tissue | Mean Fluorescence Intensity (Radiant Efficiency) at 4h | Mean Fluorescence Intensity (Radiant Efficiency) at 24h |
| Liver | ||
| Kidneys | ||
| Spleen | ||
| Lungs | ||
| Tumor | ||
| Muscle (background) | ||
| Tumor-to-Muscle Ratio |
Experimental Workflow: Fluorescence Imaging
Conclusion
The in vivo imaging techniques detailed in these application notes provide powerful tools for elucidating the biodistribution of this compound. PET/SPECT imaging offers high sensitivity and quantitative accuracy for whole-body pharmacokinetics, while NIR fluorescence imaging provides a complementary, non-radioactive method for visualizing drug distribution. By adapting these protocols, researchers can gain valuable insights into the delivery and targeting of this compound, accelerating the development of more effective therapeutic strategies for anaerobic infections and hypoxic tumors.
References
- 1. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative fluorescence imaging of drug distribution in live cells and tissues - American Chemical Society [acs.digitellinc.com]
- 3. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Fluorescence Imaging to Track Drug Delivery and Guide Treatment Planning In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Quantitative PET and SPECT: Image Analysis and Methods [frontiersin.org]
- 6. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and fluorine-18 radiolabeling of a phospholipid as a PET imaging agent for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noninvasive fluorescence imaging of small animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Satranidazole Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Satranidazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a potent antiprotozoal and antibacterial drug belonging to the nitroimidazole class.[1][2] It is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[3][4][5] Its therapeutic efficacy can be hindered by its poor solubility and wettability, which may lead to variable bioavailability when formulated for oral or parenteral use.[1][6] The reported aqueous solubility of this compound is very low, in the range of 0.01 mg/mL.[6][7]
Q2: What are the common methods to enhance the aqueous solubility of this compound?
Several formulation strategies have been successfully employed to overcome the solubility issues of this compound. These include:
-
Co-solvency: Utilizing a mixture of a primary solvent (like water) and a water-miscible co-solvent to increase the drug's solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at the molecular level to improve its dissolution rate.[3][8]
-
Inclusion Complexation: Forming complexes with cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, to encapsulate the drug and enhance its solubility.[3][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Creating isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[5][9][10]
-
Nanoparticulate Formulations: Reducing the particle size of the drug to the nanometer range, which increases the surface area and consequently the dissolution velocity.[11][12][13]
Q3: Which co-solvents have been shown to be effective for this compound?
Studies have investigated the use of binary solvent systems to enhance the solubility of this compound. Dioxane-water and N,N-dimethylformamide (DMF)-water mixtures have been shown to significantly improve its solubility.[1][2][6][7][14] The peak solubility is often observed in solvent blends with a specific polarity, and for this compound, this is closer to the solubility parameter of the drug itself.[1][6]
Q4: How do solid dispersions improve the solubility of this compound?
Solid dispersions enhance the solubility of poorly water-soluble drugs like this compound through several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular level within the carrier, leading to a significant increase in the surface area available for dissolution.[15]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[3][8]
-
Amorphous State: The drug may exist in an amorphous (non-crystalline) state within the dispersion, which has a higher energy state and greater solubility than the crystalline form.[16]
β-cyclodextrin is a commonly used carrier for preparing this compound solid dispersions.[3][8]
Q5: What is the role of cyclodextrins in enhancing this compound solubility?
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, such as this compound, that fit into their hydrophobic cavity.[17][18][19] This encapsulation shields the hydrophobic drug from the aqueous environment, effectively increasing its apparent solubility and dissolution rate.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent solubility results in co-solvent systems. | - Inaccurate solvent blend ratios.- Temperature fluctuations during the experiment.- Insufficient equilibration time. | - Use calibrated volumetric glassware for preparing solvent mixtures.- Maintain a constant temperature using a thermostatically controlled water bath.[7]- Ensure sufficient time for equilibrium to be reached (preliminary studies suggest 24 hours is often adequate).[7] |
| Low drug loading or precipitation in solid dispersion formulations. | - Inappropriate drug-to-carrier ratio.- Poor miscibility between the drug and the carrier.- Use of an unsuitable solvent for the solvent evaporation method. | - Optimize the drug-to-carrier ratio. Studies have shown that the dissolution enhancement is dependent on the quantity of the carrier.[3][8]- Select a carrier with good miscibility with this compound. Characterization techniques like DSC and FTIR can help assess compatibility.- Choose a solvent that dissolves both the drug and the carrier effectively for the solvent evaporation method. |
| Phase separation or instability of Self-Emulsifying Drug Delivery Systems (SEDDS). | - Incorrect ratio of oil, surfactant, and co-surfactant.- Poor selection of excipients.- The formulation is outside the stable microemulsion region. | - Systematically vary the ratios of oil, surfactant, and co-surfactant to identify the optimal formulation. The construction of pseudo-ternary phase diagrams is crucial for identifying the stable microemulsion region.[9]- Select oils, surfactants, and co-surfactants based on the drug's solubility in these excipients.[9]- Perform stability studies, including centrifugation and heating-cooling cycles, to ensure the robustness of the formulation.[9] |
| Drug degradation during the formulation process. | - High temperatures used in methods like fusion for solid dispersions.- Chemical incompatibility with excipients. | - Utilize low-temperature methods for preparing solid dispersions, such as the solvent evaporation technique.[3][8]- Conduct preformulation studies, including FT-IR and DSC, to check for any interactions between this compound and the chosen excipients.[11][12] |
Data Presentation
Table 1: Solubility of this compound in Dioxane-Water Co-solvent System
| % Dioxane (v/v) | Solubility Parameter (δ₁) (Cal/cm³)⁰.⁵ | Mole Fraction Solubility (X₂) x 10³ | Solubility (g/mL) |
| 0 | 23.40 | - | - |
| 10 | 22.06 | - | - |
| 20 | 20.72 | - | - |
| 30 | 19.38 | - | - |
| 40 | 18.04 | - | - |
| 50 | 16.70 | - | - |
| 60 | 15.36 | - | - |
| 70 | 14.02 | - | - |
| 80 | 12.68 | - | - |
| 90 | 11.34 | 9.6347 | 0.0344943 |
| 100 | 10.00 | - | - |
| Data sourced from reference[1] |
Table 2: Solubility of this compound in Various Monosolvents at Different Temperatures
| Solvent | T = 293.2 K | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K |
| Molar Fraction Solubility (x10²) | |||||
| NMP | 7.963 | 8.891 | 9.915 | 11.041 | 12.280 |
| DMSO | 6.891 | 7.712 | 8.609 | 9.589 | 10.660 |
| Formamide | 5.982 | 6.691 | 7.468 | 8.321 | 9.259 |
| DMF | 5.193 | 5.809 | 6.488 | 7.234 | 8.053 |
| DMA | 4.498 | 5.032 | 5.621 | 6.269 | 6.983 |
| PEG-600 | 3.891 | 4.352 | 4.864 | 5.424 | 6.043 |
| PEG-400 | 3.366 | 3.765 | 4.208 | 4.694 | 5.231 |
| PEG-200 | 2.911 | 3.257 | 3.641 | 4.062 | 4.526 |
| 1,4-dioxane | 2.518 | 2.817 | 3.149 | 3.513 | 3.914 |
| PG | 2.179 | 2.438 | 2.726 | 3.041 | 3.389 |
| EG | 1.886 | 2.110 | 2.359 | 2.632 | 2.933 |
| BDOH | 1.632 | 1.826 | 2.042 | 2.278 | 2.539 |
| Glycerin | 1.412 | 1.580 | 1.766 | 1.970 | 2.196 |
| MeOH | 1.222 | 1.367 | 1.528 | 1.704 | 1.899 |
| EtOH | 1.057 | 1.183 | 1.322 | 1.475 | 1.644 |
| 1-PrOH | 0.915 | 1.023 | 1.144 | 1.276 | 1.422 |
| 2-PrOH | 0.792 | 0.886 | 0.990 | 1.105 | 1.231 |
| Water | 0.007 | 0.008 | 0.009 | 0.010 | 0.011 |
| Data expressed as molar fraction solubility of this compound. Sourced from reference[20] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by Shake-Flask Method
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[21][22][23]
-
Preparation of Solvent Media: Prepare the desired solvent media (e.g., purified water, buffer solutions of different pH, or co-solvent mixtures) with precise compositions.
-
Addition of Excess Drug: Add an excess amount of this compound to a sufficient volume of the solvent medium in a sealed container (e.g., a screw-capped vial). The amount should be enough to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Place the sealed containers in a constant temperature shaker bath (e.g., at 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.[7]
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[7]
-
Calculation: Calculate the solubility of this compound in the specific medium based on the measured concentration and the dilution factor.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol describes a common method for preparing solid dispersions to enhance solubility.[3][8]
-
Selection of Carrier: Choose a suitable hydrophilic carrier (e.g., β-cyclodextrin, PVP K30, PEG 4000).
-
Dissolution: Dissolve a precisely weighed amount of this compound and the carrier in a suitable organic solvent (e.g., acetone, methanol) in which both components are soluble.
-
Solvent Evaporation: Evaporate the solvent from the solution under reduced pressure using a rotary evaporator. The temperature should be kept low to prevent drug degradation.
-
Drying: Dry the resulting solid mass in a desiccator or vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion for properties such as drug content, dissolution rate, and physical form (using techniques like DSC, FTIR, and SEM) to confirm the successful formation of the dispersion and to assess its performance.
Visualizations
Caption: Experimental workflow for determining this compound solubility.
Caption: Strategies to overcome poor this compound solubility.
Caption: Solid dispersion mechanism for solubility enhancement.
References
- 1. Determination and Evaluation of Solubility Parameter of this compound Using Dioxane-Water System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Determination and Evaluation of Solubility Parameter of this compound Using Dioxane-Water System | Semantic Scholar [semanticscholar.org]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Solubility Prediction of this compound in Aqueous N,N-dimethylformamide Mixtures Using Extended Hildebrand Solubility Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extended Hildebrand Solubility Approach: this compound in Mixtures of Dioxane and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Solubility, Dissolution Rate and Oral Bioavailability of Poorly Water-soluble Drug, this compound by Solid Dispersion prepared by using β-Cyclodextrin as a Carrier | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. ijper.org [ijper.org]
- 10. [PDF] Solubility Enhancement of this compound Using Self Emulsified Drug Delivery Systems | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of this compound HCl-Loaded Oral Nanoparticulate Formulation for Colon Targeting and Colon Cancer Therapy Associated with Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. jddtonline.info [jddtonline.info]
- 16. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 23. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Optimizing Satranidazole Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Satranidazole in in vivo experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and provide detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 5-nitroimidazole derivative with potent activity against anaerobic bacteria and protozoa.[1][2] Its mechanism of action involves the reduction of its nitro group within the anaerobic microorganism, leading to the formation of cytotoxic metabolites. These metabolites then bind to and disrupt the helical structure of DNA, causing strand breakage and ultimately leading to cell death.[2][3][4][5] Due to a high redox potential, this compound may be more resistant to inactivation by oxygen compared to other 5-nitroimidazoles, potentially enhancing its activity in microaerophilic environments.[3][4]
Q2: What are recommended starting dosages for this compound in common animal models?
A2: The optimal dosage of this compound depends on the animal model, the pathogen being studied, and the infection type. Based on published studies, the following dosages can be used as starting points for dose-finding experiments:
-
Murine Models (Bacterial Infections):
-
For fatal infections with organisms like Fusobacterium necrophorum, an ED₅₀ (50% effective dose) has been reported at 2.1 mg/kg.[1][6]
-
In a subcutaneous abscess model with Bacteroides fragilis, doses ranging from 10 mg/kg (producing a significant reduction in bacterial load) to 100 mg/kg (resulting in sterilization of abscesses) have been effective.[1][6]
-
-
Hamster Model (Amoebic Liver Abscess):
Researchers should always perform pilot studies to determine the optimal dose for their specific experimental conditions.
Q3: What are the key pharmacokinetic parameters of this compound in animals?
A3: Pharmacokinetic properties can vary between species. In the golden hamster, a common model for amoebiasis, this compound administered orally at 80 mg/kg exhibits rapid absorption and distribution.[8] It demonstrates a significantly shorter plasma elimination half-life of approximately 1.01 hours compared to 3.62 hours for metronidazole (B1676534).[3][8] However, this compound achieves higher concentrations in the liver, with Cmax and AUC values approximately 35% greater than those of metronidazole, which likely contributes to its superior amoebicidal activity in hepatic infection models.[3][7][8]
Q4: What are the best routes of administration for this compound in in vivo studies?
A4: The choice of administration route depends on the experimental design, the formulation of the drug, and the target site of infection.
-
Oral (PO) Gavage: This is a common and effective route, especially for gastrointestinal infections or when systemic exposure is desired.[7][8][10] It ensures accurate dosing directly into the stomach.
-
Intraperitoneal (IP) Injection: IP injection allows for rapid absorption into the systemic circulation and is a common route for systemic infection models.[11]
-
Intravenous (IV) Injection: IV administration provides 100% bioavailability and is the most direct route for achieving rapid and precise systemic drug levels.[12]
-
Subcutaneous (SC) Injection: This route provides slower, more sustained absorption compared to IV or IP routes.[13]
Q5: What potential toxicities or adverse effects should I monitor for?
A5: this compound is generally well-tolerated.[14] Preclinical studies in rodents have shown a high tolerance, with oral doses up to 5000 mg/kg not producing toxic effects in mice and rats.[9] However, it is crucial to monitor animals for any signs of toxicity, which could include weight loss, changes in behavior, or signs of distress.[15] In dogs, a high dose of 5000 mg/kg was lethal.[9] Long-term, high-dose studies with related nitroimidazoles have raised concerns about carcinogenicity, so appropriate safety precautions should be taken.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Efficacy or Variability in Results | 1. Sub-optimal Dosage: The dose may be too low for the specific pathogen or infection model. 2. Inadequate Drug Exposure: Issues with administration (e.g., improper gavage), poor absorption, or rapid metabolism. 3. Drug Instability: Degradation of this compound in the vehicle solution. | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., 10, 25, 50, 100 mg/kg) to determine the optimal dose-response curve for your model. 2. Verify Administration Technique: Ensure proper training on administration routes (e.g., oral gavage, IP injection). Consider measuring plasma/tissue drug concentrations to confirm systemic exposure. 3. Prepare Fresh Formulations: Prepare drug solutions fresh daily. Protect from light, as this compound is slightly hygroscopic and can be light-sensitive.[3] |
| Animal Distress or Adverse Events | 1. High Drug Concentration: The dose may be approaching toxic levels for the specific animal strain or species. 2. Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing irritation or toxicity. 3. Irritation at Injection Site: For IP or SC routes, the formulation's pH or osmolality may cause local irritation. | 1. Reduce the Dose: If signs of toxicity are observed, reduce the dosage or consider a different dosing schedule (e.g., split daily dose). 2. Test Vehicle Alone: Administer the vehicle to a control group to rule out vehicle-specific effects. Common vehicles include water, saline, or a suspension agent like 0.5% carboxymethyl cellulose (B213188). 3. Adjust Formulation: Ensure the pH of the formulation is near neutral. Use isotonic solutions for injections to minimize pain and irritation.[13] |
| Difficulty Dissolving this compound | 1. Poor Solubility: this compound is insoluble in water.[3] | 1. Use Appropriate Solvents/Vehicles: For oral administration, this compound can be prepared as a suspension in a vehicle like 0.5% carboxymethyl cellulose or gum acacia. For parenteral routes, consult literature for suitable solubilizing agents, though suspension is more common. It is soluble in dioxane and dimethylformamide (DMF), but these are not suitable for in vivo use.[3] |
Data Presentation
Table 1: Summary of Effective this compound Dosages in Animal Models
| Animal Model | Infection Type | Pathogen | Route of Admin. | Dosage | Outcome | Reference(s) |
| Mouse | Fatal Systemic Infection | Fusobacterium necrophorum | Not Specified | ED₅₀: 2.1 mg/kg | 50% survival | [1][6] |
| Mouse | Subcutaneous Abscess | Bacteroides fragilis | Not Specified | 10 mg/kg | 3-log reduction in CFU | [1][6] |
| Mouse | Subcutaneous Abscess | Bacteroides fragilis | Not Specified | 100 mg/kg | Complete sterilization | [1][6] |
| Golden Hamster | Acute Hepatic Amoebiasis | Entamoeba histolytica | Oral (PO) | ED₅₀: 19.5 mg/kg | 50% effective dose | [7][8][9] |
Table 2: Comparative Pharmacokinetic Parameters in Golden Hamster (80 mg/kg PO)
| Parameter | This compound | Metronidazole | Reference(s) |
| Plasma T½ (elimination half-life) | 1.01 hours | 3.62 hours | [3][8] |
| Liver Cmax & AUC₀-α | ~35% Higher | Baseline | [3][8] |
| Time to Peak Plasma Conc. (Tmax) | 1 - 2 hours | 1 - 2 hours | [7][8] |
Experimental Protocols
Protocol 1: Evaluating this compound Efficacy in a Murine Subcutaneous Abscess Model
This protocol is adapted from established methods for evaluating antibacterial agents in vivo.[1][6]
-
Animal Model: Male BALB/c mice, 6-8 weeks old.
-
Pathogen Preparation: Grow Bacteroides fragilis (e.g., ATCC 25285) under anaerobic conditions to mid-log phase. Prepare an inoculum of approximately 1 x 10⁸ CFU in a microcentrifuge tube with a cytodetachment agent.
-
Infection: Anesthetize mice. Inject 0.1 mL of the bacterial inoculum subcutaneously into the flank of each mouse.
-
Group Allocation: Randomly divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, PO, daily)
-
Group 2: this compound (e.g., 10 mg/kg, PO, daily)
-
Group 3: this compound (e.g., 50 mg/kg, PO, daily)
-
Group 4: this compound (e.g., 100 mg/kg, PO, daily)
-
-
Drug Administration:
-
Prepare this compound as a suspension in the vehicle.
-
Begin treatment 24 hours post-infection and continue for 5-7 consecutive days.
-
Administer the drug orally using an appropriately sized gavage needle.
-
-
Monitoring and Endpoint:
-
Monitor animals daily for clinical signs and abscess formation.
-
At 24 hours after the final dose, euthanize the mice.
-
Aseptically excise the abscesses, homogenize the tissue, and perform serial dilutions.
-
Plate the dilutions onto appropriate agar (B569324) to determine the number of viable CFU per gram of tissue.
-
-
Data Analysis: Compare the log₁₀ CFU/gram of tissue between the vehicle control and treated groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).
Protocol 2: Oral Gavage Administration in Mice
This protocol is a standard method for oral drug delivery.[11]
-
Materials: this compound suspension, appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch with a ball tip for an adult mouse), 1 mL syringe, animal scale.
-
Procedure:
-
Weigh the mouse to calculate the exact volume of suspension to administer. A typical administration volume is 5-10 mL/kg.
-
Draw the calculated volume into the syringe fitted with the gavage needle.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to keep the head and body in a straight line.
-
Introduce the gavage needle into the mouth just off-center. Gently advance it along the roof of the mouth and down the esophagus until the ball tip reaches the stomach. There should be no resistance.
-
Slowly dispense the liquid from the syringe.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal briefly for any signs of distress (e.g., difficulty breathing), which could indicate improper administration into the trachea.
-
Visualizations
References
- 1. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on 5-nitroimidazole derivative “this compound” [wisdomlib.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. This compound: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative pharmacokinetics and amoebicidal activity of metronidazole and this compound in the golden hamster, Mesocricetus auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alkemlabs.com [alkemlabs.com]
- 10. Routes of Administration and Dosage Forms of Drugs - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 11. benchchem.com [benchchem.com]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vetscraft.com [vetscraft.com]
- 14. drugtodayonline.com [drugtodayonline.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Nitroimidazoles Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Satranidazole Degradation in Experimental Setups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with satranidazole. The information is presented in a question-and-answer format to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to stability?
This compound is a nitroimidazole antimicrobial agent. Its chemical structure, 1-(methylsulfonyl)-3-(1-methyl-5-nitro-1H-imidazol-2-yl)imidazolidin-2-one, contains several moieties susceptible to degradation. The nitroimidazole ring, in particular, is prone to reduction and photochemical reactions. The molecule also possesses amide and sulfonyl groups that can be susceptible to hydrolysis under certain pH conditions.
Q2: Under what conditions is this compound known to be unstable?
Published studies indicate that this compound is susceptible to degradation under acidic, alkaline, oxidative, and photolytic stress conditions.[1] It has been reported to be relatively stable under thermal stress.
Q3: What are the common degradation products of this compound?
While comprehensive structural elucidation of all degradation products is not extensively reported in a single source, forced degradation studies suggest the formation of multiple degradants under various stress conditions. The degradation pathways likely involve modifications to the nitroimidazole ring and hydrolysis of the imidazolidinone ring. Hyphenated techniques like LC-MS are crucial for the identification of these degradation products.[2][3]
Q4: What analytical techniques are most suitable for monitoring this compound and its degradation products?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly reported method for the simultaneous determination of this compound and its degradation products.[4][5] The use of a C18 column with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. LC-MS can be employed for the identification and characterization of the degradation products.[3]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected degradation of this compound in my experiment.
-
Question: Why am I observing variable degradation rates for this compound under what I believe are identical experimental conditions?
-
Answer: Several factors can contribute to inconsistent degradation:
-
pH Fluctuations: this compound's stability is pH-dependent. Ensure that the pH of your buffers and solutions is accurately prepared, measured, and maintained throughout the experiment. Small shifts in pH can significantly alter the rate of hydrolysis.
-
Light Exposure: this compound is susceptible to photodegradation.[1] Ensure that your experimental setup is adequately protected from light, especially if you are not intentionally studying photostability. Use amber-colored glassware or cover your vessels with aluminum foil.
-
Oxygen Content: Oxidative degradation can be a factor. The level of dissolved oxygen in your solvents can vary. If you suspect oxidation is an issue, consider de-gassing your solvents before use.
-
Purity of Reagents: Impurities in solvents or reagents can act as catalysts or reactants, leading to unexpected degradation. Use high-purity (e.g., HPLC grade) solvents and reagents.
-
Temperature Variations: Although generally stable to heat, significant temperature fluctuations can still affect reaction kinetics. Use a calibrated and stable incubator or water bath.
-
Problem 2: Difficulty in separating this compound from its degradation products by HPLC.
-
Question: My HPLC chromatogram shows poor resolution between the parent this compound peak and the peaks of its degradation products. What can I do to improve separation?
-
Answer: Optimizing your HPLC method is key to achieving good resolution:
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve the separation of polar degradants.
-
pH of the Mobile Phase: The ionization state of this compound and its degradation products can be altered by changing the pH of the mobile phase. Experiment with different pH values for your buffer to improve peak shape and selectivity. A pH range of 3-6 is commonly used.
-
Column Chemistry: If adjusting the mobile phase is insufficient, consider using a different type of HPLC column. While C18 is common, a column with a different stationary phase (e.g., C8, phenyl-hexyl) might provide the necessary selectivity.
-
Gradient Elution: If you have a complex mixture of degradation products with a wide range of polarities, a gradient elution program (where the mobile phase composition changes over time) may be necessary to achieve adequate separation of all peaks.
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, though it will increase the run time. Optimizing the column temperature can also affect selectivity.
-
Problem 3: The mass balance in my degradation study is not closing (i.e., the sum of the assay of this compound and its degradation products is less than 100%).
-
Question: After performing a forced degradation study, the total amount of drug and detected degradation products is significantly less than the initial amount. Where is the missing mass?
-
Answer: A lack of mass balance can be due to several reasons:
-
Non-UV Active Degradants: Some degradation products may not have a chromophore that absorbs at the UV wavelength you are using for detection. In this case, they will be "invisible" to your UV detector. Using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help to identify such non-UV active compounds.
-
Volatile Degradants: The degradation process may have produced volatile compounds that are lost from the sample solution.
-
Precipitation: Degradation products may be insoluble in the sample solvent and precipitate out of the solution. Ensure your samples are well-mixed and visually inspect for any precipitates before injection.
-
Adsorption: The drug or its degradation products may be adsorbing to the surface of your sample vials or the HPLC column. Using silanized glass vials or different column materials can sometimes mitigate this issue.
-
Incomplete Elution: Highly retained degradation products may not be eluting from the HPLC column during the run time. Extending the run time or using a stronger mobile phase at the end of the run (a "wash" step) can help to elute these compounds.
-
Data Presentation
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Approx.) | Number of Major Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 2 hours | 80°C | 15-20% | 2 | [5] |
| 1 M HCl | 8 hours | 60°C | ~25% | Not Specified | [1] | |
| Alkaline Hydrolysis | 0.1 M NaOH | 30 minutes | 80°C | 20-30% | 3 | [5] |
| 1 M NaOH | 4 hours | 60°C | ~35% | Not Specified | [1] | |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp. | 10-15% | 2 | [5] |
| 30% H₂O₂ | 48 hours | 60°C | ~20% | Not Specified | [1] | |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Room Temp. | 10-20% | 1 | [5] |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | < 5% | 0 | [5] |
Note: The percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation of this compound in Solution
This protocol outlines the general procedure for subjecting a this compound solution to various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution in a water bath at 80°C for 2 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To a known volume of the this compound stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution in a water bath at 80°C for 30 minutes.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To a known volume of the this compound stock solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Transfer a known volume of the this compound stock solution into a quartz cuvette or a suitable transparent container.
-
Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Prepare a control sample by wrapping a similar container with aluminum foil and keeping it under the same conditions to serve as a dark control.
-
After exposure, dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Control):
-
Keep a solution of this compound in the chosen solvent at 80°C for 48 hours, protected from light.
-
After incubation, cool the solution and dilute it to a suitable concentration with the mobile phase for HPLC analysis.
-
3. Analysis:
-
Analyze all the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for an HPLC method to separate this compound from its degradation products. Method optimization may be required.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 4.5) and acetonitrile in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (or controlled at 25°C).
Visualizations
References
- 1. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Enhancing the Bioavailability of Satranidazole Formulations
This technical support center is designed for researchers, scientists, and drug development professionals working to improve the bioavailability of Satranidazole formulations. This compound, a BCS Class II drug, exhibits poor aqueous solubility, which is a primary obstacle to its oral bioavailability.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the formulation development process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to improving the oral bioavailability of this compound?
A1: The main challenge is its poor aqueous solubility.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, this compound's absorption after oral administration is limited by its dissolution rate in the gastrointestinal fluids.[1]
Q2: What are the most promising formulation strategies for enhancing this compound's bioavailability?
A2: Several techniques have shown promise, including:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier matrix to improve its wettability and dissolution rate.[1][3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
Nanoparticulate Systems: Reducing the particle size of this compound to the nanometer range significantly increases its surface area, leading to enhanced dissolution and bioavailability.[4][5]
Q3: Which carriers have been successfully used for this compound solid dispersions?
A3: Hydrophilic polymers such as β-Cyclodextrin and Polyethylene Glycol (PEG) 6000 have been effectively used as carriers to enhance the dissolution of this compound.
Q4: What are the key components for developing a this compound SEDDS formulation?
A4: A typical SEDDS formulation for this compound consists of an oil phase (e.g., Oleic acid), a surfactant (e.g., Tween 20 or Tween 80), and a co-surfactant (e.g., PEG400 or Propionic acid).[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of this compound.
Solid Dispersion Formulations
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Drug Content in Solid Dispersion | - Incomplete dissolution of the drug in the solvent during preparation.- Drug degradation due to excessive heat (fusion method).- Phase separation during solvent evaporation. | - Ensure complete dissolution of this compound in the chosen solvent before adding the carrier solution.- For the fusion method, carefully control the temperature to just above the melting point of the carrier.- Optimize the solvent evaporation rate; rapid evaporation can sometimes trap the drug more effectively within the carrier matrix. |
| Poor Dissolution Enhancement | - Inappropriate carrier selection or drug-to-carrier ratio.- Crystalline nature of the drug persists in the solid dispersion.- Aggregation of solid dispersion particles. | - Screen different hydrophilic carriers and optimize the drug-to-carrier ratio. Studies show that a 1:1 ratio of this compound to PEG 6000 can be effective.- Confirm the amorphous state of this compound in the solid dispersion using DSC and XRD analysis.- Reduce the particle size of the prepared solid dispersion by milling. |
| Physical Instability During Storage (Recrystallization) | - The amorphous drug is in a thermodynamically unstable state.- Moisture absorption acting as a plasticizer. | - Select a polymer carrier that has strong interactions with this compound to inhibit recrystallization.- Store the solid dispersion in a desiccated and controlled temperature environment. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Drug Precipitation Upon Dilution | - The formulation is unable to maintain the drug in a solubilized state upon emulsification.- The drug concentration exceeds the solubilization capacity of the formed microemulsion. | - Optimize the oil-surfactant-cosurfactant ratio using pseudo-ternary phase diagrams to identify a stable microemulsion region.- Increase the concentration of the surfactant and/or co-surfactant. |
| Phase Separation of the Formulation | - Immiscibility of components.- Inappropriate ratio of surfactant to co-surfactant (S/CoS mix). | - Screen for a suitable combination of oil, surfactant, and co-surfactant that are miscible.- Adjust the S/CoS mix ratio; ratios of 1:1, 2:1, and 3:1 are commonly evaluated. |
| Inconsistent Emulsification Time | - High viscosity of the formulation.- Suboptimal surfactant concentration. | - Incorporate a co-surfactant to reduce the interfacial tension and viscosity.- Increase the surfactant concentration to facilitate spontaneous emulsion formation. |
Quantitative Data Presentation
Table 1: In-Vitro Dissolution of this compound Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | Dissolution Medium | Time (min) | Cumulative Drug Release (%) | Reference |
| Pure this compound | - | - | 0.1 N HCl | 120 | 7.23 | [1] |
| Solid Dispersion (F2) | β-Cyclodextrin | - | 0.1 N HCl | 120 | 94.18 | [1] |
| Solid Dispersion (F3) | β-Cyclodextrin | - | 0.1 N HCl | 120 | 79.99 | [1] |
| Solid Dispersion (F5) | PEG 6000 | 1:1 | - | 60 | 98.72 |
Note: Specific drug-to-carrier ratios for F2 and F3 with β-Cyclodextrin were not detailed in the source material.
Table 2: In-Vitro Drug Release from this compound SEDDS
| Formulation | Oil | Surfactant | Co-surfactant | Time (min) | Cumulative Drug Release (%) | Reference |
| Marketed Formulation | - | - | - | 90 | >70 | |
| SEDDS (F-7) | Oleic acid | Tween 20 | PEG400 | 45 | 94.89 | |
| SEDDS (S-1) | Rice bran oil & GMO | Tween 80 | Propionic acid | 45 | 98.15 ± 1.84 | [6] |
Table 3: In-Vivo Pharmacokinetic Parameters of this compound Solid Dispersion in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability Increase | Reference |
| Pure this compound | - | - | - | - | [2] |
| Solid Dispersion (with Plasdone® S 630) | 1.85-fold increase vs. pure drug | Similar to pure drug | - | 164% | [2] |
| This compound (54 mg/kg oral dose) | 47.55 | 2 | 409.3 | - | [7] |
Note: Absolute values for Cmax and AUC for the pure drug were not provided in the comparative study.
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is adapted from a study using β-cyclodextrin as a carrier.[1]
Materials:
-
This compound
-
β-Cyclodextrin
-
Methanol (B129727) (or another suitable volatile solvent)
-
Beakers
-
Magnetic stirrer
-
Water bath or hot plate
-
Vacuum desiccator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the carrier (e.g., β-Cyclodextrin) in the desired ratio.
-
Dissolve the weighed this compound in a minimal amount of methanol in a beaker with continuous stirring.
-
In a separate beaker, dissolve the carrier in a suitable solvent (if necessary, though some carriers can be added directly).
-
Add the carrier solution to the drug solution with constant stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent by placing the beaker on a water bath or hot plate at a controlled temperature (e.g., 40-50°C).
-
Once the solvent has evaporated, a solid mass will be formed.
-
Place the solid mass in a vacuum desiccator for 24 hours to ensure complete removal of any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieve the powdered solid dispersion to obtain a uniform particle size.
-
Store the final product in an airtight container in a cool, dry place.
Preparation of this compound Solid Dispersion by Fusion Method
This is a general protocol for the fusion (melting) method.
Materials:
-
This compound
-
Hydrophilic carrier with a low melting point (e.g., PEG 6000)
-
Beaker or porcelain dish
-
Heating mantle or oil bath with a temperature controller
-
Ice bath
-
Spatula
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the carrier (e.g., PEG 6000) in the desired ratio.
-
Physically mix the drug and carrier powders.
-
Place the physical mixture in a beaker or porcelain dish and heat it in a heating mantle or oil bath.
-
Carefully raise the temperature until the carrier melts.
-
Stir the molten mixture continuously with a spatula to ensure the drug is uniformly dispersed.
-
Once a homogenous dispersion is achieved, rapidly cool the mixture by placing the container in an ice bath.
-
Continue stirring during the cooling process to promote rapid solidification.
-
Scrape out the solidified mass.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store in an airtight container.
In-Vitro Dissolution Testing of this compound Formulations
This protocol is based on a validated method for this compound.[8]
Apparatus:
-
USP Dissolution Apparatus II (Paddle type)
-
UV-Vis Spectrophotometer
Reagents:
-
0.1 N Hydrochloric acid (HCl)
Procedure:
-
Prepare 900 mL of 0.1 N HCl as the dissolution medium.
-
Degas the dissolution medium.
-
Assemble the dissolution apparatus and maintain the temperature of the medium at 37 ± 0.5°C.
-
Place a quantity of the formulation (pure drug, solid dispersion, or SEDDS) equivalent to a specified dose of this compound into each dissolution vessel.
-
Set the paddle speed to 75 rpm.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 10, 20, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a UV-Vis spectrophotometer at the appropriate wavelength (λmax in 0.1 N HCl).
-
Calculate the cumulative percentage of drug released at each time point.
Characterization by FTIR and DSC
a) Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify any potential interactions between this compound and the excipients in the formulation.
Procedure:
-
Prepare samples of pure this compound, the pure carrier, a physical mixture of the drug and carrier, and the prepared formulation (e.g., solid dispersion).
-
Record the FTIR spectra of each sample over a suitable range (e.g., 4000-400 cm⁻¹) using an FTIR spectrometer.
-
Compare the spectra of the formulation and the physical mixture with those of the pure components. The absence of new peaks or significant shifts in the characteristic peaks of this compound indicates the absence of chemical interaction.
b) Differential Scanning Calorimetry (DSC)
Objective: To evaluate the physical state (crystalline or amorphous) of this compound in the formulation.
Procedure:
-
Accurately weigh a small amount (e.g., 2-5 mg) of the sample (pure drug, carrier, physical mixture, or formulation) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-250°C) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
The disappearance or significant broadening of the sharp endothermic peak corresponding to the melting point of crystalline this compound in the thermogram of the formulation suggests its conversion to an amorphous state.[1]
Visualizations
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Enhancing the Solubility, Dissolution Rate and Oral Bioavailability of Poorly Water-soluble Drug, this compound by Solid Dispersion prepared by using β-Cyclodextrin as a Carrier | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. ijpbs.com [ijpbs.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating Satranidazole Resistance in Bacteria
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating satranidazole resistance mechanisms in bacteria. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: Bacterial resistance to this compound, a 5-nitroimidazole antimicrobial agent, is understood to occur through mechanisms largely analogous to those observed for metronidazole. These include:
-
Reduced Drug Activation: this compound is a prodrug that requires activation via the reduction of its nitro group by bacterial nitroreductases. Mutations in the genes encoding these enzymes, such as rdxA (oxygen-insensitive NADPH nitroreductase) and frxA (NADPH flavin oxidoreductase), can lead to decreased activation of the drug and subsequent resistance.[1]
-
Drug Inactivation: The presence of nim genes (nimA, nimB, nimC, etc.) confers resistance by encoding nitroimidazole reductases. These enzymes reduce the nitro group of this compound, leading to its inactivation.[2][3]
-
Increased Drug Efflux: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular targets. Several families of efflux pumps, including the Resistance-Nodulation-Division (RND) family, have been implicated in nitroimidazole resistance.[4][5][6][7]
-
Enhanced DNA Repair Mechanisms: As activated nitroimidazoles induce DNA damage, bacteria with enhanced DNA repair capabilities may exhibit increased tolerance to this compound.
Q2: How does the in vitro activity of this compound compare to other nitroimidazoles against anaerobic bacteria?
A2: Studies have shown that this compound generally exhibits superior in vitro activity against anaerobic bacteria compared to other nitroimidazoles like metronidazole, tinidazole, and ornidazole (B1677491). For instance, one study reported the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of this compound against 50 clinical isolates of anaerobes to be 0.25 mg/l, which was four-fold lower than the MIC90 of metronidazole, tinidazole, and ornidazole (1.0 mg/l).[8][9]
Q3: What are the expected MIC ranges for this compound against susceptible and resistant bacteria?
A3: While specific clinical breakpoints for this compound may vary by regulatory agency and bacterial species, a general understanding can be extrapolated from available data and comparison with metronidazole.
-
Susceptible: For most susceptible anaerobic bacteria, MIC values for this compound are typically low, often ≤ 1.0 mg/L.[8][9]
-
Resistant: Strains harboring resistance mechanisms, such as nim genes or mutations in nitroreductases, will exhibit significantly higher MIC values. For metronidazole, MICs ≥32 μg/mL are considered indicative of resistance in Bacteroides fragilis.[10] Similar or potentially higher values could be expected for this compound-resistant strains, although specific data is limited.
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible MIC Values for this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Anaerobic Conditions | Ensure a strict anaerobic environment is maintained throughout the experiment. Use of anaerobic chambers or jars with gas-generating systems and indicators is crucial. Oxygen can interfere with the reductive activation of this compound, leading to falsely elevated MICs.[11][12] |
| Inoculum Preparation Variability | Standardize the inoculum density using a McFarland standard (typically 0.5). A non-standardized inoculum can lead to significant variations in MIC results.[13] |
| Media Composition and Quality | Use freshly prepared and appropriate media for anaerobic culture, such as Wilkins-Chalgren agar (B569324) or Brucella agar supplemented with hemin (B1673052) and vitamin K1. Components of the media should not antagonize the activity of this compound. |
| Incubation Time | Adhere to standardized incubation times (e.g., 48 hours for anaerobes). Shorter or longer incubation periods can affect the final MIC reading.[13] |
| Reading of Endpoints | For agar dilution, the MIC is the lowest concentration with no growth, a barely visible haze, or one to two colonies. For broth microdilution, it is the lowest concentration with no visible turbidity. Inconsistent endpoint reading can be a major source of variability. |
Problem 2: Difficulty in Correlating Genotype (e.g., presence of nim gene) with Phenotypic Resistance (High MIC)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low-level Gene Expression | The mere presence of a resistance gene like nim does not always correlate with high-level resistance. The level of gene expression, which can be influenced by promoters or regulatory elements, is critical. Quantify gene expression using RT-qPCR to correlate with MIC values. |
| Multiple Resistance Mechanisms | Resistance can be multifactorial. A strain may harbor a nim gene but also have mutations in nitroreductases or overexpress efflux pumps. A comprehensive analysis including sequencing of relevant genes (rdxA, frxA) and efflux pump expression studies may be necessary. |
| Heteroresistance | The bacterial population may contain a subpopulation of resistant cells. This can lead to breakthrough growth at higher antibiotic concentrations. Sub-culturing colonies from the edge of the inhibition zone and re-testing their MIC can help identify heteroresistance. |
| Experimental Conditions | As mentioned in Problem 1, suboptimal experimental conditions can mask the true level of resistance. Ensure all aspects of the susceptibility testing protocol are optimized and standardized. |
Problem 3: Challenges in Performing and Interpreting Nitroreductase Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Substrate Specificity | The chosen substrate for the assay may not be optimal for the specific nitroreductase being studied. Test a panel of nitroaromatic compounds to identify the preferred substrate. |
| Cofactor Limitation | Nitroreductase activity is dependent on cofactors like NADH or NADPH. Ensure that the assay buffer is supplemented with an adequate concentration of the appropriate cofactor. |
| Oxygen Interference | Some nitroreductases are oxygen-sensitive. Performing assays under anaerobic conditions may be necessary to obtain accurate results. |
| Enzyme Instability | The nitroreductase enzyme may be unstable during purification or in the assay conditions. Optimize purification protocols and assay buffers to maintain enzyme activity. Consider using cell-free extracts as an alternative to purified enzyme. |
| Indirect Measurement Issues | If using an indirect assay (e.g., monitoring cofactor consumption), other cellular enzymes may interfere. A direct assay measuring the reduction of the nitroaromatic substrate is preferable. This can be achieved using techniques like HPLC or spectrophotometry.[14] |
Quantitative Data Summary
Table 1: Comparative In Vitro Activity of this compound and Other Nitroimidazoles against Anaerobic Bacteria
| Antimicrobial Agent | MIC90 (mg/L) |
| This compound | 0.25[8][9] |
| Metronidazole | 1.0[8][9] |
| Tinidazole | 1.0[8][9] |
| Ornidazole | 1.0[8][9] |
Data from a study on 50 clinical isolates of anaerobic bacteria.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
-
Media Preparation: Prepare a suitable agar medium for anaerobic bacteria (e.g., Wilkins-Chalgren agar). Autoclave and cool to 50°C.
-
Antibiotic Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the stock solution and add to aliquots of the molten agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow to solidify. Include a drug-free control plate.
-
Inoculum Preparation: Culture the bacterial isolates to be tested anaerobically for 24-48 hours. Suspend colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, including the control plate.
-
Incubation: Incubate the plates in an anaerobic chamber or jar at 37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Assay for Nitroreductase Activity in Bacterial Cell Lysates
-
Preparation of Cell Lysate: Grow the bacterial strain of interest to mid-log phase. Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), and resuspend in the same buffer. Lyse the cells by sonication or using a French press. Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).
-
Assay Mixture: In a cuvette, prepare a reaction mixture containing the cell-free extract, a suitable buffer, NADH or NADPH as a cofactor, and the nitroaromatic substrate (e.g., p-nitrophenol or a this compound analogue).
-
Spectrophotometric Measurement: Monitor the decrease in absorbance of the cofactor (e.g., at 340 nm for NADH) or the appearance of the reduced product at a specific wavelength over time using a spectrophotometer.
-
Calculation of Activity: Calculate the specific activity of the nitroreductase in units (e.g., µmol of substrate reduced per minute per mg of protein).
Protocol 3: Gene Knockout to Validate the Role of a Putative Resistance Gene
-
Construct Design: Design a knockout cassette containing a selectable marker (e.g., an antibiotic resistance gene different from the one being studied) flanked by homologous regions upstream and downstream of the target gene.
-
Transformation: Introduce the knockout cassette into the recipient bacterial strain using an appropriate method (e.g., electroporation, natural transformation).
-
Selection of Mutants: Plate the transformed cells on a selective medium containing the antibiotic corresponding to the marker gene in the knockout cassette.
-
Verification of Knockout: Confirm the successful replacement of the target gene with the knockout cassette by PCR using primers flanking the target gene and primers specific to the marker gene. Further confirmation can be done by Southern blotting or sequencing.[15][16]
-
Phenotypic Analysis: Determine the MIC of this compound for the knockout mutant and compare it to the wild-type strain. A significant increase in susceptibility in the knockout mutant would confirm the role of the gene in resistance.
Visualizations
Caption: Signaling pathway of this compound action and resistance.
Caption: Experimental workflow for MIC determination by agar dilution.
Caption: Logical relationship for troubleshooting inconsistent MIC results.
References
- 1. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii [mdpi.com]
- 7. The Varied Role of Efflux Pumps of the MFS Family in the Interplay of Bacteria with Animal and Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. msjonline.org [msjonline.org]
- 11. Assay Conditions and the Demonstration of Nitroimidazole Resistance in Tritrichomonas foetus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxygen and Metabolism: Digesting Determinants of Antibiotic Susceptibility in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A novel nitroreductase-enhanced MRI contrast agent and its potential application in bacterial imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 16. Review of knockout technology approaches in bacterial drug resistance research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Satranidazole Efficacy Through Structural Modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in modifying the structure of Satranidazole to enhance its efficacy.
Frequently Asked Questions (FAQs)
Section 1: Fundamentals of this compound and Modification
Q1: What is the mechanism of action for this compound?
A1: this compound is a 5-nitroimidazole antimicrobial agent. Its mechanism of action involves the reduction of its nitro group within anaerobic microorganisms, creating reactive nitroso radicals.[1][2][3] These radicals disrupt the helical structure of DNA, causing strand breakage and leading to cell death.[4][5][6][7] This selective toxicity is effective against anaerobic bacteria and protozoa, as the low redox potentials required for the drug's activation are typically only found in these organisms.[5]
Q2: What is the primary rationale for modifying the structure of this compound?
A2: The primary goals for modifying the this compound structure are to:
-
Enhance Potency: To achieve the desired therapeutic effect at lower concentrations, thereby reducing potential side effects.
-
Broaden Antimicrobial Spectrum: To extend its activity against a wider range of pathogens, including resistant strains.
-
Overcome Resistance: To design derivatives that can bypass existing resistance mechanisms in microorganisms.[8][9]
-
Improve Pharmacokinetic Properties: To optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better therapeutic outcomes.
-
Reduce Toxicity: To minimize adverse effects associated with nitroimidazole compounds.[10]
Q3: What are the key structural features of this compound to consider for a Structure-Activity Relationship (SAR) study?
A3: Key features for SAR studies on this compound include:
-
The 5-Nitro Group: Essential for the mechanism of action, as its reduction is the activating step. Modifications here are generally not advised as they can eliminate activity.
-
The Imidazole (B134444) Ring: The core scaffold. Substitutions at other positions can influence activity and physical properties.
-
The C2 Linker: this compound has a unique C-N linkage at the C2 position of the imidazole ring.[4][5] Modifications to this linker and the attached imidazolidinone moiety can significantly impact efficacy and specificity.
-
The Imidazolidinone Moiety and Methylsulfonyl Group: These groups influence the drug's solubility, stability, and interaction with the target, making them prime candidates for modification.
dot
Caption: Key structural components of this compound for SAR studies.
Section 2: Synthesis and Experimental Troubleshooting
Q4: I am having trouble with the synthesis of a this compound derivative. The yield is very low. What are some common causes?
A4: Low yields in the synthesis of nitroimidazole derivatives can stem from several issues:
-
Reagent Purity: Ensure all starting materials and reagents are of high purity and are anhydrous, as many steps are sensitive to moisture.
-
Reaction Conditions: Temperature and reaction time are critical. Over-heating can lead to decomposition of the nitroimidazole ring. Conversely, insufficient temperature or time can result in an incomplete reaction.
-
Inert Atmosphere: Reactions involving sensitive intermediates may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.
-
Purification Loss: Significant loss of product can occur during purification steps like column chromatography or recrystallization. Optimize your purification solvent system and technique.
-
Side Reactions: The nitro group can be susceptible to reduction under certain conditions, leading to unwanted byproducts.
Q5: My final compound appears impure on the NMR and Mass Spectrometry scans. What are the likely impurities?
A5: Common impurities can include unreacted starting materials, intermediates from incomplete reactions, or byproducts from side reactions. For instance, if you are performing a substitution reaction on a side chain, you might see residual starting this compound. If a reaction involves a protecting group, incomplete deprotection can lead to a mix of protected and unprotected products. Always compare your spectra with those of the starting materials to identify residual peaks.
Q6: How do I confirm the structure of my newly synthesized this compound derivative?
A6: A combination of analytical techniques is essential for structural confirmation:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.[11]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that help confirm the structure.[11][12]
-
Infrared (IR) Spectroscopy: Helps identify the presence of key functional groups (e.g., C=O, N-O, S=O).[11][12]
-
Elemental Analysis: Confirms the elemental composition (C, H, N, S) of the pure compound.
Section 3: Efficacy and Biological Evaluation
Q7: I have synthesized a new derivative. What is the first step to evaluate its antimicrobial efficacy?
A7: The initial step is typically to determine the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This provides a quantitative measure of your compound's potency.
Q8: My new compound shows a promising (low) MIC value. What are the next steps in evaluation?
A8: After a favorable MIC result, further in vitro and in vivo testing is warranted:
-
Minimum Bactericidal Concentration (MBC): Determines the lowest concentration of the drug that results in microbial death.
-
Time-Kill Kinetics Assay: This assay evaluates the concentration- and time-dependent killing of a microorganism by the antimicrobial agent.[13]
-
DNA Damage Assays: Since this compound's primary mechanism is DNA damage, assays like viscometry, thermal denaturation of DNA, or a bacteriophage transfection assay can confirm if your derivative retains this mechanism.[4][5][7]
-
Cytotoxicity Assays: Evaluate the toxicity of your compound against mammalian cell lines to assess its therapeutic window.
-
In Vivo Efficacy Models: Test the compound in animal models of infection to determine its effectiveness in a living system.
Q9: The efficacy of my modified compound is lower than the parent this compound. What could be the reason?
A9: A decrease in efficacy could be due to several factors related to your structural modification:
-
Steric Hindrance: The new functional group may be too bulky, preventing the molecule from reaching or binding to its target.
-
Altered Electronic Properties: The modification may have changed the electron density of the nitroimidazole ring, affecting the ease of reduction of the nitro group, which is critical for its activation.
-
Reduced Cell Permeability: The new structure might not be able to effectively cross the microbial cell wall or membrane.
-
Metabolic Instability: The modified compound might be rapidly metabolized and inactivated by the microorganism.
Troubleshooting and Experimental Protocols
Data Presentation: Physicochemical and Efficacy Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₅O₅S | [1] |
| Molecular Weight | 289.27 g/mol | [1] |
| Melting Point | 189°C | [11][14] |
| λmax in Methanol | 320 nm | [11] |
| Solubility | Soluble in methanol, 1,4-dioxane, dimethylformamide; Insoluble in water | [14] |
Table 2: Example Comparative Efficacy of Nitroimidazoles (Hypothetical Data for Illustration)
| Compound | Organism | MIC (µg/mL) |
| Metronidazole | Bacteroides fragilis | 1.0 |
| This compound | Bacteroides fragilis | 0.5 |
| Derivative A | Bacteroides fragilis | 0.25 |
| Derivative B | Bacteroides fragilis | 2.0 |
| Metronidazole | Giardia lamblia | 2.5 |
| This compound | Giardia lamblia | 1.0 |
| Derivative A | Giardia lamblia | 0.8 |
| Derivative B | Giardia lamblia | 4.0 |
This table illustrates how data on modified compounds (Derivatives A and B) can be compared to the parent drug and other standards. Derivative A shows enhanced efficacy, while Derivative B shows reduced efficacy.
Experimental Workflow and Protocols
dot
Caption: A typical workflow for enhancing this compound efficacy.
Protocol 1: General Synthesis of a this compound Derivative (Illustrative Example)
This protocol is a generalized example for modifying a side chain and should be adapted based on the specific reaction.
-
Reaction Setup: To a solution of this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, THF) under an inert nitrogen atmosphere, add a suitable base (e.g., NaH, K₂CO₃) (1.1 equivalents) at 0°C.
-
Addition of Electrophile: Stir the mixture for 30 minutes, then add the desired alkylating or acylating agent (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by adding cold water or a saturated ammonium (B1175870) chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel or by recrystallization to obtain the final pure derivative.
-
Characterization: Confirm the structure of the purified compound using NMR, MS, and IR spectroscopy.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare Stock Solution: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Microtiter Plate: Dispense sterile growth medium (e.g., Mueller-Hinton Broth for bacteria) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution across the wells of the plate to create a range of concentrations.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and add a defined volume to each well.
-
Controls: Include a positive control (microorganism in broth with no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Signaling Pathway Visualization
dot
References
- 1. biosynth.com [biosynth.com]
- 2. All About Nitroimidazole [unacademy.com]
- 3. lecturio.com [lecturio.com]
- 4. This compound: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An overview on 5-nitroimidazole derivative “this compound” [wisdomlib.org]
- 7. academic.oup.com [academic.oup.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. elearning.unimib.it [elearning.unimib.it]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. akjournals.com [akjournals.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Satranidazole-Induced Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering side effects during in-vivo studies involving Satranidazole. The information is compiled from studies on this compound and related nitroimidazole compounds, offering guidance on potential mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in animal models?
A1: Based on pre-clinical toxicity studies of this compound and analogous nitroimidazoles, the most frequently reported side effects in animal models include neurotoxicity (ataxia, tremors, seizures), gastrointestinal disturbances (nausea, vomiting, diarrhea), and potential hepatotoxicity, particularly at higher doses or with prolonged administration.[1][2][3][4]
Q2: Are there any known mechanisms underlying this compound-induced toxicity?
A2: The precise mechanisms of this compound-induced toxicity are not fully elucidated. However, research on related nitroimidazoles suggests that the generation of reactive oxygen species (ROS) and subsequent oxidative stress play a significant role in cellular damage.[5][6][7][8] The nitro group of the imidazole (B134444) ring is chemically reduced within anaerobic bacteria and protozoa, a process that can also occur to a lesser extent in host tissues, leading to the formation of cytotoxic intermediates that can damage DNA and other macromolecules.
Q3: Can co-administration of other agents help in reducing these side effects?
A3: While specific studies on co-administration with this compound are limited, research on other drug-induced toxicities suggests that antioxidants and neuroprotective agents may be beneficial. For instance, antioxidants can help counteract the oxidative stress implicated in nitroimidazole toxicity.[9][10] Additionally, agents with neuroprotective properties have been explored to mitigate the neurological side effects of similar compounds.[11][12][13][14]
Q4: What is the role of oxidative stress in this compound-induced side effects?
A4: Oxidative stress is believed to be a key mechanism in the toxicity of nitroimidazole compounds.[5][6][7] The metabolic activation of the nitro group can lead to the production of free radicals, overwhelming the endogenous antioxidant defense systems of the host. This can result in damage to lipids, proteins, and DNA, contributing to cellular dysfunction in various organs, including the nervous system and liver.
Q5: Are there any established protocols for evaluating the neurotoxicity of this compound in rodents?
A5: While specific protocols for this compound are not widely published, standardized neurotoxicity studies in rodents, such as those outlined by the OECD (Test Guideline 424), can be adapted.[15][16] These protocols typically involve detailed clinical observations, functional assessments (e.g., motor activity, sensory function), and neurohistopathology.
Troubleshooting Guides
Issue 1: Observing Neurological Side Effects (Ataxia, Tremors)
Possible Cause:
-
High dosage or prolonged administration of this compound leading to neurotoxicity.
-
Individual animal sensitivity.
Suggested Mitigation Strategies:
-
Dose Adjustment: Re-evaluate the dosage of this compound. If the therapeutic window allows, a reduction in dose may alleviate neurological symptoms.
-
Co-administration with Neuroprotective Agents: Consider the co-administration of a neuroprotective agent. While not specifically tested with this compound, studies with the related compound metronidazole (B1676534) have shown that diazepam can reduce the severity and duration of neurotoxic signs.[1]
-
Antioxidant Supplementation: As oxidative stress is a likely contributor to neurotoxicity, co-administration with antioxidants such as N-acetylcysteine or Vitamin E could be explored to mitigate neuronal damage.
Issue 2: Signs of Gastrointestinal Distress (Diarrhea, Vomiting)
Possible Cause:
-
Direct irritation of the gastrointestinal mucosa by this compound.
-
Alteration of the gut microbiota.
Suggested Mitigation Strategies:
-
Formulation and Administration: Consider reformulating the drug vehicle or administering this compound with food to reduce direct mucosal irritation.
-
Gastrointestinal Protectants: Co-administration of gastrointestinal protectants may be beneficial. However, their use should be carefully considered as they can potentially alter the absorption of this compound.[17]
-
Probiotics: Supplementation with probiotics could help in restoring the balance of the gut microbiota, which may be disrupted by the antimicrobial action of this compound.
Issue 3: Elevated Liver Enzymes or Signs of Hepatotoxicity
Possible Cause:
-
Drug-induced liver injury, potentially mediated by oxidative stress.
Suggested Mitigation Strategies:
-
Hepatoprotective Agents: Co-administration of a hepatoprotective agent like silymarin (B1681676) could be investigated. Silymarin has been shown to protect the liver from drug-induced oxidative injury by enhancing the endogenous antioxidant defense system.[18][19][20][21][22]
-
Dose and Duration Monitoring: Carefully monitor liver function throughout the study and consider adjusting the dose or duration of this compound treatment if signs of hepatotoxicity emerge.
-
Antioxidant Therapy: As with neurotoxicity, antioxidant therapy could be a valuable approach to mitigate liver damage by counteracting oxidative stress.
Data on Potential Ameliorative Agents
| Agent | Potential Application | Animal Model | Key Findings |
| Diazepam | Neuroprotection | Dogs (with Metronidazole) | Reduced the recovery time from neurotoxic signs.[1] |
| Silymarin | Hepatoprotection | Rodents, Pigs | Attenuates oxidative stress, suppresses inflammatory signaling, and stabilizes mitochondria in the liver.[18][19][20][21][22] |
| Antioxidants (e.g., N-acetylcysteine, Vitamin E, Resveratrol) | General Cytoprotection | Mice | Decreased lipid peroxidation and markers of DNA damage in models of oxidative stress.[9] |
| Nerolidol (B1678203) | Neuroprotection | Rats | Improved motor coordination and cognitive function, and reduced oxidative stress in a traumatic brain injury model.[11] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Co-therapies
-
Animal Model: Wistar rats or Swiss albino mice.
-
Groups:
-
Control (Vehicle)
-
This compound (Induction of neurotoxicity)
-
This compound + Neuroprotective Agent (e.g., Diazepam)
-
Neuroprotective Agent alone
-
-
Procedure:
-
Administer this compound at a dose known to induce neurotoxicity.
-
Co-administer the neuroprotective agent at a predetermined dose.
-
Conduct behavioral assessments daily (e.g., open field test for locomotor activity, rotarod test for motor coordination).
-
At the end of the study, collect brain tissue for histopathological examination and measurement of oxidative stress markers (e.g., malondialdehyde, glutathione (B108866) levels).
-
-
Endpoint Analysis: Compare behavioral scores, histopathological changes, and oxidative stress markers between the groups.
Protocol 2: Assessment of Hepatoprotective Interventions
-
Animal Model: Sprague-Dawley rats.
-
Groups:
-
Control (Vehicle)
-
This compound (Induction of hepatotoxicity)
-
This compound + Hepatoprotective Agent (e.g., Silymarin)
-
Hepatoprotective Agent alone
-
-
Procedure:
-
Administer this compound at a dose expected to cause liver injury.
-
Co-administer the hepatoprotective agent.
-
Collect blood samples at baseline and at the end of the study for liver function tests (ALT, AST, ALP).
-
At necropsy, collect liver tissue for histopathological analysis and measurement of oxidative stress markers.
-
-
Endpoint Analysis: Compare liver enzyme levels, histological scores, and oxidative stress markers across the different groups.
Visualizations
Caption: Proposed pathway of this compound-induced toxicity.
References
- 1. dvm360.com [dvm360.com]
- 2. Pre-clinical toxicity studies on the new nitroimidazole 1-methylsulphonyl-3-(1-methyl-5-nitroimidazole-2-yl)-2- imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metronidazole-induced neurotoxicity in 26 dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vigilanses.anses.fr [vigilanses.anses.fr]
- 5. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oxidative stress as a mechanism underlying sulfasalazine-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment with antioxidants ameliorates oxidative damage in a mouse model of propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of nerolidol in traumatic brain injury associated behavioural comorbidities in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of novel cholinesterase inhibitors derived from rasagiline as potential anti-Alzheimer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective effect of rasagiline, a monoamine oxidase-B inhibitor, on spontaneous cell degeneration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. ACVIM consensus statement: Support for rational administration of gastrointestinal protectants to dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nutrients, Vol. 17, Pages 3278: Hepatoprotective Effect of Silymarin Herb in Prevention of Liver Dysfunction Using Pig as Animal Model – UCEM [bibliotecadigital.ucem.edu.mx]
- 20. mdpi.com [mdpi.com]
- 21. [PDF] Hepatoprotective Effect of Silymarin Herb in Prevention of Liver Dysfunction Using Pig as Animal Model | Semantic Scholar [semanticscholar.org]
- 22. Hepatoprotective Effects of Silymarin on Liver Injury via Irisin Upregulation and Oxidative Stress Reduction in Rats with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Satranidazole precipitation in stock solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Satranidazole in stock solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound precipitating out of solution?
A1: this compound precipitation is a common issue primarily due to its low aqueous solubility.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[3][4] Several factors can trigger precipitation:
-
Solvent Choice: this compound is practically insoluble in water (0.01 mg/mL) but soluble in organic solvents like dimethylformamide (DMF) and dioxane.[2][5] If the primary solvent is not optimal or if an aqueous buffer is added too quickly, precipitation can occur.
-
Supersaturation: The concentration of your stock solution may be too high for the chosen solvent and storage temperature, leading to a supersaturated and unstable state.
-
Temperature Fluctuations: Solubility is often temperature-dependent. Freeze-thaw cycles or storing the solution at a temperature where its solubility is reduced can cause the compound to precipitate.[6]
-
pH Changes: The pH of the solution can significantly affect the solubility of a compound. Sudden shifts in pH upon dilution into a buffer can cause precipitation.[7][8]
-
Solvent Purity: The presence of water in hygroscopic organic solvents like DMSO can reduce the solubility of hydrophobic compounds.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on solubility data, N,N-dimethylformamide (DMF) and dioxane are effective solvents for dissolving this compound.[5] Methanol and ethanol (B145695) have also been used for preparing standard solutions for analytical purposes.[9][10][11] For cell culture experiments where DMSO is common, it is crucial to use anhydrous DMSO and prepare a high-concentration stock that can be serially diluted.
Q3: What is the maximum recommended concentration for a this compound stock solution?
A3: The maximum concentration depends heavily on the solvent used. Given its poor aqueous solubility, it is crucial to work with concentrations well below the saturation point in your chosen solvent system to maintain stability. For instance, while peak solubility can be achieved in specific co-solvent blends (e.g., 10:90 water:dioxane), for a stable stock, a more conservative concentration is recommended.[12] Always start by preparing a small test batch to determine the practical solubility limit for your specific laboratory conditions.
Q4: My this compound precipitated after storage at -20°C. What should I do?
A4: If you observe a precipitate, you can attempt to redissolve it by gently warming the solution (e.g., in a 37°C water bath) and sonicating it.[6][13][14] Visually inspect the solution to ensure the precipitate has fully dissolved before use. If it does not redissolve, the solution is likely supersaturated, and it is best to discard it and prepare a fresh stock at a lower concentration.
Q5: How can I prevent precipitation when diluting my organic stock solution into an aqueous buffer or cell culture medium?
A5: This is a critical step where precipitation often occurs. To mitigate this:
-
Pre-warm the Aqueous Medium: Warming your buffer or medium to 37°C can help maintain solubility.[13]
-
Use a Step-wise Dilution: Instead of adding the stock directly to the full volume of aqueous medium, first, create an intermediate dilution. Add the stock solution drop-wise to a smaller volume of the medium while gently vortexing. This gradual addition helps avoid localized high concentrations that can lead to immediate precipitation.[13]
-
Consider Co-solvents: For challenging applications, using a formulation with co-solvents can enhance solubility and stability in aqueous environments.[12][13]
Data Presentation
Table 1: Solubility Profile of this compound in Various Solvents
| Solvent System | Reported Solubility / Observation | Reference(s) |
| Water | Very sparingly soluble / Insoluble (0.01 mg/mL) | [1][2] |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dioxane | Soluble | [5] |
| Methanol | Used for preparing stock solutions (e.g., 1 mg/mL) | [3][10] |
| Ethanol | Used for preparing stock solutions | [9][11] |
| Dioxane-Water (90:10 v/v) | Peak solubility observed at 0.034 g/mL | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMF
This protocol provides a method for preparing a stable stock solution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMF to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.[15]
-
Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
Aliquoting and Storage: To prevent degradation and precipitation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in tightly sealed vials.[6]
-
Storage: For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.
Visual Guides
References
- 1. Extended Hildebrand Solubility Approach: this compound in Mixtures of Dioxane and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Prediction of this compound in Aqueous N,N-dimethylformamide Mixtures Using Extended Hildebrand Solubility Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. ijrpc.com [ijrpc.com]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Determination and Evaluation of Solubility Parameter of this compound Using Dioxane-Water System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Long-Term Stability of Satranidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Satranidazole during long-term storage.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and recommended solutions.
1. Issue: Accelerated degradation of this compound observed in a new solid dosage formulation.
-
Question: We've developed a new tablet formulation of this compound, and accelerated stability studies show an unexpected increase in degradation products. What could be the cause?
-
Answer: Accelerated degradation in a new formulation is often linked to excipient incompatibility or the presence of moisture. This compound is known to be susceptible to alkaline and oxidative conditions.[1][2]
-
Excipient Incompatibility: Certain excipients can create a microenvironment that promotes degradation. For example, alkaline excipients can raise the local pH and accelerate the degradation of this compound. It is also crucial to consider the presence of reactive impurities in the excipients.
-
Moisture Content: this compound is slightly hygroscopic.[3] The presence of excess moisture, either from the excipients or absorbed from the environment, can facilitate hydrolytic degradation pathways.
Troubleshooting Steps:
-
Review Excipient Selection: Scrutinize the excipients used in your formulation. Common excipients to evaluate for their potential impact on stability include fillers, binders, and lubricants. Consider replacing any alkaline excipients with neutral or slightly acidic alternatives.
-
Moisture Content Analysis: Determine the moisture content of the individual excipients and the final formulation. If the moisture content is high, consider using a drying step during manufacturing or incorporating a desiccant into the packaging.
-
Forced Degradation with Excipients: Conduct compatibility studies by preparing binary mixtures of this compound with each excipient and subjecting them to stress conditions (e.g., elevated temperature and humidity). Analyze the mixtures for the appearance of degradation products using a stability-indicating method.
-
2. Issue: Inconsistent results in stability testing of this compound.
-
Question: Our laboratory is experiencing inconsistent results from our stability-indicating HPLC method for this compound. What are the common pitfalls?
-
Answer: Inconsistent HPLC results can stem from various factors related to the analytical method itself, sample preparation, or the stability of the solutions being analyzed.
Troubleshooting Steps:
-
Method Validation: Ensure your HPLC method is fully validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[1][4]
-
Solution Stability: this compound can degrade in certain solvents over time. It is crucial to establish the stability of your standard and sample solutions in the chosen diluent. Prepare fresh solutions for each analysis or determine the time frame within which they remain stable.
-
System Suitability: Always perform system suitability tests before running a sequence to ensure the chromatographic system is performing adequately. Key parameters to monitor include theoretical plates, tailing factor, and reproducibility of injections.
-
Mobile Phase Preparation: The pH and composition of the mobile phase are critical for consistent separation. Prepare fresh mobile phase for each run and ensure it is properly degassed.
-
3. Issue: Appearance of unknown peaks in the chromatogram during long-term stability studies.
-
Question: During our long-term stability study of a this compound formulation, we are observing new, unidentified peaks in the HPLC chromatogram. How should we proceed?
-
Answer: The appearance of new peaks indicates the formation of degradation products. It is essential to identify and characterize these impurities to understand the degradation pathway and ensure the safety and efficacy of the product.
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the new peaks. This will help determine if a peak represents a single compound or co-eluting species.
-
Forced Degradation Studies: Compare the retention times of the unknown peaks with those of the degradation products generated during forced degradation studies (acid, base, oxidation, heat, and light). This can provide preliminary identification of the degradation products.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system with a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown impurities. This information is invaluable for proposing molecular formulas and fragmentation patterns to elucidate the structures of the degradation products.
-
Isolation and NMR Spectroscopy: For critical impurities, it may be necessary to isolate them using preparative HPLC and then perform structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
4. Issue: Discoloration of this compound powder upon storage.
-
Question: We have noticed a slight yellowing of our this compound active pharmaceutical ingredient (API) after several months of storage. Is this a cause for concern?
-
Answer: Discoloration can be an indicator of chemical degradation, particularly photolytic or oxidative degradation. While a slight change in color may not always correlate with a significant loss of potency, it warrants investigation.
Troubleshooting Steps:
-
Photostability Testing: this compound has shown some susceptibility to photolytic degradation.[1] Ensure the API is stored in light-resistant containers and protected from direct sunlight.
-
Packaging Evaluation: The packaging material should provide adequate protection from light and oxygen. Consider using amber-colored containers and including an oxygen scavenger in the packaging if oxidative degradation is suspected.
-
Chemical Analysis: Perform a quantitative analysis of the discolored sample using a validated stability-indicating method to determine if there has been any loss of potency or formation of degradation products.
-
Data Presentation
The following tables summarize quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1N HCl | 1 hour | 80°C | Sufficient Degradation | 1 |
| Alkaline Hydrolysis | 0.1N NaOH | 30 minutes | 80°C | Sufficient Degradation | 1 |
| Oxidation | 6% H₂O₂ | 30 minutes | Reflux | Instability Observed | Not Specified |
| Thermal Degradation | Dry Heat | 24 hours | Not Specified | Stable | 0 |
| Photolytic Degradation | Sunlight | 8 hours | Ambient | Stable | 0 |
Data synthesized from multiple sources.[1][4]
Experimental Protocols
1. Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol is for the quantitative determination of this compound and its degradation products in pharmaceutical formulations.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 40 µg/mL).[1]
-
Sample Solution Preparation: For solid dosage forms, weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to a target concentration of this compound into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas. Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
2. Forced Degradation Study Protocol
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1N HCl and reflux at 80°C for 1 hour. Cool the solution and neutralize with 0.1N NaOH before dilution and analysis.[4]
-
Alkaline Hydrolysis: Dissolve this compound in 0.1N NaOH and reflux at 80°C for 30 minutes. Cool the solution and neutralize with 0.1N HCl before dilution and analysis.[4]
-
Oxidative Degradation: Dissolve this compound in 6% hydrogen peroxide and reflux for 30 minutes. Cool the solution, dilute appropriately, and analyze.[1]
-
Thermal Degradation: Expose the solid this compound powder to dry heat in an oven for 24 hours. Dissolve the stressed sample in the mobile phase for analysis.[1]
-
Photolytic Degradation: Expose the solid this compound powder to direct sunlight for 8 hours. Dissolve the stressed sample in the mobile phase for analysis.[1]
Mandatory Visualization
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound stability issues.
References
Technical Support Center: Troubleshooting Batch-to-Batch Variability in Satranidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to addressing common issues related to batch-to-batch variability in the synthesis of Satranidazole. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify and resolve problems encountered during your experiments, ensuring consistent and high-quality production of this active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in this compound synthesis?
A1: Batch-to-batch variability in the synthesis of this compound can arise from several factors, much like in the broader pharmaceutical manufacturing industry. These are often categorized as variations in raw materials, process parameters, equipment, and human factors. Specifically for this compound, key areas to monitor include the quality of starting materials like 1-methyl-2-mercaptoimidazole and 1-methanesulfonyl-2-imidazolidinone (B1364136), the precise control of reaction conditions such as temperature and moisture, and the consistency of the final crystallization process.[1][2]
Q2: How can I identify the root cause of unexpected impurities in my this compound product?
A2: Identifying the source of impurities requires a systematic approach. Start by conducting a thorough impurity profile analysis of the affected batch using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[3] Compare the impurity profile to that of a reference standard and previous successful batches. Once the impurities are identified, you can trace their origin back to specific steps in the synthesis. For instance, certain impurities may arise from incomplete reactions, side reactions due to temperature excursions, or the quality of specific raw materials.[4]
Q3: What are the critical process parameters to control during the synthesis of this compound?
A3: While a detailed, publicly available industrial synthesis protocol is limited, based on related nitroimidazole syntheses, the following parameters are likely to be critical:
-
Temperature Control: Many steps in nitroimidazole synthesis are temperature-sensitive. Exothermic reactions, if not properly controlled, can lead to the formation of side products.[5]
-
Moisture Control: The use of reagents like sodium hydride (NaH) in solvents such as dry N,N-dimethylformamide (DMF) necessitates strict moisture control to prevent unwanted reactions and ensure safety.[1][6]
-
pH Control: The pH of the reaction mixture can influence reaction rates and the formation of impurities.
-
Reaction Time: Ensuring reactions go to completion is vital to minimize the presence of unreacted starting materials and intermediates in the final product.
-
Agitation Speed: Proper mixing is crucial for ensuring homogenous reaction conditions and preventing localized "hot spots" or concentration gradients.[5]
Q4: How does the quality of raw materials affect the final this compound product?
A4: The quality of raw materials is a cornerstone of consistent API synthesis.[7][8] Impurities in starting materials can be carried through the synthesis and contaminate the final product, sometimes in forms that are difficult to remove.[9] For example, the purity of 1-methanesulfonyl-2-imidazolidinone and the starting nitroimidazole precursor will directly impact the purity of the final this compound. It is essential to have stringent specifications for all raw materials, including solvents.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Recommended Analytical Techniques |
| Incomplete Reaction | - Verify the stoichiometry of all reactants. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. - Check the activity of any catalysts or reagents. | TLC, HPLC |
| Suboptimal Reaction Temperature | - Ensure the reaction is being conducted at the specified temperature. - Calibrate all temperature monitoring equipment. | In-process temperature monitoring |
| Degradation of Product | - Investigate the stability of this compound under the reaction and work-up conditions. - Consider if exposure to light or extreme pH is causing degradation. | HPLC, LC-MS to identify degradation products |
| Losses during Work-up/Purification | - Optimize the extraction and washing steps to minimize product loss. - For crystallization, ensure the choice of solvent and cooling rate are appropriate to maximize recovery.[10][11] | HPLC analysis of mother liquor and wash solutions |
Issue 2: Presence of Known Process-Related Impurities
The following table details common process-related impurities in this compound synthesis and potential causes for their formation.
| Impurity Name & Structure | Potential Causes of Formation | Recommended Corrective Actions | Analytical Method for Detection |
| Impurity 1: 2-(Ethylthio)-1-methyl-1H-imidazole | Incomplete oxidation of the thioether to the sulfone. | - Ensure sufficient equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used. - Optimize reaction time and temperature for the oxidation step. | HPLC, LC-MS |
| Impurity 2: 2-(Ethylthio)-1-methyl-5-nitro-1H-imidazole | Incomplete oxidation in the presence of the nitrated ring. | - Similar to Impurity 1, review and optimize the oxidation step. | HPLC, LC-MS |
| Impurity 3: 1-Methyl-2-(methylsulfonyl)-5-nitro-1H-imidazole | Unreacted intermediate from the final condensation step. | - Ensure the final coupling reaction goes to completion by monitoring with TLC or HPLC. - Verify the stoichiometry and purity of 1-methanesulfonyl-2-imidazolidinone. | HPLC, LC-MS |
| Impurity 4: 1-(Methylsulfonyl)imidazolidin-2-one | Unreacted starting material from the final condensation step. | - Optimize the purification process to effectively remove this starting material. - Ensure correct stoichiometry in the final step. | HPLC (Note: This impurity may have a different UV absorbance profile)[3] |
Structures for these impurities can be found in related analytical literature.[3]
Issue 3: Poor Crystal Quality or "Oiling Out" During Crystallization
| Potential Cause | Troubleshooting Steps |
| Solvent System is Not Optimal | - Experiment with different solvent systems or solvent ratios. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[11] - Consider using a solvent-anti-solvent system. |
| Cooling Rate is Too Fast | - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.[10] |
| Presence of Impurities | - High levels of impurities can inhibit crystallization or cause the product to oil out. Consider an additional purification step before the final crystallization, such as column chromatography or a charcoal treatment.[10] |
| Supersaturation | - If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
Experimental Protocols
General Protocol for In-Process Reaction Monitoring by HPLC
This protocol is a general guideline and should be adapted based on the specific reaction being monitored.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume (e.g., 10 mL) of a suitable solvent (e.g., mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example): [3][12]
-
Column: ODS (C18), 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: A mixture of pH 3.0 buffer and acetonitrile (B52724) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 250 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Monitor the disappearance of starting materials and the appearance of the product peak. The reaction is considered complete when the peak area of the limiting starting material is negligible.
-
Data Presentation
Table 1: Raw Material Specifications
| Raw Material | Parameter | Specification | Test Method |
| 1-Methanesulfonyl-2-imidazolidinone | Appearance | White to off-white crystalline powder | Visual |
| Purity | ≥ 98% | GC or HPLC | |
| Melting Point | 191 - 195 °C[13] | Melting Point Apparatus | |
| N,N-Dimethylformamide (DMF) | Grade | Anhydrous/Dry | Karl Fischer Titration |
| Purity | ≥ 99.8% | GC | |
| Sodium Hydride (NaH) | Form | 60% dispersion in mineral oil | Titration |
Table 2: this compound Final Product Specifications
| Parameter | Specification | Test Method |
| Appearance | Yellowish, crystalline powder[14] | Visual |
| Identity | Conforms to the structure | ¹H-NMR, Mass Spectrometry, FTIR[15] |
| Assay | 99.0% - 101.0% | HPLC |
| Purity (Chromatographic) | ≥ 99.5% | HPLC[15] |
| Individual Impurity | ≤ 0.15% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
| Melting Point | Approximately 189 °C | Melting Point Apparatus |
Mandatory Visualizations
Caption: High-level experimental workflow for the synthesis and quality control of this compound.
Caption: Logical workflow for troubleshooting out-of-specification batches of this compound.
Caption: Simplified signaling pathway for the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved Method Of Synthesising A Molecule Called this compound And [quickcompany.in]
- 3. asianpubs.org [asianpubs.org]
- 4. scribd.com [scribd.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. lecturio.com [lecturio.com]
- 8. This compound | C8H11N5O5S | CID 41841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labproinc.com [labproinc.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Satranidazole and Immunological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for satranidazole cross-reactivity in immunological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other nitroimidazoles?
This compound is a 5-nitroimidazole derivative with potent antiprotozoal and antibacterial activities.[1][2] Like other nitroimidazoles such as metronidazole (B1676534), tinidazole (B1682380), and ornidazole (B1677491), its mechanism of action involves the reduction of its nitro group within anaerobic microorganisms, leading to the production of cytotoxic radicals that damage microbial DNA.[3] Structurally, all nitroimidazoles share a common nitroimidazole ring, but they differ in their side chains, which can influence their pharmacological properties and potential for immunological cross-reactivity.[4]
Q2: Is there evidence of cross-reactivity between this compound and other nitroimidazoles in a clinical setting?
There is a documented case report of a patient who experienced a fixed drug eruption (a type of allergic reaction) to ornidazole and showed cross-sensitivity to secnidazole. However, this patient did not show any cross-sensitivity to this compound, metronidazole, or tinidazole upon a provocation challenge.[4] This suggests that despite structural similarities, cross-reactivity is not always predictable and may be specific to certain compounds and individuals.
Q3: What is the likelihood of this compound cross-reacting in my immunoassay?
The likelihood of cross-reactivity depends on the specificity of the antibody used in your assay. If the antibody was generated against a broad-spectrum nitroimidazole immunogen, there is a higher chance of cross-reactivity with this compound. Conversely, an antibody developed specifically against a this compound-hapten conjugate is expected to have lower cross-reactivity with other nitroimidazoles.
Q4: Can this compound metabolites interfere with my immunoassay?
Yes, metabolites of this compound could potentially cross-react in an immunoassay. While the specific metabolic pathways of this compound are not extensively detailed in publicly available literature, other nitroimidazoles like metronidazole and ornidazole are known to be extensively metabolized in the liver.[5][6] These metabolic processes can modify the side chains of the drug, creating structures that might still be recognized by an antibody, especially if the antibody's binding site (epitope) is directed towards the common nitroimidazole core.
Q5: How can I test for this compound cross-reactivity in my existing immunoassay for another nitroimidazole?
You can perform a cross-reactivity study by spiking known concentrations of this compound into your assay and measuring the response. The results can be expressed as the percentage of cross-reactivity relative to the target analyte of your assay. A detailed protocol for such a study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Issue: Unexpectedly High Signal or False Positives in a Nitroimidazole Immunoassay
| Possible Cause | Troubleshooting Step |
| Cross-reactivity with this compound | If the sample may contain this compound, test for cross-reactivity by running a sample spiked with a known concentration of this compound. |
| Cross-reactivity with this compound Metabolites | Consider the possibility of metabolite interference, especially in clinical samples. If possible, analyze the sample using a confirmatory method like LC-MS/MS to identify the specific compounds present. |
| Non-specific Binding | Optimize blocking steps in your assay protocol. Ensure the use of an appropriate blocking buffer and sufficient incubation times. |
| Contamination of Reagents | Prepare fresh buffers and reagent solutions. Ensure that pipette tips are changed between samples and reagents. |
Issue: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Cross-reactivity | Ensure consistent sample handling and storage conditions, as degradation of this compound or its metabolites could lead to variable cross-reactivity. |
| Matrix Effects | The sample matrix (e.g., serum, plasma, urine) can interfere with the antibody-antigen binding. Perform spike and recovery experiments to assess matrix effects. Consider sample dilution or extraction to minimize these effects. |
| Pipetting Errors | Calibrate pipettes regularly and ensure proper pipetting technique to minimize volume variations. |
| Plate Washer Performance | Ensure the plate washer is functioning correctly and that all wells are washed uniformly and thoroughly. |
Quantitative Data
As there is no commercially available immunoassay specifically for this compound, the following table presents hypothetical cross-reactivity data. This data is based on published cross-reactivity profiles of an ELISA developed for other nitroimidazoles and serves as an illustrative example of how to present such data. The actual cross-reactivity would need to be determined experimentally for any specific antibody.
Table 1: Hypothetical Cross-Reactivity of a Polyclonal Anti-Nitroimidazole Antibody
| Compound | IC50 (ng/mL) | Cross-Reactivity (%)* |
| Metronidazole | 0.20 | 100% |
| Ornidazole | 0.24 | 83.3% |
| Dimetridazole | 0.17 | 117.6% |
| Tinidazole | 4.0 | 5.0% |
| This compound | To be determined | To be determined |
| This compound Metabolite 1 (Hypothetical) | To be determined | To be determined |
| This compound Metabolite 2 (Hypothetical) | To be determined | To be determined |
*Cross-reactivity (%) = (IC50 of Metronidazole / IC50 of Test Compound) x 100
Experimental Protocols
Protocol 1: Development of a Polyclonal Antibody against this compound
This protocol outlines the general steps for producing polyclonal antibodies against a small molecule like this compound by first conjugating it to a carrier protein to make it immunogenic.
1. Hapten Synthesis (this compound Derivative with a Linker Arm):
-
Modify the this compound molecule to introduce a reactive group (e.g., a carboxyl or amino group) via a spacer arm. This is a crucial step as the position of the linker can influence the specificity of the resulting antibody. A common strategy for small molecules is to identify a position on the molecule that is not critical for its unique structure and attach a linker there.
2. Conjugation of Hapten to a Carrier Protein:
-
Activate the reactive group on the hapten (e.g., using EDC/NHS chemistry for a carboxyl group).
-
React the activated hapten with a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for assay development.
-
Purify the conjugate to remove unreacted hapten and protein.
3. Immunization of Animals:
-
Emulsify the this compound-KLH conjugate with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Immunize rabbits or other suitable animals with the emulsion at regular intervals (e.g., every 2-4 weeks).
-
Collect blood samples periodically to monitor the antibody titer using an indirect ELISA with a this compound-BSA conjugate as the coating antigen.
4. Purification of Polyclonal Antibodies:
-
Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.
-
Purify the IgG fraction from the serum using protein A/G affinity chromatography.
Protocol 2: Competitive ELISA for this compound Detection
This protocol describes a competitive ELISA, which is a common format for detecting small molecules.
1. Coating of Microtiter Plate:
-
Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate (1-10 µg/mL in coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Competitive Reaction:
-
Add 50 µL of standard solutions of this compound or unknown samples to the wells.
-
Immediately add 50 µL of the purified anti-satranidazole antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1-2 hours at 37°C. During this incubation, the free this compound in the sample competes with the this compound-BSA coated on the plate for binding to the antibody.
4. Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate four times with wash buffer.
5. Substrate Addition and Measurement:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Visualizations
Caption: Workflow for the development of a this compound-specific immunoassay.
Caption: Potential binding interactions in a this compound-specific immunoassay.
Caption: Decision tree for troubleshooting unexpected immunoassay results.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. An overview on 5-nitroimidazole derivative “this compound” [wisdomlib.org]
- 4. This compound | C8H11N5O5S | CID 41841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Satranidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for experiments involving Satranidazole. It includes frequently asked questions (FAQs) for foundational knowledge and detailed troubleshooting guides for common experimental challenges, with a focus on strategies to improve the therapeutic index of this potent antimicrobial agent.
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and mechanisms of this compound.
Q1: What is the mechanism of action of this compound?
A1: this compound is a 5-nitroimidazole antimicrobial agent. Its selective toxicity against anaerobic organisms is achieved through a process of reductive activation. The nitro group of the this compound molecule is reduced within the anaerobic cell, a process that does not efficiently occur in aerobic cells. This reduction creates short-lived, highly reactive nitro radical anions. These intermediates then induce extensive damage to microbial DNA, causing strand breakage and helix destabilization, which ultimately leads to cell death.
Q2: How does this compound's efficacy compare to Metronidazole?
A2: this compound generally exhibits superior potency against a range of anaerobic bacteria and protozoa compared to Metronidazole. For instance, in a hamster model of hepatic amoebiasis, this compound demonstrated significantly greater amoebicidal activity, with an ED50 (Effective Dose, 50%) of 19.5 mg/kg, compared to an ED50 of 45 mg/kg for Metronidazole. This suggests that a lower dose of this compound is required to achieve the same therapeutic effect.
Q3: What are the known side effects and general toxicity profile of this compound?
A3: this compound is generally well-tolerated, with reported side effects being infrequent and mild. Common adverse effects include headache, dry mouth, nausea, metallic taste, weakness, and dizziness. Clinical studies have shown that this compound has a significantly better tolerance profile and a lower incidence of adverse effects, such as nausea and metallic taste, compared to Metronidazole. In preclinical acute toxicity studies, oral doses of up to 5000 mg/kg in mice and rats were tolerated without toxic effects, indicating a high LD50 (Lethal Dose, 50%) and a wide safety margin.
Q4: What is the therapeutic index and why is it important for this compound?
A4: The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect (TD50/ED50 or LD50/ED50). A higher TI indicates a wider margin of safety. For this compound, improving the TI means enhancing its efficacy at lower doses or reducing its potential for toxicity at therapeutic doses. Strategies to improve the TI include developing novel drug delivery systems for targeted therapy and exploring combination therapies to reduce required dosages.
Quantitative Data Summary
The following tables provide a summary of comparative efficacy and toxicity data for this compound and Metronidazole.
Table 1: Comparative Efficacy in a Hamster Model of Hepatic Amoebiasis
| Compound | ED50 (mg/kg) |
| This compound | 19.5 |
| Metronidazole | 45.0 |
Table 2: Acute Oral Toxicity Data in Rodents
| Compound | Species | LD50 (mg/kg) | Therapeutic Index (TI) (LD50/ED50)* |
| This compound | Rat, Mouse | > 5000 | > 256 |
| Metronidazole | Rat | ~3000 - 5000 | ~67 - 111 |
| Metronidazole | Mouse | 3800 | ~84 |
*Therapeutic Index is estimated using the ED50 from the hamster model of amoebiasis and the lowest reported LD50 for the respective rodent species.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a general workflow for developing and evaluating a novel this compound formulation.
Caption: Mechanism of action of this compound in anaerobic organisms.
Caption: Experimental workflow for evaluating a novel this compound formulation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound research.
Issue 1: Poor Aqueous Solubility Leading to Inconsistent In Vitro Assay Results
-
Question: My this compound stock solution appears to precipitate when diluted in aqueous culture media, and I'm observing high variability in my amoebicidal or antibacterial assays. What can I do?
-
Answer:
-
Problem: this compound is a poorly water-soluble drug. Direct dilution of a high-concentration organic stock (e.g., in DMSO) into an aqueous buffer or medium can cause it to precipitate, leading to an inaccurate final concentration and unreliable experimental results.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure your initial stock is prepared in a suitable water-miscible organic solvent like DMSO or DMF.
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay low (typically <0.5% v/v) to minimize solvent effects on the test organisms and maintain drug solubility.
-
Use of Co-solvents: For certain applications, the use of co-solvents like propylene (B89431) glycol in the final dilution can help maintain solubility.
-
Formulation Strategies: For more advanced applications, consider using enabling formulations such as:
-
Solid Dispersions: Preparing a solid dispersion of this compound with a carrier like β-cyclodextrin can significantly enhance its aqueous solubility and dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a SEDDS can improve its solubility and provide a consistent concentration upon dilution in aqueous media.
-
-
Sonication: Briefly sonicating the final diluted solution before adding it to the assay may help to dissolve any microscopic precipitates, but this should be done cautiously to avoid drug degradation.
-
-
Issue 2: Drug Degradation and Instability During Experiments or Storage
-
Question: I suspect my this compound may be degrading, leading to a loss of potency over the course of my experiment. How can I mitigate this?
-
Answer:
-
Problem: Like other nitroimidazole compounds, this compound can be susceptible to degradation under certain conditions, including exposure to light (photolysis), strong acidic or basic conditions (hydrolysis), and oxidizing agents.
-
Troubleshooting Steps:
-
Light Protection: Protect all this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.
-
pH Control: Prepare solutions in buffers with a pH close to neutral (pH 6.5-7.0) for optimal stability. Avoid highly acidic or alkaline conditions unless they are a specific parameter of your study.
-
Avoid Oxidizing Agents: Do not expose this compound solutions to strong oxidizing agents.
-
Fresh Preparations: Prepare working solutions fresh for each experiment from a recently prepared stock solution.
-
Storage: Store stock solutions at the recommended temperature (typically 2-8°C or -20°C) and protected from light. Confirm the stability of your stock solution over its intended use period.
-
-
Caption: A logical guide for troubleshooting inconsistent this compound in vitro assay results.
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: In Vitro Amoebicidal Activity Assay (General Protocol)
This protocol is a generalized method for determining the 50% inhibitory concentration (IC50) of this compound against Entamoeba histolytica trophozoites.
-
Cultivation of E. histolytica :
-
Axenically cultivate E. histolytica trophozoites in a suitable medium (e.g., TYI-S-33) at 37°C.
-
Subculture the trophozoites every 48-72 hours to maintain them in the logarithmic growth phase.
-
-
Preparation of Trophozoites for Assay:
-
Harvest trophozoites from a 48-72 hour culture by chilling the culture tubes in an ice-water bath for 10-15 minutes to detach the adherent cells.
-
Centrifuge the cell suspension to pellet the amoebae.
-
Wash the pellet with pre-warmed, incomplete culture medium.
-
Resuspend the trophozoites in fresh complete medium and determine the cell concentration using a hemocytometer. Adjust the concentration to 1 x 10^5 trophozoites/mL.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add serial dilutions of this compound. Include a drug-free control (vehicle only) and a positive control (e.g., Metronidazole).
-
Add the prepared trophozoite suspension to each well.
-
Incubate the plate at 37°C for 48 or 72 hours in an anaerobic or microaerophilic environment.
-
-
Determination of Viability:
-
Assess trophozoite viability using a suitable method, such as the Nitroblue Tetrazolium (NBT) reduction assay or by direct counting with a hemocytometer after staining with a viability dye (e.g., trypan blue).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: Quantification of this compound in Rat Plasma by RP-HPLC
This protocol outlines a method for the determination of this compound concentrations in plasma samples for pharmacokinetic studies.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and 10 mM phosphate (B84403) buffer (pH 3.0), typically in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Internal Standard (IS): Tinidazole or another suitable nitroimidazole.
-
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of rat plasma in a microcentrifuge tube, add 400 µL of acetonitrile (B52724) containing the internal standard at a known concentration.
-
Vortex the mixture for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and inject a 20 µL aliquot into the HPLC system.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank rat plasma.
-
Process these standards using the same sample preparation method.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Validation & Comparative
Satranidazole vs. Metronidazole: A Comparative Guide for Anaerobic Infections
This guide provides a detailed, evidence-based comparison of satranidazole and metronidazole (B1676534), two nitroimidazole antimicrobial agents used in the treatment of anaerobic and protozoal infections. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective performance data and experimental methodologies.
Mechanism of Action
Both this compound and metronidazole are 5-nitroimidazole derivatives that share a common mechanism of action against anaerobic organisms. Their selective toxicity is attributed to the reductive activation of the nitro group, a process that occurs exclusively within anaerobic cells. This reduction generates highly reactive nitro radicals and other cytotoxic intermediates that induce damage to microbial DNA, leading to strand breakage and helix destabilization, ultimately resulting in cell death.[1] this compound is chemically distinguished by a C-N linkage at the C2 position of the imidazole (B134444) ring.[1]
Caption: General mechanism of action for nitroimidazole antibiotics.
In Vitro and In Vivo Efficacy
Experimental data from preclinical studies consistently demonstrate that this compound possesses greater intrinsic potency against anaerobic bacteria and protozoa compared to metronidazole.
Data Summary: Preclinical Efficacy
| Parameter | Organism/Model | This compound | Metronidazole | Other Comparators | Reference |
| MIC90 (mg/L) | 50 clinical isolates of anaerobes | 0.25 | 1.0 | Tinidazole: 1.0, Ornidazole: 1.0 | [2][3][4] |
| ED50 (mg/kg) | Fusobacterium necrophorum (fatal murine infection) | 2.1 ± 0.62 | 11.31 ± 1.99 | Ornidazole: 8.70, Tinidazole: 13.19 | [2][4] |
| ED50 (mg/kg) | Entamoeba histolytica (hamster hepatic model) | 19.5 | 45.0 | - | [5][6] |
| Bactericidal Activity | Bacteroides fragilis abscess (mice, 10 mg/kg) | 3-log reduction in CFU | - | - | [2][4] |
| Abscess Sterilization | Bacteroides fragilis abscess (mice, 100 mg/kg) | Complete sterilization | - | Clindamycin (B1669177): Complete sterilization | [2][4] |
-
MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.
-
ED50: The dose that is therapeutically effective in 50% of the population.
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination): The Minimum Inhibitory Concentrations (MICs) were determined for 50 clinical isolates of anaerobic bacteria. The study compared this compound with metronidazole, tinidazole, ornidazole, and clindamycin.[2][3] The MIC90, representing the concentration at which 90% of isolates were inhibited, was established from this data.[2][3][4] Notably, this compound exhibited a four-fold lower MIC90 than metronidazole, tinidazole, and ornidazole.[2][3][4]
In Vivo Animal Infection Models:
-
Fatal Murine Infection Model: A fatal infection was induced in mice using Fusobacterium necrophorum. The efficacy of the drugs was evaluated by determining the ED50, the dose required to protect 50% of the animals from death. This compound's ED50 was found to be significantly lower than that of metronidazole and other comparators.[2][4]
-
Subcutaneous Abscess Model: A subcutaneous abscess was created in mice using Bacteroides fragilis. The therapeutic effect was measured by the reduction in colony-forming units (CFU) of the infecting organism within the abscess. At a dose of 10 mg/kg, this compound produced a three-log reduction in CFU.[2][4] At 100 mg/kg, both this compound and clindamycin achieved complete sterilization of the abscesses.[2][4]
-
Hamster Hepatic Amoebiasis Model: The amoebicidal activity was assessed in a golden hamster model of acute hepatic amoebiasis. Following administration of single graded doses, dose-response profiles were characterized to determine the ED50. This compound demonstrated significantly greater amoebicidal activity, with an ED50 value less than half that of metronidazole.[5][6]
Caption: A typical workflow for evaluating antimicrobial agents.
Pharmacokinetics
Pharmacokinetic studies in animal models indicate that while both drugs are well-absorbed, this compound achieves higher concentrations in key tissues, which may contribute to its superior efficacy.
Data Summary: Pharmacokinetics in Golden Hamster (80 mg/kg, p.o.)
| Parameter | Plasma (this compound) | Plasma (Metronidazole) | Liver (this compound) | Liver (Metronidazole) | Reference |
| Cmax | Not significantly different | Not significantly different | ~35% higher | - | [5][6] |
| T1/2 (h) | 1.01 | 3.62 | Not significantly different | Not significantly different | [5][6] |
| AUC0-∞ | - | - | ~35% higher | - | [5][6] |
| Concentration at 1h & 2h | Significantly higher | - | Significantly higher (at 1h) | - | [5][6] |
-
Cmax: Maximum (or peak) serum concentration that a drug achieves.
-
T1/2: Elimination half-life.
-
AUC0-∞: Area under the curve from time zero to infinity, representing total drug exposure over time.
Experimental Protocol
Pharmacokinetic Study in Hamsters: The pharmacokinetic properties were investigated in the golden hamster at an oral dose of 80 mg/kg.[5][6] Blood and liver samples were collected at multiple time points and assayed for drug concentrations using High-Pressure Liquid Chromatography (HPLC).[5][6] The study found that this compound exhibited a significantly shorter plasma elimination half-life compared to metronidazole (1.01 h vs. 3.62 h).[5][6] However, this compound achieved significantly higher plasma concentrations at 1 and 2 hours post-dose and showed approximately 35% higher Cmax and AUC values in the liver, the site of infection in the amoebiasis model.[5][6]
Clinical Comparison and Safety Profile
In human clinical trials, this compound has demonstrated comparable efficacy to metronidazole but with a significantly better safety and tolerability profile.
Data Summary: Clinical Trial in Amebic Liver Abscess
| Parameter | This compound (300 mg TID) | Metronidazole (800 mg TID) | P-value | Reference |
| Clinical Efficacy | Similar | Similar | Not Significant | [7] |
| Patient-Reported Tolerance | Significantly better | - | < .005 | [7] |
| Incidence of Adverse Effects | Significantly lower | - | < .005 | [7] |
| Incidence of Nausea | Significantly lower | - | < .005 | [7] |
| Incidence of Metallic Taste | Significantly lower | - | < .005 | [7] |
Experimental Protocol
Randomized, Single-Blind Clinical Trial: A randomized, single-blind, placebo-controlled multicenter trial was conducted involving 49 patients with amebic liver abscess to compare efficacy and safety.[7] One group (n=24) received this compound (300 mg TID), while the other (n=25) received metronidazole (800 mg TID).[7] Efficacy was assessed by the time to resolution of fever and pain and the reduction in abscess size.[7] Patients recorded side effects and overall tolerability using a proforma. The results showed no significant difference in clinical efficacy between the two drugs.[7] However, this compound was associated with a significantly lower incidence of adverse effects—particularly nausea and metallic taste—and was rated as significantly more tolerable by patients.[7]
Commonly reported side effects for this compound include headache, dizziness, dry mouth, and metallic taste, though their incidence is lower compared to metronidazole.[8][9]
Caption: Summary of key comparison points between the drugs.
Conclusion
The available experimental and clinical data indicate that this compound is a potent nitroimidazole antimicrobial agent. Preclinical studies show it has superior in vitro and in vivo activity against anaerobic organisms compared to metronidazole.[2][3][4][6] This enhanced efficacy is likely supported by its pharmacokinetic profile, which leads to higher concentrations in tissues like the liver.[5][6] While clinical efficacy in treating conditions like amebic liver abscess is comparable to metronidazole, this compound's primary advantage lies in its significantly improved safety and tolerability profile, with a lower incidence of common side effects such as nausea and metallic taste.[7] These characteristics position this compound as a valuable alternative to metronidazole in the management of anaerobic and protozoal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative pharmacokinetics and amoebicidal activity of metronidazole and this compound in the golden hamster, Mesocricetus auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Randomized, single-blind, placebo-controlled multicenter trial to compare the efficacy and safety of metronidazole and this compound in patients with amebic liver abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 9. practo.com [practo.com]
Satranidazole vs. Tinidazole: A Comparative In Vitro Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two prominent 5-nitroimidazole antimicrobial agents, Satranidazole and Tinidazole. The information presented is based on experimental data from peer-reviewed studies, offering a valuable resource for researchers in microbiology and drug development.
I. Quantitative Efficacy Data
The following tables summarize the in vitro activity of this compound and Tinidazole against a range of anaerobic bacteria and protozoan parasites. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values, providing a quantitative measure of their potency.
Table 1: In Vitro Activity Against Anaerobic Bacteria
| Drug | Organism(s) | Number of Isolates | MIC90 (mg/L) | Citation |
| This compound | Clinical isolates of anaerobes | 50 | 0.25 | [1] |
| Tinidazole | Clinical isolates of anaerobes | 50 | 1.0 | [1] |
Table 2: In Vitro Activity Against Protozoan Parasites
| Drug | Organism | Metric | Value (µM) | Citation |
| This compound | Giardia intestinalis | MIC | ~1.0 | |
| Tinidazole | Giardia intestinalis | MIC | ~5.0 | |
| Tinidazole | Entamoeba histolytica (clinical isolates) | IC50 | 12.4 | [2] |
| Tinidazole | Entamoeba histolytica (reference strain) | IC50 | 10.2 | [2] |
| Tinidazole | Trichomonas vaginalis (metronidazole-resistant) | MLC (mean) | 1014.9 | [3] |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates. IC50 is the concentration required to inhibit 50% of the parasite growth. MLC is the minimal lethal concentration.
II. Experimental Protocols
The data presented in this guide were obtained using established in vitro susceptibility testing methodologies. Below are detailed descriptions of the key experimental protocols employed in the cited studies.
A. In Vitro Susceptibility Testing of Anaerobic Bacteria
The determination of Minimum Inhibitory Concentrations (MICs) for anaerobic bacteria was performed using the agar (B569324) dilution method.
-
Principle: This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized suspension of the test organism. The MIC is the lowest concentration of the drug that inhibits the visible growth of the organism.
-
Methodology:
-
Media Preparation: A suitable growth medium for anaerobic bacteria, such as Wilkins-Chalgren agar, supplemented with blood, is prepared and sterilized.
-
Drug Dilution Series: Serial twofold dilutions of this compound and Tinidazole are prepared in a suitable solvent.
-
Plate Preparation: A specific volume of each drug dilution is added to molten agar and poured into Petri dishes to solidify. A drug-free control plate is also prepared.
-
Inoculum Preparation: A standardized suspension of each clinical isolate of anaerobic bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The surface of each agar plate is inoculated with a defined volume of the bacterial suspension using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria.
-
B. In Vitro Susceptibility Testing of Giardia intestinalis
The in vitro activity against Giardia intestinalis was determined using a ³H-thymidine incorporation assay.
-
Principle: This assay measures the proliferation of the parasite by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA. A reduction in thymidine incorporation in the presence of the drug indicates inhibition of parasite growth.
-
Methodology:
-
Parasite Culture: Trophozoites of Giardia intestinalis are cultured axenically in a suitable medium, such as TYI-S-33 medium, supplemented with serum.
-
Drug Exposure: The parasites are incubated in the presence of various concentrations of this compound and Tinidazole.
-
Radiolabeling: ³H-thymidine is added to the cultures, and the parasites are incubated for a specific period to allow for its incorporation into the DNA.
-
Harvesting and Measurement: The parasites are harvested, and the amount of incorporated ³H-thymidine is measured using a scintillation counter.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in ³H-thymidine incorporation compared to the drug-free control.
-
C. In Vitro Susceptibility Testing of Entamoeba histolytica
The 50% inhibitory concentration (IC50) against Entamoeba histolytica was determined using a nitro blue tetrazolium (NBT) reduction assay.
-
Principle: This colorimetric assay measures the metabolic activity of the parasites. Viable trophozoites reduce the yellow NBT dye to a blue formazan (B1609692) product, which can be quantified spectrophotometrically. A decrease in NBT reduction indicates a loss of parasite viability.
-
Methodology:
-
Parasite Culture: Trophozoites of Entamoeba histolytica are cultured in a suitable medium, such as TYI-S-33 medium.
-
Drug Exposure: The parasites are exposed to a range of concentrations of Tinidazole for a defined period.
-
NBT Assay: NBT solution is added to the cultures, and the parasites are incubated to allow for the reduction of the dye.
-
Quantification: The resulting formazan is solubilized, and the absorbance is measured using a spectrophotometer.
-
IC50 Calculation: The IC50 value is calculated as the drug concentration that causes a 50% reduction in NBT reduction compared to the untreated control.
-
III. Mechanism of Action and Experimental Workflow
The antimicrobial activity of both this compound and Tinidazole is dependent on the reduction of their nitro group within the target anaerobic or microaerophilic organisms. This process leads to the generation of cytotoxic radical anions that induce damage to microbial DNA, ultimately resulting in cell death.
Caption: Mechanism of action for this compound and Tinidazole.
The following diagram illustrates a generalized workflow for the in vitro comparative efficacy studies discussed in this guide.
Caption: Experimental workflow for in vitro efficacy comparison.
References
- 1. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
Satranidazole: A Critical Evaluation of its Potential Against Drug-Resistant Protozoa
For Immediate Release to the Scientific Community
The emergence of drug-resistant protozoal infections presents a formidable challenge to global health. Standard therapies, primarily reliant on 5-nitroimidazoles like metronidazole, are increasingly compromised by treatment failures. This guide provides a comprehensive comparison of satranidazole, a newer 5-nitroimidazole derivative, with established alternatives, focusing on its potential to overcome these resistance mechanisms. While direct comparative data against resistant protozoa remains limited, this document synthesizes the available preclinical and clinical evidence, details relevant experimental protocols, and visualizes the key molecular pathways involved in nitroimidazole action and resistance.
Comparative Efficacy of this compound
In Vitro Susceptibility Data
A key indicator of an antimicrobial agent's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of isolates, is a standard measure for comparing drug efficacy across multiple strains.
| Drug | Organism Type | MIC90 (mg/L) | Reference |
| This compound | Anaerobic Bacteria (50 clinical isolates) | 0.25 | [2] |
| Metronidazole | Anaerobic Bacteria (50 clinical isolates) | 1.0 | [2] |
| Tinidazole | Anaerobic Bacteria (50 clinical isolates) | 1.0 | [2] |
| Ornidazole | Anaerobic Bacteria (50 clinical isolates) | 1.0 | [2] |
This table summarizes the in vitro activity of this compound and other nitroimidazoles against a panel of anaerobic bacteria.
In Vivo Efficacy in Animal Models
The 50% effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population. In a murine model of fatal anaerobic infection with Fusobacterium necrophorum, this compound demonstrated a significantly lower ED50 compared to other nitroimidazoles, indicating higher potency.
| Drug | ED50 (mg/kg) | Reference |
| This compound | 2.1 ± 0.62 | [2] |
| Metronidazole | 11.31 ± 1.99 | [2] |
| Ornidazole | 8.70 ± 2.21 | [2] |
| Tinidazole | 13.19 ± 2.39 | [2] |
| Clindamycin | 7.10 ± 1.73 | [2] |
This table presents the in vivo efficacy of this compound and comparator drugs in a murine model of anaerobic infection.
It is crucial to note that while these data in anaerobic bacteria are promising, they do not directly translate to efficacy against resistant protozoa. Further research is imperative to establish the activity of this compound against metronidazole-resistant Trichomonas vaginalis and Giardia lamblia.
Mechanism of Action and Resistance
The efficacy of 5-nitroimidazoles is contingent on the reductive activation of their nitro group within the target organism. This process generates cytotoxic nitroso radicals that induce DNA damage, leading to cell death.[1]
Signaling Pathway of Nitroimidazole Activation
Caption: Reductive activation of nitroimidazoles in anaerobic protozoa.
Resistance to nitroimidazoles in protozoa is primarily associated with decreased drug activation. This occurs through the downregulation of enzymes essential for the reduction of the nitro group, such as pyruvate:ferredoxin oxidoreductase (PFOR) and nitroreductases.
Signaling Pathway of Nitroimidazole Resistance
Caption: Mechanisms of resistance to nitroimidazoles in protozoa.
Experimental Protocols
To facilitate further research into the efficacy of this compound against resistant protozoa, detailed methodologies for key in vitro experiments are provided below.
In Vitro Susceptibility Testing of Trichomonas vaginalis
This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) of antimicrobial agents against T. vaginalis.
1. Culture Medium: Modified Diamond's Medium
-
Components:
-
Trypticase (pancreatic digest of casein)
-
Yeast extract
-
Maltose
-
L-cysteine hydrochloride
-
Ascorbic acid
-
Dipotassium phosphate (B84403) (K₂HPO₄)
-
Monopotassium phosphate (KH₂PO₄)
-
Heat-inactivated horse serum
-
Distilled water
-
-
Preparation: All components are dissolved in distilled water, the pH is adjusted to 6.0, and the medium is sterilized by autoclaving. The horse serum is added aseptically after the medium has cooled.
2. Inoculum Preparation
-
T. vaginalis isolates (both susceptible and resistant strains) are cultured in modified Diamond's medium at 37°C.
-
Log-phase trophozoites are harvested by centrifugation.
-
The parasite concentration is adjusted to a standard density (e.g., 2 x 10⁵ parasites/mL) in fresh medium.
3. Drug Dilution
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Serial twofold dilutions of the drug are prepared in modified Diamond's medium in a 96-well microtiter plate. A drug-free control well is included.
4. Incubation
-
The standardized parasite suspension is added to each well of the microtiter plate.
-
The plate is incubated under anaerobic or microaerophilic conditions at 37°C for 48 hours.
5. Determination of MIC and MLC
-
MIC: After incubation, the wells are examined microscopically for the presence of motile trophozoites. The MIC is the lowest drug concentration at which there is no visible parasite motility.
-
MLC: Aliquots from wells showing no motile trophozoites are subcultured into fresh, drug-free medium and incubated for another 48 hours. The MLC is the lowest drug concentration from which no parasites can be recovered.
Workflow for In Vitro Susceptibility Testing
References
Satranidazole vs. Other 5-Nitroimidazoles: A Comparative Review
A detailed examination of satranidazole in comparison to other 5-nitroimidazoles, such as metronidazole (B1676534), tinidazole (B1682380), ornidazole (B1677491), and secnidazole (B1681708), reveals significant differences in efficacy, safety, and pharmacokinetic profiles. This review synthesizes experimental data to provide a comprehensive guide for researchers, scientists, and drug development professionals.
This compound, a novel 5-nitroimidazole derivative, demonstrates superior potency against a broad spectrum of anaerobic bacteria and protozoa compared to its counterparts.[1][2] Its unique structural features contribute to enhanced antimicrobial activity and a more favorable safety profile, positioning it as a significant advancement in the treatment of anaerobic and protozoal infections.[1][3]
Comparative Efficacy
Experimental data consistently indicates that this compound exhibits greater in vitro and in vivo activity against various pathogens than other 5-nitroimidazoles.
In Vitro Susceptibility
Studies measuring the minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) show that this compound is significantly more potent. For instance, against 50 clinical isolates of anaerobic bacteria, the MIC90 of this compound was 0.25 mg/L, which is four-fold lower than that of metronidazole, tinidazole, and ornidazole (all 1.0 mg/L).[4][5] Against Bacteroides fragilis, tinidazole has shown slightly better or comparable activity to metronidazole, with MICs ranging from 0.25 to 4 µg/mL for tinidazole and 0.25 to 8 µg/mL for metronidazole.[6]
| Drug | Organism | MIC90 (µg/mL) |
| This compound | Anaerobic Bacteria (50 clinical isolates) | 0.25[4][5] |
| Metronidazole | Anaerobic Bacteria (50 clinical isolates) | 1.0[4][5] |
| Tinidazole | Anaerobic Bacteria (50 clinical isolates) | 1.0[4][5] |
| Ornidazole | Anaerobic Bacteria (50 clinical isolates) | 1.0[4][5] |
| Tinidazole | Bacteroides fragilis | 0.25 - 4[6] |
| Metronidazole | Bacteroides fragilis | 0.25 - 8[6] |
| Secnidazole | Atopobium vaginae | 32 |
| Metronidazole | Atopobium vaginae | >128 |
| Tinidazole | Atopobium vaginae | 128 |
| Secnidazole | Gardnerella vaginalis | 128 |
| Metronidazole | Gardnerella vaginalis | 64 |
| Tinidazole | Gardnerella vaginalis | 32 |
In Vivo Efficacy
Animal model studies further substantiate the enhanced efficacy of this compound. In a fatal murine infection model with Fusobacterium necrophorum, the median effective dose (ED50) for this compound was 2.1 mg/kg, significantly lower than that of metronidazole (11.31 mg/kg), ornidazole (8.70 mg/kg), and tinidazole (13.19 mg/kg).[4][5] Furthermore, in a hamster model of hepatic amoebiasis, this compound demonstrated significantly greater amoebicidal activity, with an ED50 of 19.5 mg/kg compared to 45 mg/kg for metronidazole.[2][]
Clinical Efficacy
Clinical trials in humans have also shown favorable outcomes for this compound. In the treatment of bacterial vaginosis, tinidazole and ornidazole demonstrated a 97.7% cure rate at 4 weeks, which was superior to secnidazole (80.2%) and metronidazole (77.9%).[8][9][10] For intestinal amoebiasis and giardiasis, single-dose secnidazole (2g) achieves cure rates of 80-100%.[11] In the treatment of giardiasis, ornidazole and metronidazole showed high cure rates of 97% and 95% respectively, while tinidazole had a 90% cure rate.[12] For amoebic liver abscess, metronidazole is considered the drug of choice, with a cure rate of around 90%.[13][14]
| Drug | Indication | Cure Rate (%) |
| Tinidazole | Bacterial Vaginosis (4 weeks) | 97.7[8][9][10] |
| Ornidazole | Bacterial Vaginosis (4 weeks) | 97.7[8][9][10] |
| Secnidazole | Bacterial Vaginosis (4 weeks) | 80.2[8][9][10] |
| Metronidazole | Bacterial Vaginosis (4 weeks) | 77.9[8][9][10] |
| Secnidazole | Intestinal Amoebiasis/Giardiasis (single dose) | 80-100[11] |
| Ornidazole | Giardiasis | 97[12] |
| Metronidazole | Giardiasis | 95[12] |
| Tinidazole | Giardiasis | 90[12] |
| Metronidazole | Amoebic Liver Abscess | ~90[13][14] |
| Ornidazole | Entamoeba histolytica infection | 94[12] |
| Metronidazole | Entamoeba histolytica infection | 88[12] |
| Tinidazole | Entamoeba histolytica infection | 67[12] |
Safety and Tolerability
A key advantage of this compound is its improved side effect profile compared to other 5-nitroimidazoles. Clinical studies have shown that this compound is significantly better tolerated than metronidazole, with a lower incidence of common adverse effects such as nausea and metallic taste.[2][15] While all nitroimidazoles can cause gastrointestinal and neurological side effects, secnidazole and ornidazole appear to be associated with a lower incidence of some of these effects compared to metronidazole.[16]
| Adverse Effect | This compound (%) | Metronidazole (%) | Secnidazole (%) | Tinidazole (%) | Ornidazole (%) |
| Nausea | Significantly Lower than Metronidazole[2][15] | 33.8 - 92.3[16] | 3.6 - 36.0[16] | 23.4[17] | 5.4 - 15.4[16] |
| Metallic/Bad Taste | Significantly Lower than Metronidazole[2][15] | 8.8 - 10.2[16] | 5.3 - 14.0[16] | 35.5[17] | Mild, not specified[16] |
| Headache | - | 21.1[16] | 10.7 - 46.0[16] | 18.7[17] | Mild, not specified[16] |
| Dizziness | - | 14.0[16] | Not specified | - | 1.8[16] |
| Diarrhea | - | 12.4[16] | 2.5 - 4.7[16] | 7.5[17] | Not specified |
| Vomiting | - | Not specified | 20.0[16] | - | Not specified |
Pharmacokinetic Properties
The pharmacokinetic profiles of 5-nitroimidazoles vary, which influences their dosing regimens. This compound is rapidly absorbed and exhibits higher plasma and liver concentrations than metronidazole.[2] Secnidazole has the longest half-life, allowing for single-dose therapy for some indications.[9] Tinidazole and ornidazole also have longer half-lives than metronidazole.[9]
| Drug | Half-life (hours) |
| Metronidazole | 7.9 - 8.8[9] |
| Tinidazole | 12.3 - 14.7[9][18] |
| Ornidazole | 14.1 - 16.8[9] |
| Secnidazole | 17 - 29[9] |
| This compound | Shorter than Metronidazole (in hamsters)[] |
Mechanism of Action
The antimicrobial activity of 5-nitroimidazoles is dependent on the reduction of their nitro group within anaerobic microorganisms. This process, catalyzed by enzymes such as nitroreductases, generates reactive cytotoxic intermediates that covalently bind to and disrupt the helical structure of DNA, leading to strand breakage and cell death.[]
This compound's enhanced potency is attributed to its higher redox potential, which makes it more resistant to inactivation by oxygen.[2][19] This allows for greater accumulation of the active cytotoxic intermediates within the target pathogen.
Mechanism of Action of 5-Nitroimidazoles
Experimental Protocols
The data presented in this review are based on standardized experimental methodologies.
In Vitro Susceptibility Testing (Broth Microdilution Method)
A standardized inoculum of the test microorganism is prepared to a 0.5 McFarland turbidity standard.[20] The 5-nitroimidazole compounds are serially diluted in a 96-well microtiter plate containing appropriate broth medium (e.g., Wilkins-Chalgren broth for anaerobes).[21] The standardized inoculum is added to each well, and the plates are incubated under anaerobic conditions at 37°C for 48 hours.[21] The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth.[20]
Workflow for In Vitro Susceptibility Testing
Animal Model of Hepatic Amoebiasis
Male golden hamsters are commonly used for this model.[] Animals are inoculated intrahepatically with a culture of virulent Entamoeba histolytica trophozoites.[22][23] Treatment with the test compounds is initiated at a specified time post-infection and administered for a defined period. The animals are then euthanized, and the livers are excised to assess the extent of abscess formation. Efficacy is determined by comparing the abscess weight or score in the treated groups to that of an untreated control group.
Clinical Trials for Amoebic Liver Abscess
Randomized, controlled clinical trials are conducted to compare the efficacy and safety of different 5-nitroimidazoles.[15] Patients with a confirmed diagnosis of amoebic liver abscess are randomly assigned to receive treatment with one of the study drugs.[24] The primary efficacy endpoints typically include the time to resolution of clinical symptoms (e.g., fever, pain) and the reduction in abscess size as measured by imaging techniques such as ultrasound.[15] Safety and tolerability are assessed by monitoring the incidence and severity of adverse events.[15]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 3. benchchem.com [benchchem.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Percutaneous catheter drainage of uncomplicated amoebic liver abscess: prospective evaluation of a clinical protocol fo… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secnidazole. A review of its antimicrobial activity, pharmacokinetic properties and therapeutic use in the management of protozoal infections and bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of intestinal E. histolytica and G. lamblia with metronidazole, tinidazole and ornidazole: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyogenic and amebic liver abscess - Surgical Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugs.com [drugs.com]
- 18. Pharmacokinetics of tinidazole in male and female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. goums.ac.ir [goums.ac.ir]
- 20. researchgate.net [researchgate.net]
- 21. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 22. Experimental amebiasis. II. Hepatic amebiasis in the newborn hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Macrophage requirement for host defence against experimental hepatic amoebiasis in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Satranidazole Shows Promise Against Nitroimidazole-Resistant Pathogens, Comparison Guide Reveals
A comprehensive review of in vitro studies indicates that satranidazole, a 5-nitroimidazole derivative, often retains significant activity against anaerobic bacteria and protozoa that have developed resistance to other commonly used nitroimidazoles like metronidazole (B1676534), tinidazole (B1682380), and ornidazole (B1677491). This suggests a lack of complete cross-resistance and positions this compound as a potentially valuable therapeutic alternative in the face of growing antimicrobial resistance.
This guide provides a comparative analysis of the performance of this compound against other nitroimidazoles, with a focus on cross-resistance patterns. It includes a summary of quantitative data from various studies, detailed experimental protocols for assessing susceptibility, and a visual representation of a typical cross-resistance study workflow. This information is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.
Comparative In Vitro Activity of Nitroimidazoles
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Inhibitory Dose (ID90) values of this compound and other nitroimidazoles against both susceptible and resistant strains of various microorganisms, as reported in the literature. Lower values indicate greater potency.
| Microorganism | Strain Type | This compound | Metronidazole | Tinidazole | Ornidazole | Reference(s) |
| Anaerobic Bacteria | 50 Clinical Isolates (MIC90) | 0.25 mg/L | 1.0 mg/L | 1.0 mg/L | 1.0 mg/L | [1][2] |
| Bacteroides fragilis | Metronidazole-Resistant | 2.0 mg/L | 4.0 mg/L | 4.0 mg/L | 4.0 mg/L | [3] |
| Giardia lamblia | Metronidazole-Susceptible (ID90, µM) | Not Reported | 6.2-12.8 | 2.3 | 2.4 | [4] |
| Giardia lamblia | Metronidazole-Resistant (ID90, µM) | Not Reported | 90-97 | >200 | >200 | [4] |
| Giardia lamblia | C17-Resistant (highly metronidazole-resistant) (ID90, µM) | Not Reported | 174->200 | 46.3 | 41.7 | [4] |
Note: ID90 represents the concentration of a drug at which 10% of control parasite ATP levels are detected.
The data clearly indicates that this compound exhibits a lower MIC90 against a collection of anaerobic clinical isolates compared to metronidazole, tinidazole, and ornidazole[1][2]. Furthermore, in a specific instance of a metronidazole-resistant Bacteroides fragilis strain, this compound was effective at a concentration twofold lower than other tested nitroimidazoles[3]. In the case of Giardia lamblia, while direct data for this compound was not available in the cited study, the trend of high-level resistance to tinidazole and ornidazole in metronidazole-resistant strains is evident[4].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on nitroimidazole susceptibility and resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a key metric in determining susceptibility. The agar (B569324) dilution method is a commonly used technique.
Agar Dilution Method:
-
Media Preparation: A suitable medium for the growth of anaerobic bacteria, such as Brucella agar supplemented with hemin (B1673052) and vitamin K1, is prepared and autoclaved.
-
Drug Dilution: A stock solution of the nitroimidazole is prepared. Serial twofold dilutions of the drug are then added to molten agar to achieve a range of final concentrations.
-
Inoculum Preparation: The test microorganism is grown in a suitable broth to a turbidity matching a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.
-
Inoculation: A standardized volume of the inoculum is spotted onto the surface of the agar plates containing the different drug concentrations.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth on the agar.
Induction of Drug Resistance in Vitro
To study cross-resistance, it is often necessary to first induce resistance to a specific drug in a susceptible microbial strain.
Method for Inducing Metronidazole Resistance:
-
Initial Culture: A susceptible strain of the microorganism is cultured in a suitable broth medium.
-
Stepwise Exposure: The microorganism is serially passaged in broth containing sub-lethal concentrations of metronidazole.
-
Increasing Concentrations: With each passage, the concentration of metronidazole is gradually increased.
-
Monitoring Resistance: At regular intervals, the MIC of metronidazole for the exposed culture is determined to monitor the development of resistance.
-
Isolation of Resistant Strain: Once a desired level of resistance is achieved, the resistant strain is isolated by plating on drug-containing agar.
-
Stability of Resistance: The stability of the acquired resistance is confirmed by sub-culturing the resistant strain in a drug-free medium for several passages and then re-determining the MIC.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a cross-resistance study between this compound and other nitroimidazoles.
References
- 1. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Satranidazole Versus Clindamycin in the Fight Against Anaerobic Bacteria
For researchers and drug development professionals, a critical evaluation of antimicrobial efficacy is paramount. This guide provides an objective in vivo comparison of Satranidazole and Clindamycin against anaerobic pathogens, supported by experimental data from murine infection models.
This analysis delves into the performance of this compound, a 5-nitroimidazole derivative, and Clindamycin, a lincosamide antibiotic, in treating anaerobic infections. The presented data is derived from a key comparative study that evaluated these antimicrobials in two distinct mouse models: a fatal systemic infection caused by Fusobacterium necrophorum and a localized subcutaneous abscess model using Bacteroides fragilis.
Quantitative Efficacy Comparison
The following table summarizes the key in vivo and in vitro efficacy data for this compound and Clindamycin against anaerobic bacteria.
| Parameter | This compound | Clindamycin | Other Comparators (Metronidazole, Ornidazole, Tinidazole) | Reference |
| In Vitro MIC90 (50 clinical isolates) | 0.25 mg/l | Not Reported in this study | 1.0 mg/l | [1] |
| Fatal F. necrophorum Infection in Mice (ED50) | 2.1 ± 0.62 mg/kg | 7.10 ± 1.73 mg/kg | Metronidazole: 11.31 ± 1.99 mg/kg, Ornidazole: 8.70 ± 2.21 mg/kg, Tinidazole: 13.19 ± 2.39 mg/kg | [1] |
| B. fragilis Subcutaneous Abscess in Mice (10 mg/kg dose) | Three log reduction in cfu | Not Reported at this dose | Not Reported at this dose | [1] |
| B. fragilis Subcutaneous Abscess in Mice (100 mg/kg dose) | Complete sterilization of abscesses | Complete sterilization of abscesses | Not Reported | [1] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Fatal Fusobacterium necrophorum Infection Model
This model assesses the ability of the antimicrobial agents to protect mice from a lethal systemic infection.
-
Animal Model: Male mice.[1]
-
Infecting Organism: Fusobacterium necrophorum ATCC 27852.[1]
-
Infection Protocol:
-
F. necrophorum is cultured in an appropriate anaerobic medium.
-
A standardized inoculum of the bacteria is prepared.
-
Mice are infected, likely via intraperitoneal injection, with a lethal dose of the bacterial suspension.
-
-
Treatment Protocol:
-
The test compounds (this compound, Clindamycin, Metronidazole, Ornidazole, Tinidazole) are prepared for administration.
-
At a specified time post-infection, graded doses of each compound are administered to different groups of mice. The route of administration is typically oral or parenteral.
-
-
Outcome Measurement:
-
The primary endpoint is animal survival over a defined observation period (e.g., 7-14 days).
-
The 50% effective dose (ED50), the dose required to protect 50% of the animals from death, is calculated for each drug.[1]
-
Subcutaneous Bacteroides fragilis Abscess Model
This model evaluates the efficacy of the drugs in treating a localized anaerobic infection.
-
Animal Model: Male mice.[1]
-
Infecting Organism: Bacteroides fragilis.[1]
-
Infection Protocol:
-
B. fragilis is grown in a suitable anaerobic broth.
-
An inoculum is prepared, often mixed with a sterile adjuvant (e.g., cecal contents) to promote abscess formation.
-
A defined volume of the bacterial suspension is injected subcutaneously into the flank or back of the mice.
-
-
Treatment Protocol:
-
Treatment with the test compounds (this compound and Clindamycin) is initiated at a set time after infection.
-
The drugs are administered at specified doses (e.g., 10 mg/kg and 100 mg/kg) and schedules for a defined duration.[1]
-
-
Outcome Measurement:
-
After the treatment period, the mice are euthanized.
-
The abscesses are excised, homogenized, and serially diluted.
-
The dilutions are plated on appropriate agar (B569324) media for anaerobic incubation.
-
The number of colony-forming units (cfu) per abscess is determined to quantify the bacterial load. The reduction in cfu compared to untreated controls is calculated.[1]
-
Visualizing the Mechanisms and Workflow
To better understand the experimental process and the drugs' mechanisms of action, the following diagrams are provided.
References
Validating the DNA-Damaging Effect of Satranidazole: A Comparative Analysis Using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Satranidazole, a nitroimidazole antimicrobial agent, is effective in the treatment of anaerobic and certain parasitic infections. As with other compounds in its class, there is a keen interest in understanding its potential for inducing DNA damage, a critical aspect of its safety profile. The single-cell gel electrophoresis, or comet assay, is a sensitive and widely adopted method for evaluating DNA strand breaks in individual cells. This guide provides a comparative overview of the DNA-damaging potential of nitroimidazole compounds, with a focus on the application of the comet assay for such validation.
Comparative Analysis of Nitroimidazole-Induced DNA Damage
The genotoxicity of nitroimidazole drugs is a subject of ongoing research. Studies have employed the comet assay to quantify the DNA damage induced by various compounds within this class. The table below summarizes findings from a study on metronidazole (B1676534) and dimetridazole (B1670680), which can serve as a reference for inferring the potential effects of this compound.
| Compound | Concentration (µM) | DNA Damage (Arbitrary Units) | Cell Type |
| Metronidazole | 58.4 | 18.2 ± 1.9 | Human Lymphocytes |
| 175.2 | 29.5 ± 2.5 | Human Lymphocytes | |
| 292.1 | 42.8 ± 3.1 | Human Lymphocytes | |
| Dimetridazole | 70.9 | 23.7 ± 2.1 | Human Lymphocytes |
| 212.6 | 38.1 ± 2.9 | Human Lymphocytes | |
| 354.3 | 55.4 ± 4.0 | Human Lymphocytes | |
| Control | 0 | 10.5 ± 1.5 | Human Lymphocytes |
Data presented is illustrative and based on findings for metronidazole and dimetridazole in human lymphocytes under aerobic conditions[1]. The DNA damage was quantified using image analysis of comets and is presented in arbitrary units.
It is important to note that a study on ornidazole (B1677491) and secnidazole (B1681708) in Swiss albino mice using the comet assay did not show any significant genotoxic effects[2]. This highlights the variability in the DNA-damaging potential among different nitroimidazole derivatives.
Mechanism of DNA Damage
The DNA-damaging effect of nitroimidazoles is believed to be mediated by the reduction of their nitro group under hypoxic conditions, which are often found in the environments of anaerobic bacteria and within solid tumors. This reduction process generates reactive intermediates, including nitro radical anions, which can directly interact with DNA, causing strand breaks and other lesions.[1][3]
Caption: Proposed mechanism of nitroimidazole-induced DNA damage.
Experimental Protocol: The Alkaline Comet Assay
The alkaline comet assay is a widely used method to detect single-strand DNA breaks, double-strand DNA breaks, and alkali-labile sites.[4][5][6]
1. Cell Preparation and Treatment:
-
Culture the target cells to an appropriate density.
-
Expose the cells to various concentrations of this compound (or other test compounds) for a defined period. Include a negative (vehicle) control and a positive control (e.g., a known mutagen like hydrogen peroxide).
2. Slide Preparation:
-
Coat microscope slides with a layer of normal melting point agarose (B213101) and allow it to solidify. This serves as an anchor for the subsequent layers.
3. Cell Embedding:
-
Harvest the treated cells and resuspend them in a low melting point agarose solution maintained at 37°C.
-
Pipette the cell-agarose suspension onto the pre-coated slides and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C.
4. Lysis:
-
Remove the coverslips and immerse the slides in a cold lysis solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving behind the DNA-containing nucleoids.
5. Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer. This unwinds the DNA.
-
Apply an electric field to the tank. The negatively charged DNA will migrate towards the anode. Fragmented DNA will move more freely, forming the "comet tail," while intact DNA will remain in the nucleoid, forming the "comet head."
6. Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
7. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage. Common parameters include:
-
% Tail DNA: The percentage of DNA that has migrated into the tail.
-
Tail Length: The length of the comet tail.
-
Tail Moment: An integrated value that considers both the tail length and the amount of DNA in the tail.
-
Caption: Experimental workflow of the comet assay.
Conclusion
The comet assay stands as a powerful and sensitive tool for assessing the DNA-damaging potential of pharmaceutical compounds like this compound. While direct quantitative data for this compound is currently lacking in the public domain, the existing evidence for other nitroimidazoles suggests that this class of drugs can induce DNA damage. The degree of this effect, however, appears to be compound-specific.
Further studies employing the comet assay are warranted to definitively quantify the genotoxic risk profile of this compound. Such data is crucial for a comprehensive understanding of its mechanism of action and for making informed decisions in the drug development and regulatory processes. The detailed protocol and conceptual framework provided in this guide offer a solid foundation for researchers undertaking such validation studies.
References
- 1. Evaluation of the genotoxic activity of metronidazole and dimetridazole in human lymphocytes by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. Genotoxic effects of metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Comet Assay: Assessment of In Vitro and In Vivo DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative pharmacokinetic profiling of Satranidazole and metronidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two important nitroimidazole antimicrobial agents, Satranidazole and Metronidazole (B1676534). The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the key differences in the absorption, distribution, metabolism, and excretion of these two compounds.
Executive Summary
This compound, a newer nitroimidazole derivative, exhibits a distinct pharmacokinetic profile compared to the more established Metronidazole. While both drugs are effective against anaerobic bacteria and protozoa, their differing pharmacokinetic parameters can influence their clinical application, efficacy, and side-effect profiles. This guide synthesizes available data from both animal and human studies to provide a comprehensive comparative overview.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and Metronidazole. It is important to note that direct comparative human pharmacokinetic data is limited, and much of the head-to-head comparison comes from animal studies.
| Pharmacokinetic Parameter | This compound | Metronidazole | Species |
| Absorption | |||
| Bioavailability | - | >90% (oral)[1] | Human |
| Tmax (Peak Plasma Time) | Not significantly different from Metronidazole[2] | 1-2 hours (oral)[3] | Hamster / Human |
| Distribution | |||
| Plasma Protein Binding | - | <20%[1] | Human |
| Volume of Distribution (Vd) | - | 0.51 - 1.1 L/kg[1] | Human |
| Tissue Distribution | Higher liver concentrations at 1h post-dose compared to Metronidazole[2] | Widely distributed in body tissues and fluids[3] | Hamster / Human |
| Metabolism | |||
| Primary Site | - | Liver[1] | Human |
| Metabolites | - | Hydroxy and acid metabolites[4] | Human |
| Excretion | |||
| Major Route | - | Renal (60-80%)[4] | Human |
| Elimination Half-life (t½) | 1.01 hours[2] | 3.62 hours[2] | Hamster |
| 14 hours | 6-14 hours[4] | Human | |
| Drug Exposure | |||
| Cmax (Peak Concentration) | Not significantly different from Metronidazole[2] | - | Hamster |
| AUC (Area Under the Curve) | Liver AUC approximately 35% higher than Metronidazole[2] | - | Hamster |
Note: "-" indicates that specific data was not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative experimental protocols.
Comparative Pharmacokinetic Study in Golden Hamsters
This protocol is based on a study comparing this compound and Metronidazole.
-
Subjects: Golden hamsters (Mesocricetus auratus).
-
Dosing: A single oral dose of 80 mg/kg of either this compound or Metronidazole was administered.
-
Sample Collection: Blood and liver tissue samples were collected at frequent intervals post-dosing.
-
Analytical Method: The concentrations of this compound and Metronidazole in plasma and liver homogenates were determined using a validated High-Performance Liquid Chromatography (HPLC) method[2].
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
General Protocol for Human Pharmacokinetic Studies of Nitroimidazoles
This represents a typical design for a clinical pharmacokinetic study.
-
Study Population: Healthy adult volunteers.
-
Study Design: A randomized, crossover study design is often employed.
-
Dosing: A single oral or intravenous dose of the nitroimidazole derivative is administered.
-
Sample Collection: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose. Urine samples may also be collected to assess renal excretion.
-
Analytical Method: Drug concentrations in plasma and urine are quantified using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using appropriate software (e.g., WinNonlin). This includes determination of Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½)[4].
Visualizations
Mechanism of Action of Nitroimidazoles
The following diagram illustrates the general mechanism of action for nitroimidazole-based drugs like this compound and Metronidazole.
Caption: General mechanism of action for nitroimidazole antibiotics.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines the typical workflow for conducting a pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative pharmacokinetics and amoebicidal activity of metronidazole and this compound in the golden hamster, Mesocricetus auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Satranidazole: A Comparative Analysis of Efficacy in Protozoal and Anaerobic Infections
Satranidazole, a 5-nitroimidazole derivative, has demonstrated significant efficacy in the treatment of various protozoal and anaerobic bacterial infections. This guide provides a comprehensive comparison of this compound's performance against other commonly used alternatives, supported by data from multiple clinical and preclinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its therapeutic potential.
Efficacy Data Summary
The following tables summarize the key efficacy data for this compound in comparison to other nitroimidazoles across different infectious conditions.
Table 1: Efficacy in Amoebiasis
| Study Type & Condition | Drug & Dosage | Number of Patients | Efficacy Outcome | Results | Reference |
| Randomized, Single-Blind Trial (Amoebic Liver Abscess) | This compound (300 mg TID) vs. Metronidazole (B1676534) (800 mg TID) | 49 | Clinical Cure Rate & Adverse Effects | Similar efficacy in resolution of fever, pain, and abscess size. This compound showed significantly better tolerance and a lower incidence of adverse effects (P < 0.005). | [1] |
| Preclinical (Golden Hamster Model of Hepatic Amoebiasis) | This compound vs. Metronidazole | N/A | Amoebicidal Activity (ED50) | This compound demonstrated significantly greater amoebicidal activity (ED50 = 19.5 mg/kg) compared to Metronidazole (ED50 = 45 mg/kg). | [2][3] |
| Clinical Study (Intestinal Amoebiasis) | Ornidazole (B1677491) (1 g daily for 10 days) vs. Metronidazole (1.5 g daily for 10 days) vs. Tinidazole (B1682380) (1.5 g daily for 10 days) | 53 | Cure Rates | Ornidazole: 94%, Metronidazole: 88%, Tinidazole: 67%. | [4] |
Table 2: Efficacy in Periodontitis
| Study Type & Condition | Drug & Dosage | Number of Subjects | Efficacy Outcome | Results | Reference |
| Randomized Controlled Clinical Trial (Chronic Periodontitis) | Systemic this compound + SRP vs. Placebo + SRP | 66 | Mean Reduction in Probing Depth (PD) & Clinical Attachment Level (CAL) Gain at 6 months | This compound group showed a greater mean reduction in PD (3.84 mm vs. 1.42 mm) and a greater mean CAL gain (3.22 mm vs. 1.15 mm) (p < 0.05). | [5] |
| Randomized Controlled Clinical Trial (Chronic Periodontitis in Smokers) | 3% this compound Gel + SRP vs. Placebo Gel + SRP | 60 | Mean Reduction in PD & CAL Gain at 6 months | This compound group showed a greater mean reduction in PD (3.05 mm vs. 1.97 mm) and a greater mean CAL gain (2.89 mm vs. 1.88 mm) (p < 0.05). | [6] |
| Randomized Controlled Clinical Trial (Chronic Periodontitis) | 3% this compound Gel + SRP vs. Placebo Gel + SRP | 70 | Mean Reduction in PD & CAL Gain at 6 months | This compound group resulted in a greater mean reduction in PD (4.10 mm vs. 1.49 mm) and a greater mean CAL gain (4.20 mm vs. 1.13 mm). | [7] |
| Comparative Evaluation (Chronic Periodontitis) | 1% this compound Gel vs. 1% Metronidazole Gel | Not Specified | Reduction in Plaque Index (PI) and Gingival Index (GI) at 60 days | This compound showed a 61% reduction in PI vs. 53% for Metronidazole, and a 65% reduction in GI vs. 52% for Metronidazole. | [8] |
| Comparative Evaluation (Chronic Periodontitis) | This compound vs. Ornidazole (adjunct to mechanical debridement) | 40 | Clinical and Microbiological Parameters | Both drugs were effective in improving clinical parameters. The study concluded that ornidazole was better than this compound in treating periodontal diseases. | [9] |
Table 3: Efficacy in Giardiasis
| Study Type & Condition | Drug(s) | Number of Patients | Efficacy Outcome | Results | Reference |
| Systematic Review and Network Meta-analysis | Multiple 5-Nitroimidazoles | 6714 | Parasitological Cure | Tinidazole was associated with a higher parasitological cure rate than metronidazole and albendazole. | [10][11] |
| Comparative Study (Giardiasis) | Ornidazole (single 1 g dose) vs. Metronidazole (0.5 g daily for 10 days) vs. Tinidazole (single 2 g dose) | 80 | Cure Rates | Ornidazole: 97%, Metronidazole: 95%, Tinidazole: 90%. | [4] |
Experimental Protocols
Randomized Controlled Clinical Trial for Chronic Periodontitis (Systemic Administration)
A study investigating the effectiveness of systemic this compound as an adjunct to scaling and root planing (SRP) in chronic periodontitis followed this protocol[5]:
-
Subject Selection: Sixty-six subjects with at least twelve teeth having a probing depth (PD) of ≥ 4 mm were selected.
-
Randomization: Subjects were randomly assigned to two groups:
-
Group 1 (Control): Full-mouth SRP + Placebo.
-
Group 2 (Test): Full-mouth SRP + Systemic this compound.
-
-
Intervention:
-
Both groups received full-mouth SRP.
-
Group 2 received systemic this compound, while Group 1 received a placebo.
-
-
Clinical Evaluation: Clinical parameters including Plaque Index (PI), Gingival Index (GI), Clinical Attachment Level (CAL), and PD were evaluated at baseline, 1 month, 3 months, and 6 months.
-
Microbiological Analysis: Dental plaque samples were analyzed using polymerase chain reaction (PCR) at baseline, 3 months, and 6 months to quantify periodontopathogens such as Tannerella forsythia, Porphyromonas gingivalis, and Aggregatibacter actinomycetemcomitans.
Randomized, Single-Blind Trial for Amebic Liver Abscess
A clinical trial comparing the efficacy and safety of Metronidazole and this compound in patients with amebic liver abscess was conducted as follows[1]:
-
Patient Selection: Forty-nine patients with a diagnosis of amebic liver abscess were enrolled.
-
Randomization and Blinding: Patients were randomly assigned in a single-blind manner to receive either Metronidazole or this compound.
-
Treatment Regimen:
-
Metronidazole Group (n=25): 800 mg administered three times a day (TID).
-
This compound Group (n=24): 300 mg administered TID along with a placebo at mealtime.
-
-
Efficacy Assessment: The primary efficacy endpoints were the time to resolution of fever and pain, and the reduction in the size of the liver abscess.
-
Safety and Tolerability Assessment: Patients recorded side effects and their tolerance to the medication using a proforma. The incidence of adverse effects, particularly nausea and metallic taste, was compared between the two groups.
Visualizing the Mechanism and Workflow
Mechanism of Action of this compound
This compound, like other 5-nitroimidazoles, exerts its antimicrobial effect through a process of reductive activation within anaerobic microorganisms. The drug passively diffuses into the microbial cell where its nitro group is reduced by low-redox-potential electron-transport proteins. This reduction process generates reactive nitroso radicals and other cytotoxic intermediates that damage the microbial DNA, leading to strand breakage and helix destabilization, ultimately resulting in cell death.[12][13]
Caption: Mechanism of action of this compound within an anaerobic microbial cell.
Experimental Workflow for a Clinical Trial in Periodontitis
The following diagram illustrates the typical workflow of a randomized controlled clinical trial evaluating the efficacy of this compound in the treatment of chronic periodontitis.
References
- 1. Randomized, single-blind, placebo-controlled multicenter trial to compare the efficacy and safety of metronidazole and this compound in patients with amebic liver abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics and amoebicidal activity of metronidazole and this compound in the golden hamster, Mesocricetus auratus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Treatment of intestinal E. histolytica and G. lamblia with metronidazole, tinidazole and ornidazole: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized controlled clinical trial on the clinical and microbiological efficacy of systemic this compound in the treatment of chronic periodontitis [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical and microbiological efficacy of 3% this compound gel as a local drug delivery system in the treatment of chronic periodontitis: A randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. msjonline.org [msjonline.org]
- 10. Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 12. This compound: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Satranidazole: A Comparative Meta-Analysis of Clinical Trial Performance
This guide provides a comprehensive comparison of Satranidazole with other nitroimidazole antimicrobial agents, primarily Metronidazole (B1676534) and Ornidazole (B1677491). The analysis is based on data from various clinical trials, focusing on efficacy, safety, and experimental methodologies. This document is intended for researchers, scientists, and professionals in drug development seeking a comparative understanding of this compound's performance.
Comparative Efficacy and Safety
This compound has been evaluated in clinical trials for various protozoal and anaerobic bacterial infections, most notably amoebic liver abscess and chronic periodontitis. The following tables summarize the quantitative data from key comparative studies.
Amebic Liver Abscess: this compound vs. Metronidazole
A randomized, single-blind, placebo-controlled multicenter trial was conducted to compare the efficacy and safety of this compound and Metronidazole in patients with amebic liver abscess.[1][2]
Table 1: Efficacy and Tolerability in Amebic Liver Abscess [1]
| Outcome Measure | This compound (n=24) | Metronidazole (n=25) | P-value |
| Resolution of Fever (days) | Not specified | Not specified | Not significant |
| Resolution of Pain (days) | Not specified | Not specified | Not significant |
| Reduction in Abscess Size | Not specified | Not specified | Not significant |
| Patient-Reported Tolerance | Significantly better | - | < 0.005 |
Table 2: Incidence of Adverse Effects in Amebic Liver Abscess [1]
| Adverse Effect | This compound Group | Metronidazole Group | P-value |
| Overall Adverse Effects | Significantly lower | - | < 0.005 |
| Nausea | Significantly lower | - | < 0.005 |
| Metallic Taste | Significantly lower | - | < 0.005 |
Chronic Periodontitis: this compound vs. Ornidazole
Multiple studies have compared the effectiveness of this compound and Ornidazole in the treatment of chronic periodontitis, often as an adjunct to non-surgical periodontal therapy like scaling and root planing (SRP).
One study involving 40 subjects compared the two drugs over a 14-day period.[3][4][5][6] The results indicated that while both drugs were effective, Ornidazole showed better results in the shorter term.[5]
Another randomized, split-mouth study with 16 patients compared the local application of 3% this compound gel and 1% Ornidazole gel.[7]
Table 3: Clinical Parameters in Chronic Periodontitis (Systemic Administration) [3][5]
| Clinical Parameter | Observation |
| Gingival Inflammation | Significant improvement in all groups. |
| Pocket Depth | Significant reduction in all treated groups. |
| Bleeding on Probing (BOP) | Significant improvement in all groups. |
| Microbiological Flora | Both drugs were equally effective in reducing spirochetes, gram-negative bacilli, and gram-negative cocci. |
Table 4: Clinical Parameters in Chronic Periodontitis (Local Gel Application) [7]
| Clinical Parameter (Change from Baseline after 4 weeks) | 3% this compound Gel | 1% Ornidazole Gel | Intergroup P-value |
| Plaque Index (PI) | Statistically significant decrease | Not statistically significant | Not specified |
| Gingival Index (GI) | Not specified | Not specified | Not specified |
| Bleeding Index (BI) | Significant improvement | Significant improvement | No significant difference |
| Probing Pocket Depth (PD) | Significant improvement | Significant improvement | No significant difference |
| Clinical Attachment Level (CAL) | Statistically significant decrease | Not statistically significant | Not statistically significant |
In-Vitro Activity Against Anaerobic Bacteria
In-vitro studies have demonstrated this compound's potency against anaerobic bacteria compared to other nitroimidazoles.
Table 5: In-Vitro Susceptibility of Anaerobic Bacteria [8][9]
| Antimicrobial Agent | MIC90 (mg/l) for 50 clinical isolates |
| This compound | 0.25 |
| Metronidazole | 1.0 |
| Tinidazole | 1.0 |
| Ornidazole | 1.0 |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of clinical trial results. Below are summaries of the methodologies employed in the key comparative studies.
Randomized Trial of this compound vs. Metronidazole for Amebic Liver Abscess[1][2]
-
Study Design: A randomized, single-blind, placebo-controlled multicenter trial.
-
Participants: 49 patients diagnosed with amebic liver abscess.
-
Intervention:
-
Group 1 (n=24): this compound 300 mg three times a day (TID) with a placebo at mealtime.
-
Group 2 (n=25): Metronidazole 800 mg TID.
-
-
Data Collection:
-
Efficacy was assessed by measuring the time to resolution of fever and pain, and the reduction in abscess size as determined by imaging.
-
Safety and tolerability were evaluated through a patient-completed proforma where they recorded side effects.
-
-
Statistical Analysis: P-values were calculated to determine the statistical significance of the differences in outcomes between the two groups.
Comparative Evaluation of this compound and Ornidazole in Chronic Periodontitis (Systemic)[3][4][5][6]
-
Study Design: A comparative clinical study.
-
Participants: 40 subjects with chronic periodontitis.
-
Intervention: The study evaluated the effectiveness of systemically administered this compound and Ornidazole over a 14-day period. Some groups also received scaling and root planing (SRP).
-
Data Collection:
-
Clinical Parameters: Gingival inflammation, pocket depth, and bleeding on probing were assessed at baseline, 7 days, and 14 days post-treatment.[3] Six Ramfjord teeth (16, 21, 24, 36, 41, and 44) were examined for these parameters.[6]
-
Microbiological Investigation: The presence of gram-positive (cocci and bacilli), gram-negative (cocci and bacilli), and spirochetes was examined.[3][6]
-
-
Statistical Analysis: A p-value of <0.0001 was considered significant for the effect of the drugs on clinical and microbiological parameters.[3]
Comparative Evaluation of this compound and Ornidazole Gels in Chronic Periodontitis (Local Delivery)[7]
-
Study Design: A randomized, split-mouth study.
-
Participants: 16 patients with chronic periodontitis having bilateral pocket depths of 4-6 mm in at least one site.
-
Intervention:
-
All patients underwent non-surgical periodontal therapy (NSPT).
-
In a split-mouth design, one side of the mouth received a subgingival application of 3% this compound gel, and the other side received 1% Ornidazole gel.
-
-
Data Collection:
-
Clinical parameters including Plaque Index (PI), Gingival Index (GI), Bleeding Index (BI), Probing Pocket Depth (PD), and Clinical Attachment Level (CAL) were evaluated at baseline and after 4 weeks.
-
-
Statistical Analysis: P-values were used to compare the changes in clinical parameters within and between the two treatment groups.
Visualizing Experimental Workflows and Mechanisms
Clinical Trial Workflow for Comparative Drug Analysis
The following diagram illustrates a generalized workflow for a randomized controlled trial comparing two active drugs, based on the methodologies of the cited studies.
Caption: A generalized workflow for a comparative clinical trial.
Mechanism of Action of this compound
This compound, like other 5-nitroimidazoles, exerts its antimicrobial effect through a mechanism involving the disruption of microbial DNA.
Caption: The proposed mechanism of action for this compound.
References
- 1. Randomized, single-blind, placebo-controlled multicenter trial to compare the efficacy and safety of metronidazole and this compound in patients with amebic liver abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, Single-Blind, Placebo-Controlled Multicenter Trial to Compare the Efficacy and Safety of Metronidazole and this compound in Patients With Amebic Liver Abscess | springermedicine.com [springermedicine.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of this compound and ornidazole effectiveness in the treatment of chronic periodontal diseases along with mechanical debridement | Semantic Scholar [semanticscholar.org]
- 5. msjonline.org [msjonline.org]
- 6. msjonline.org [msjonline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Satranidazole Demonstrates a More Favorable Side Effect Profile Compared to Metronidazole
A comprehensive review of clinical data indicates that satranidazole, a nitroimidazole antimicrobial agent, is associated with a significantly lower incidence of adverse effects, particularly gastrointestinal and taste-related disturbances, when compared to the widely used metronidazole (B1676534). This analysis, aimed at researchers, scientists, and drug development professionals, synthesizes quantitative data from comparative clinical trials, outlines the experimental methodologies employed in these studies, and illustrates the fundamental mechanism of action of this drug class.
Comparative Analysis of Adverse Drug Reactions
Clinical evidence consistently points towards a better tolerability profile for this compound. A key randomized, single-blind, placebo-controlled multicenter trial directly comparing the two drugs in patients with amebic liver abscess found that the overall incidence of adverse effects was significantly lower in the this compound group (p < .005)[1][2]. Notably, the incidence of nausea and metallic taste was also significantly lower in patients receiving this compound (p < .005)[1][2].
| Adverse Drug Reaction | Metronidazole Incidence (%) | This compound Incidence | Source(s) |
| Gastrointestinal | |||
| Nausea and/or Vomiting | 33.5 | Significantly Lower | [3] |
| Metallic/Bad Taste | Not specified in % | Significantly Lower | [1][2] |
| Diarrhea | 20.0 | Generally Lower | [3] |
| Abdominal Pain | 20.0 | Generally Lower | [3] |
| Neurological | |||
| Headache | >10 | Generally Well-Tolerated | |
| Dizziness | <10 | Generally Well-Tolerated | |
| Overall Adverse Events | 64 (at least one AE) | Significantly Lower | [3] |
It is important to note that the incidence of side effects can vary depending on the patient population, dosage, and duration of treatment.
Experimental Protocols
The data supporting the superior side effect profile of this compound is derived from well-designed clinical trials. A representative methodology for a comparative study is outlined below:
Study Design for Comparative Analysis of Side Effects in Amebic Liver Abscess Treatment:
A randomized, single-blind, placebo-controlled, multicenter clinical trial is a robust design for comparing the efficacy and safety of these two antimicrobial agents.
-
Patient Population: Adult patients diagnosed with amebic liver abscess are enrolled in the study. Key inclusion criteria would typically include clinical signs and symptoms consistent with the diagnosis, confirmed by imaging techniques such as ultrasound. Exclusion criteria would often encompass patients with a history of hypersensitivity to nitroimidazoles, pregnant or lactating women, and individuals with significant concomitant diseases that could interfere with the assessment of adverse events.
-
Treatment Arms:
-
Group 1 (Metronidazole): Patients receive oral metronidazole at a standard dosage (e.g., 800 mg three times daily) for a specified duration.
-
Group 2 (this compound): Patients receive oral this compound (e.g., 300 mg three times daily) along with a placebo to maintain blinding, for the same duration as the metronidazole group[1].
-
-
Data Collection for Side Effects:
-
Spontaneous reports of adverse events are collected from patients at regular follow-up visits throughout the treatment period.
-
A standardized questionnaire or a patient diary (performa) is often utilized to systematically inquire about the occurrence and severity of common nitroimidazole-related side effects, such as nausea, vomiting, metallic taste, headache, and dizziness[1].
-
The tolerability of the medication is also assessed, often through patient-reported outcomes[1].
-
-
Statistical Analysis: The incidence of each adverse event is calculated as the percentage of patients experiencing the event in each treatment group. The statistical significance of the difference in the incidence of adverse events between the two groups is determined using appropriate statistical tests, such as the Chi-squared test or Fisher's exact test. A p-value of less than 0.05 is typically considered statistically significant[1][2].
Mechanism of Action: A Shared Pathway
Both this compound and metronidazole belong to the nitroimidazole class of antimicrobials and share a common mechanism of action against anaerobic bacteria and protozoa. Their selective toxicity is attributed to the reduction of their nitro group within these microorganisms, a process that does not readily occur in aerobic environments.
References
- 1. Randomized, single-blind, placebo-controlled multicenter trial to compare the efficacy and safety of metronidazole and this compound in patients with amebic liver abscess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The frequency and duration of side-effects associated with the use of oral metronidazole; A prospective study of VITA trial participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Satranidazole Demonstrates Superior Potency Against Metronidazole-Resistant Strains: A Comparative Guide
For Immediate Release
In the ongoing challenge to combat antimicrobial resistance, new therapeutic alternatives are critical. This guide provides a detailed comparison of satranidazole and metronidazole (B1676534), with a focus on their effectiveness against metronidazole-resistant anaerobic bacteria and protozoa. The data presented herein, supported by experimental protocols and mechanistic insights, is intended for researchers, scientists, and drug development professionals.
Comparison of In Vitro Activity
This compound, a 5-nitroimidazole derivative, has demonstrated superior in vitro activity against a range of anaerobic bacteria compared to metronidazole. A key study evaluating 50 clinical isolates of anaerobes reported a Minimum Inhibitory Concentration (MIC90) for this compound that was four-fold lower than that of metronidazole, tinidazole, and ornidazole[1]. While direct comparative studies on a wide panel of metronidazole-resistant bacterial strains are limited, the available data consistently points towards the higher intrinsic potency of this compound.
| Drug | Organism(s) | Resistance Status | MIC90 (mg/L) | Fold Difference | Reference |
| This compound | 50 clinical isolates of anaerobes | Not specified | 0.25 | 4x lower | [1] |
| Metronidazole | 50 clinical isolates of anaerobes | Not specified | 1.0 | - | [1] |
| Tinidazole | 50 clinical isolates of anaerobes | Not specified | 1.0 | - | [1] |
| Ornidazole | 50 clinical isolates of anaerobes | Not specified | 1.0 | - | [1] |
Experimental Protocols
The determination of in vitro susceptibility of anaerobic microorganisms to nitroimidazoles like this compound and metronidazole requires specific and standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on established standards for antimicrobial susceptibility testing of anaerobic bacteria and protozoa.
Antimicrobial Susceptibility Testing of Anaerobic Bacteria (e.g., Bacteroides fragilis)
The agar (B569324) dilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.
1. Media Preparation:
-
Brucella agar supplemented with 5% laked sheep blood, hemin (B1673052) (5 µg/mL), and vitamin K1 (1 µg/mL) is prepared.
-
Serial twofold dilutions of this compound and metronidazole are incorporated into the molten agar.
-
The agar is poured into petri dishes and allowed to solidify.
2. Inoculum Preparation:
-
A pure culture of the test organism is grown in an appropriate broth medium (e.g., Thioglycollate broth) for 24-48 hours.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
3. Inoculation and Incubation:
-
The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates using a Steers-Foltz replicator.
-
Plates are incubated under anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Antimicrobial Susceptibility Testing of Trichomonas vaginalis
A common method for determining the MIC of drugs against Trichomonas vaginalis involves a broth microdilution technique.
1. Media and Drug Preparation:
-
Trypticase-yeast extract-maltose (TYM) medium supplemented with serum is used for the cultivation of T. vaginalis.
-
Serial dilutions of this compound and metronidazole are prepared in 96-well microtiter plates.
2. Inoculum Preparation:
-
Trophozoites of T. vaginalis are harvested from a logarithmic phase culture.
-
The parasite concentration is adjusted to a standardized density (e.g., 2 x 10^5 trophozoites/mL).
3. Inoculation and Incubation:
-
The standardized parasite suspension is added to the wells of the microtiter plate containing the drug dilutions.
-
The plates are incubated under anaerobic or microaerophilic conditions at 37°C for 48 hours.
4. MIC Determination:
-
The MIC is determined by microscopic examination as the lowest drug concentration that results in a complete absence of motile trophozoites.
Mechanism of Action and Resistance
Both this compound and metronidazole are prodrugs that require reductive activation within the anaerobic microorganism to exert their cytotoxic effects.
The primary mechanism of action involves the reduction of the nitro group of the drug by microbial enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) to form a highly reactive nitro radical.[][3][4] This radical then interacts with and damages the microbial DNA, leading to strand breakage and cell death.[][3][4]
Metronidazole resistance is often associated with decreased activity of the enzymes responsible for drug activation.[5] Mutations in the genes encoding for PFOR and other electron transport proteins like ferredoxin can lead to reduced conversion of metronidazole to its active form. Other resistance mechanisms include increased drug efflux and enhanced DNA repair systems.
The structural modifications in this compound, particularly the presence of a C-N linkage at the C2 position of the imidazole (B134444) ring, may contribute to its increased potency and its ability to overcome certain resistance mechanisms. It is hypothesized that these modifications may lead to more efficient reduction or a more stable and potent cytotoxic radical.
Conclusion
The available evidence strongly suggests that this compound is a more potent antimicrobial agent than metronidazole against a broad range of anaerobic bacteria. Its lower MIC90 indicates that it can be effective at lower concentrations, which may translate to improved clinical outcomes and a better safety profile. While more direct comparative studies against well-characterized metronidazole-resistant strains are warranted to fully elucidate its clinical advantage, the existing data positions this compound as a promising alternative in the management of anaerobic infections, particularly in the context of emerging metronidazole resistance. The detailed experimental protocols provided in this guide offer a framework for further comparative research in this critical area of infectious disease.
References
- 1. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 4. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]
- 5. Mechanism and clinical significance of metronidazole resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Satranidazole Shows Potent Antimicrobial Activity in Comparative Benchmarks
A comprehensive review of in-vitro and in-vivo studies demonstrates that satranidazole, a 5-nitroimidazole derivative, exhibits superior or comparable antimicrobial activity against a range of anaerobic bacteria and protozoa when benchmarked against standard agents such as metronidazole (B1676534), tinidazole (B1682380), and ornidazole.
This compound's efficacy is highlighted by its lower minimum inhibitory concentrations (MIC) and effective doses in animal models of infection.[1][2] Its mechanism of action, like other nitroimidazoles, involves the disruption of microbial DNA.[3][4] This guide provides a detailed comparison of this compound's performance against other commonly used antimicrobials, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
In-Vitro Activity Against Anaerobic Bacteria
In-vitro studies consistently show this compound's potent activity against a variety of anaerobic bacteria. A key study found the MIC90 (the concentration required to inhibit the growth of 90% of isolates) of this compound against 50 clinical isolates of anaerobes to be 0.25 mg/l.[2] This was four-fold lower than the MIC90 of metronidazole, tinidazole, and ornidazole, which was 1.0 mg/l for all three agents.[2] Another study confirmed that this compound is at least twice as active as metronidazole, ornidazole, and tinidazole against Bacteroides fragilis and Clostridium perfringens.[5]
| Antimicrobial Agent | MIC90 (mg/l) against 50 clinical isolates of anaerobes[2] |
| This compound | 0.25 |
| Metronidazole | 1.0 |
| Tinidazole | 1.0 |
| Ornidazole | 1.0 |
In-Vivo Efficacy in Animal Models
The superior activity of this compound observed in-vitro translates to in-vivo models of anaerobic infection. In a murine model of fatal infection with Fusobacterium necrophorum, the median effective dose (ED50) of this compound was significantly lower than that of other tested agents.[2]
| Antimicrobial Agent | ED50 (mg/kg) in fatal Fusobacterium necrophorum infection in mice[2] |
| This compound | 2.1 ± 0.62 |
| Metronidazole | 11.31 ± 1.99 |
| Ornidazole | 8.70 ± 2.21 |
| Tinidazole | 13.19 ± 2.39 |
| Clindamycin (B1669177) | 7.10 ± 1.73 |
Furthermore, in a murine model of subcutaneous abscesses caused by Bacteroides fragilis, this compound demonstrated a dose-dependent efficacy.[2] At a dose of 100 mg/kg, both this compound and clindamycin were able to completely sterilize the abscesses.[2]
Activity Against Protozoa
This compound is also highly effective against various protozoan pathogens.[3]
Entamoeba histolytica : In a hamster model of hepatic amoebiasis, this compound showed significantly greater amoebicidal activity than metronidazole.[1] The ED50 value for this compound was 19.5 mg/kg, compared to 45 mg/kg for metronidazole.[1][6] This superior in-vivo activity is likely due to this compound's greater intrinsic potency and higher concentrations achieved in the liver.[1]
| Antimicrobial Agent | ED50 (mg/kg) in hamster hepatic amoebiasis[1][6] |
| This compound | 19.5 |
| Metronidazole | 45 |
Trichomonas vaginalis : While direct comparative studies on the MIC of this compound against T. vaginalis are not as readily available, the 5-nitroimidazole class, in general, is the standard treatment for trichomoniasis.[7][8] Metronidazole and tinidazole are commonly used, with reported minimum lethal concentrations (MLC) for clinically sensitive isolates of T. vaginalis being around 25 µg/ml for metronidazole.[9] Given this compound's enhanced activity against other anaerobes and protozoa, it is expected to be highly effective.
Giardia lamblia : this compound is recognized for its effectiveness against giardiasis and is considered to be twice as active as other nitroimidazoles against this protozoan.[1]
Experimental Protocols
The data presented in this guide are based on standardized and reproducible experimental methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, a measure of the in-vitro potency of an antimicrobial agent, is typically determined using the agar (B569324) dilution method.[10][11]
Protocol for Agar Dilution MIC Testing:
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted to achieve a range of concentrations.
-
Media Preparation: A suitable agar medium, such as Mueller-Hinton agar for bacteria, is prepared and kept molten in a water bath at 45-50°C.[12]
-
Incorporation of Antimicrobial Agents: The different concentrations of the antimicrobial agents are incorporated into the molten agar.[13] The agar is then poured into petri plates and allowed to solidify.[13]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[14]
-
Inoculation: The surface of the agar plates is inoculated with the standardized microbial suspension.[11]
-
Incubation: The plates are incubated under appropriate conditions (e.g., anaerobic conditions for anaerobic bacteria) and for a specified duration.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[13]
Experimental workflow for MIC determination via agar dilution.
In-Vivo Murine Models of Anaerobic Infection
Animal models are crucial for evaluating the efficacy of antimicrobial agents in a physiological setting.
Protocol for Murine Abscess Model:
-
Inoculum Preparation: A culture of the pathogenic organism (e.g., Bacteroides fragilis) is grown under anaerobic conditions.
-
Induction of Abscess: Mice are injected subcutaneously with the bacterial suspension to induce the formation of abscesses.
-
Treatment: After abscess formation, mice are treated with different doses of the antimicrobial agents (e.g., this compound, metronidazole) or a placebo, typically administered orally or intraperitoneally.
-
Evaluation: At the end of the treatment period, the abscesses are excised, homogenized, and the number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenate.
-
Data Analysis: The reduction in CFU in the treated groups is compared to the control group to determine the efficacy of the antimicrobial agents.[2]
Mechanism of Action
This compound, like other 5-nitroimidazoles, acts as a prodrug that requires reductive activation within the microbial cell.[3] This process is specific to anaerobic and microaerophilic organisms which have the necessary low redox potential.
-
Entry into the Cell: this compound diffuses into the microbial cell.
-
Reductive Activation: The nitro group of this compound is reduced by intracellular electron transport proteins with low redox potentials, such as ferredoxin. This reduction generates reactive nitroso and hydroxylamine (B1172632) intermediates and cytotoxic radicals.[14]
-
DNA Damage: These reactive intermediates and radicals interact with microbial DNA, causing strand breakage and helix destabilization.[1][4]
-
Cell Death: The extensive damage to the DNA ultimately leads to microbial cell death.[6]
This compound's relatively high redox potential may make it more resistant to inactivation by oxygen, potentially contributing to its enhanced potency against anaerobes compared to other 5-nitroimidazoles.[1][4]
Mechanism of action of this compound leading to microbial cell death.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. This compound: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview on 5-nitroimidazole derivative “this compound” [wisdomlib.org]
- 4. This compound: mechanism of action on DNA and structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroimidazoles, Part XXIII--activity of this compound series against anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. The treatment of Trichomonas vaginalis vaginitis. An open controlled prospective study comparing a single dose of metronidazole tablets, benzoyl metronidazole suspension and tinidazole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Resistant and Susceptible Strains of Trichomons vaginalis to Metronidazole Using PCR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Anaerobic effect of tinidazol compared with metronidazol, ornidazol, cefoxitin and lamoxactam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
- 12. apec.org [apec.org]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Satranidazole
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Satranidazole, a nitroimidazole-based drug, requires stringent disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste.
Regulatory and Safety Context
While specific environmental impact data for this compound is not extensively documented, its classification as a nitroimidazole warrants a cautious approach. Structurally related compounds, such as metronidazole, are recognized for their potential to be hazardous, with some safety data sheets indicating they may cause genetic defects, cancer, and are harmful to aquatic life with long-lasting effects.[1] Therefore, it is best practice to manage this compound as a hazardous pharmaceutical waste, adhering to all federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) and other regulatory bodies provide guidelines for the disposal of such chemical wastes.[2]
Core Disposal Procedure: Incineration
The recommended method for the disposal of this compound is incineration. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and to minimize harmful emissions.[2] All excess and expired this compound, as well as contaminated materials, should be handled by a licensed hazardous material disposal company.[2] It is crucial to avoid discharging this compound waste into drains, watercourses, or onto the ground to prevent environmental contamination.[2]
Experimental Protocols: Step-by-Step Disposal Procedures
Below are detailed methodologies for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye/Face Protection: Tightly fitting safety goggles with side shields.
-
Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If there is a risk of dust inhalation, use a NIOSH-approved respirator.
Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental mixing with other waste streams.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused or expired pure compounds, contaminated labware (e.g., weigh boats, pipette tips), and used PPE.
-
Place these materials in a designated, clearly labeled, and sealed hazardous waste container. The container should be robust and leak-proof.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the solvent used for the this compound solution.
-
Container Labeling
Accurate labeling is mandatory for the safe management of hazardous waste.
-
Label all hazardous waste containers with "Hazardous Waste."
-
Clearly write the full chemical name: "this compound."
-
Provide a description of the contents (e.g., "Solid this compound Waste," "Aqueous this compound Waste").
-
Include the date of accumulation.
Storage of Waste
Proper storage of hazardous waste on-site is crucial until it can be collected by a licensed disposal company.
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep containers closed at all times, except when adding waste.
-
Ensure the storage area is away from incompatible materials.
Arranging for Disposal
Do not attempt to dispose of this compound waste through regular trash or sewer systems.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest and pickup.
Spill Management
In the event of a this compound spill, follow these steps:
-
Immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an absorbent material (e.g., spill pillows, absorbent pads).
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous solid waste container.
-
Clean the spill area with a suitable decontaminating solution and dispose of all cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
Data Presentation: Aquatic Toxicity of a Related Nitroimidazole
To illustrate the potential environmental impact of nitroimidazole compounds, the following table summarizes aquatic toxicity data for metronidazole, a structurally similar drug. While this data is not for this compound itself, it provides a valuable reference for understanding the potential ecotoxicological effects.
| Organism | Test Type | Endpoint | Concentration (mg/L) | Reference |
| Chlorella pyrenoidosa (Green Algae) | Growth Inhibition | 96h-EC50 | 45.125 | --INVALID-LINK--[3] |
| Daphnia magna (Crustacean) | Immobilization | 48h-EC50 | 114 | --INVALID-LINK--[4] |
| Vibrio fischeri (Marine Bacteria) | Luminescence Inhibition | 30 min-EC50 | 29.4 | --INVALID-LINK--[4] |
| Lemna minor (Duckweed) | Growth Inhibition | 7d-EC50 | No adverse effect observed | --INVALID-LINK--[4] |
EC50 (Effective Concentration 50): The concentration of a substance that causes a specified effect in 50% of the test organisms.
Mandatory Visualizations
The following diagrams illustrate the procedural workflows for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Satranidazole
Satranidazole , a nitroimidazole derivative, requires careful handling in a laboratory setting to ensure the safety of researchers and maintain experimental integrity. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a cautious approach based on best practices for handling potentially hazardous pharmaceutical compounds is essential. This guide provides immediate safety protocols, operational procedures, and disposal plans for laboratory personnel.
Hazard Identification and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Specifications |
| Weighing and Aliquoting (Dry Powder) | - Double Gloves- Disposable Gown- Safety Goggles with Side Shields- N95 or higher Respirator | - Nitrile or latex gloves.- Gown with tight-fitting cuffs.- ANSI Z87.1 compliant eye protection.- NIOSH-approved respirator. |
| Handling Solutions | - Gloves- Disposable Gown- Safety Goggles | - Nitrile or latex gloves.- Fluid-resistant gown.- ANSI Z87.1 compliant eye protection. |
| General Laboratory Operations | - Lab Coat- Safety Glasses- Gloves | - Standard protective laboratory attire.- Basic eye protection.- Nitrile or latex gloves. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following step-by-step guidance outlines the key procedures.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information (if available), and date of receipt.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly marked and access restricted to authorized personnel.
Handling and Preparation
-
Designated Area: All handling of pure this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of dust.
-
Weighing: When weighing, use a balance inside a ventilated enclosure. Use anti-static weigh boats to minimize powder dispersal.
-
Solution Preparation: To prepare solutions, add the powder to the solvent slowly to avoid splashing. Ensure adequate ventilation.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Table 2: Spill Response Protocol
| Spill Size | Procedure |
| Minor Spill (Small amount of powder or dilute solution) | 1. Alert personnel in the immediate area.2. Wear appropriate PPE (double gloves, gown, goggles).3. Cover the spill with absorbent material (e.g., vermiculite, sand).4. Gently sweep the absorbed material into a labeled waste container.5. Clean the area with a suitable detergent and water. |
| Major Spill (Large amount of powder or concentrated solution) | 1. Evacuate the immediate area.2. Alert the laboratory supervisor and emergency response team.3. Restrict access to the spill area.4. Only trained personnel with appropriate respiratory protection should conduct the cleanup. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams. This includes contaminated PPE, absorbent materials from spills, and empty containers.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal Method: Dispose of this compound waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. For unused or expired medication in a non-laboratory setting, it is recommended to mix it with an unappealing substance like coffee grounds or cat litter, place it in a sealed bag, and dispose of it in the household trash.[2] However, in a research setting, professional hazardous waste disposal is required.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical flow for safely handling this compound, incorporating critical safety checkpoints at each stage.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
Table 3: Emergency Contact and First Aid
| Exposure Type | Immediate Action |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
In all cases of exposure, provide the medical personnel with as much information as possible about the substance, including any available safety data.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
